1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-acetyl-3-hydroxy-5-imino-2H-pyrrole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4(11)10-3-6(12)5(2-8)7(10)9/h9,12H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMZVERPNMZANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=C(C1=N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665905 | |
| Record name | 1-Acetyl-2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590374-61-1 | |
| Record name | 1-Acetyl-2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile: A Predictive Analysis
Abstract: This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. As this molecule is not prominently documented in current scientific literature, this document serves as a predictive overview for researchers, scientists, and drug development professionals. By examining the synthesis of its core scaffold, potential N-acetylation strategies, and the known properties of analogous structures, we construct a theoretical framework for its physicochemical properties, spectroscopic signature, and potential biological activities. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising, yet unexplored, chemical entity.
Introduction
The pyrrolin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The fusion of an amino group and a cyano moiety to this core, as seen in the 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile scaffold, introduces unique electronic and hydrogen-bonding characteristics that are highly attractive for designing targeted therapeutics. The subsequent N-acetylation to form This compound (heretofore referred to as the "target compound") further modifies its polarity, solubility, and metabolic profile, potentially enhancing its drug-like properties.
This document provides a speculative, yet scientifically grounded, exploration of the target compound. We will detail plausible synthetic routes, predict its key physicochemical and spectroscopic properties based on closely related analogs, and discuss its potential as a lead compound in drug discovery programs.
Section 1: Proposed Synthesis Strategies
The synthesis of the target compound can be logically approached in a two-stage process: first, the construction of the core pyrrolin-4-one ring, followed by the N-acetylation of the ring nitrogen.
Synthesis of the Core Scaffold: 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
The core scaffold is a tautomer of 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile. Literature suggests that such a structure can be synthesized via a one-pot condensation reaction. A promising method involves the reaction of glycine with malononitrile, potentially under microwave irradiation to enhance reaction rates and yields[3]. This approach is attractive due to the simplicity and commercial availability of the starting materials.
Another viable strategy involves the cyclization of functionalized enamines. The synthesis of substituted pyrrolin-4-ones from β-enaminones is a well-established method, often mediated by an oxidative cyclization step[1][4]. Adapting this methodology would involve the synthesis of a suitable enamine precursor derived from an amino acid and a cyanoacetylating agent.
N-Acetylation of the Core Scaffold
Once the 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile scaffold is obtained, the final step is the selective acetylation of the endocyclic nitrogen. N-acetylation is a fundamental transformation in organic synthesis[5]. Standard laboratory reagents such as acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) would be the primary choice for this transformation. The reaction conditions would need to be carefully controlled to avoid acetylation of the exocyclic amino group. Protection of the exocyclic amine might be necessary prior to N-acetylation, followed by a deprotection step. Alternatively, chemoselectivity could be achieved by leveraging the different nucleophilicities of the two nitrogen atoms.
A continuous-flow acetylation process using acetonitrile as the acetylating agent over an alumina catalyst presents a greener and safer alternative to traditional methods[5].
Figure 1: Proposed two-stage synthesis pathway for the target compound.
Section 2: Predicted Physicochemical Properties
The physicochemical properties of the target compound are predicted based on its structure and by analogy to similar molecules like N-Acetylpyrrolidone[6][7]. These properties are crucial for assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₇H₇N₃O₂ | Calculated from structure |
| Molecular Weight | 165.15 g/mol | Calculated from structure |
| Appearance | Likely a white to off-white solid | Analogy to similar heterocyclic compounds |
| Solubility | Moderately soluble in water and polar organic solvents | Presence of H-bond donors/acceptors and acetyl group |
| LogP (Octanol/Water) | -0.5 to 0.5 | Calculated estimate; influenced by polar functional groups |
| Hydrogen Bond Donors | 1 (exocyclic amine) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (2x carbonyl O, nitrile N, exocyclic N) | Structural analysis |
Section 3: Predicted Spectroscopic Characterization
A full spectroscopic characterization would be essential to confirm the structure of the synthesized compound. Based on its functional groups, the following spectral data can be anticipated:
-
¹H NMR: Signals corresponding to the acetyl methyl protons (singlet, ~2.1-2.3 ppm), the CH₂ group in the pyrrole ring (diastereotopic protons, ~2.5-3.5 ppm), and the NH₂ protons (broad singlet, exchangeable with D₂O, ~6.0-8.0 ppm).
-
¹³C NMR: Resonances for the acetyl carbonyl (~170 ppm), the lactam carbonyl (~175 ppm), the nitrile carbon (~115-120 ppm), the acetyl methyl carbon (~25 ppm), and carbons of the pyrrole ring.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine (~3300-3400 cm⁻¹), C≡N stretching (~2200-2250 cm⁻¹), and strong C=O stretching for the lactam and acetyl groups (~1650-1750 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z = 165.0538 (for C₇H₇N₃O₂). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the pyrrole ring.
Section 4: Potential Biological Activity and Applications
While no biological data exists for the target compound, the rich pharmacology of related pyrrole and pyrrolin-4-one derivatives provides a strong basis for predicting its potential applications[8].
-
Anticancer Activity: Many substituted pyrrole derivatives exhibit potent anticancer activity[8][9]. The target compound, with its multiple hydrogen bonding sites and rigid scaffold, could be investigated as an inhibitor of kinases or other enzymes involved in cell proliferation. Pyrrolizine derivatives, which share a related bicyclic nitrogen heterocycle structure, have also shown anticancer effects[10].
-
Antimicrobial Activity: Pyrrolidinone-based compounds are known to possess antimicrobial properties[9]. The unique combination of functional groups in the target molecule could be effective against various bacterial or fungal strains, potentially by disrupting cell wall synthesis or other essential metabolic pathways.
-
Enzyme Inhibition: The 2-aminopyrrole motif is present in inhibitors of enzymes like mitogen-activated protein kinases (MEKs)[11]. The target compound could be screened against a panel of enzymes implicated in inflammatory or metabolic diseases. The N-acetylation may influence its binding affinity and selectivity for specific enzyme active sites.
Figure 2: Inferred biological potential based on the core scaffold.
Section 5: Hypothetical Experimental Protocols
Protocol for Synthesis of 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile (Core Scaffold Tautomer)
Disclaimer: This is a hypothetical protocol based on related literature and requires experimental optimization and validation.
-
Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add glycine (1 mmol, 75 mg) and malononitrile (1 mmol, 66 mg).
-
Solvent Addition: Add 3 mL of ethanol as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes[3].
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
Protocol for N-Acetylation
-
Reaction Setup: Dissolve the synthesized core scaffold (1 mmol) in 5 mL of anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 mmol, 167 µL) to the solution and cool the mixture to 0°C in an ice bath.
-
Acetylation: Slowly add acetyl chloride (1.1 mmol, 78 µL) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the final structure of this compound using appropriate spectroscopic methods.
Conclusion
This compound represents an intriguing, albeit currently theoretical, molecular target. This guide has outlined rational synthetic pathways based on established chemical principles and analogous reactions. The predicted physicochemical and spectroscopic properties provide a benchmark for its future identification and characterization. The known biological activities of the 2-aminopyrrolin-4-one scaffold strongly suggest that this novel compound could be a valuable candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. It is our hope that this in-depth predictive analysis will provide the necessary foundation and impetus for the synthesis and exploration of this promising new member of the pyrrolin-4-one family.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation [ijabbr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylpyrrolidone (CAS 932-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. N-Acetylpyrrolidone [webbook.nist.gov]
- 8. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharaohacademy.com [pharaohacademy.com]
- 11. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile and its Structural Analogs for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Dihydropyrrolone Scaffold
The 4-oxo-4,5-dihydro-1H-pyrrole, also known as a pyrrolin-4-one or dihydropyrrolone, is a five-membered nitrogen-containing heterocycle that has garnered significant attention in the field of drug discovery. This structural motif is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The pyrrolidine ring, the saturated analog, is a cornerstone in medicinal chemistry due to its ability to explore three-dimensional pharmacophore space, contributing to the stereochemistry and novelty of drug candidates.[1]
The introduction of an amino group at the 2-position and a carbonitrile at the 3-position of the dihydropyrrolone ring creates a highly functionalized scaffold with multiple points for diversification and interaction with biological targets. These derivatives have shown promise as antibacterial agents, particularly as inhibitors of quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa.[2][3][4] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[2][4][5] By disrupting these signaling pathways, dihydropyrrolone-based compounds offer a novel approach to antimicrobial therapy that may be less prone to the development of resistance compared to traditional antibiotics.[5]
Physicochemical and Structural Properties
While specific data for "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" is not available, the general properties of the 2-amino-4-oxo-dihydropyrrole-3-carbonitrile scaffold can be inferred from related structures.
| Property | General Description |
| Molecular Formula | C7H7N3O2 (for the N-acetylated title compound) |
| Molecular Weight | 165.15 g/mol (for the N-acetylated title compound) |
| Appearance | Likely a crystalline solid. |
| Solubility | Expected to have moderate polarity, with solubility in organic solvents like DMSO, DMF, and alcohols. |
| Stability | The dihydropyrrolone ring is generally more stable to hydrolysis than the corresponding furanone.[2] |
Structural Features and Reactivity: The core scaffold contains a lactam (a cyclic amide), an enamine system, and a nitrile group. The N-acetyl group on the title compound would introduce an additional amide functionality. The molecule possesses hydrogen bond donors (the amino group) and acceptors (the acetyl and lactam carbonyls, and the nitrile nitrogen), which are crucial for interactions with biological macromolecules. The enamine character of the C2-C3 double bond influences its reactivity and potential for further functionalization.
Synthetic Strategies and Methodologies
The synthesis of 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile derivatives typically involves cyclization reactions of appropriately substituted acyclic precursors.
General Synthetic Approach: Cyclization of Acyclic Precursors
A common and effective method for the synthesis of the 2-amino-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate core, a close analog to the title compound, involves the base-catalyzed cyclization of N-substituted-2-chloroacetamide with ethyl cyanoacetate.[6] This approach can be adapted for the synthesis of the carbonitrile analog.
Conceptual Synthetic Workflow:
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolinone scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide array of biological activities, making them attractive targets for medicinal chemistry and drug discovery programs. This guide focuses on a specific, synthetically accessible derivative: 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile .
The introduction of an N-acetyl group, a cyano moiety, and an amino group to the 4-oxopyrrolidine core creates a molecule with a unique electronic and steric profile, suggesting potential for novel biological interactions. The N-acetyl group, for instance, can influence the compound's pharmacokinetic properties, potentially serving as a prodrug moiety or modulating its interaction with biological targets.[1] This guide will provide a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, detailed characterization, and a discussion of its potential applications based on the structure-activity relationships of related compounds.
Chemical Identity and Physicochemical Properties
The IUPAC name for the topic compound is This compound . The core of this molecule is the 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile structure, which is a recognized chemical entity with the CAS Number 929974-20-9.[2] The addition of an acetyl group at the N-1 position of the pyrrole ring completes the structure of the title compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇N₃O₂ | Calculated |
| Molecular Weight | 165.15 g/mol | Calculated |
| CAS Number | Not available | - |
| Core Structure CAS | 929974-20-9 | [2] |
| Appearance | Expected to be a solid | Analogy to similar compounds[3] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General property of similar heterocycles |
Proposed Synthetic Pathway
Step 1: Synthesis of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (Precursor)
A potential route to the precursor involves the condensation of an amino acid derivative with a cyano-containing building block. A microwave-assisted, one-step protocol for the synthesis of a related compound, 2-Amino-4-hydroxy-1H-Pyrrole-3-Carbonitrile, from glycine and malononitrile has been reported.[4] A similar strategy could be adapted for the synthesis of the desired 4-oxo precursor.
Experimental Protocol (Proposed):
-
To a microwave-safe vessel, add equimolar amounts of a suitable glycine derivative (e.g., glycine ethyl ester hydrochloride) and malononitrile.
-
Add a catalytic amount of a base, such as triethylamine or sodium ethoxide, in a minimal amount of a high-boiling point solvent like ethanol or DMF.
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
If the product remains in solution, perform an aqueous workup, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
Microwave Irradiation: This technique is employed to accelerate the reaction rate, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating.[4]
-
Base Catalyst: The base is crucial for deprotonating the active methylene group of malononitrile, facilitating its nucleophilic attack and subsequent cyclization.
-
Solvent Choice: A polar, high-boiling point solvent is necessary to ensure the reactants are solubilized and to allow for efficient heating under microwave conditions.
Step 2: N-Acetylation to Yield this compound
The final step is the N-acetylation of the synthesized precursor. This is a standard and generally high-yielding chemical transformation.
Experimental Protocol (Proposed):
-
Dissolve the precursor, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile, in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a slight excess (1.1-1.2 equivalents) of a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a slight excess (1.1 equivalents) of acetyl chloride or acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Causality of Experimental Choices:
-
Aprotic Solvent: An aprotic solvent is used to prevent reaction with the acetylating agent.
-
Base: The base acts as a scavenger for the hydrochloric acid or acetic acid byproduct of the reaction, driving the reaction to completion.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
While experimental data for the title compound is not available, we can predict its key spectroscopic features based on the analysis of closely related structures.[3][5]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | - Singlet for the acetyl methyl protons (~2.2-2.5 ppm).- Singlet or multiplet for the C5 methylene protons (~3.5-4.5 ppm).- Broad singlet for the amino protons (~5.0-7.0 ppm, exchangeable with D₂O). | The chemical shifts are based on analogous pyrrolinone structures. The amino protons are expected to be broad due to quadrupole broadening and exchange. |
| ¹³C NMR | - Signal for the acetyl methyl carbon (~20-25 ppm).- Signal for the C5 methylene carbon (~40-50 ppm).- Signal for the cyano carbon (~115-120 ppm).- Signals for the C2 and C3 carbons of the pyrrole ring (~90-110 ppm and ~150-160 ppm, respectively).- Signal for the C4 carbonyl carbon (~180-190 ppm).- Signal for the acetyl carbonyl carbon (~170-175 ppm). | The chemical shifts are characteristic of the respective functional groups in a heterocyclic system. |
| IR (Infrared) | - N-H stretching bands for the amino group (~3200-3400 cm⁻¹).- C≡N stretching band for the nitrile group (~2200-2250 cm⁻¹).- C=O stretching bands for the amide and ketone carbonyls (~1650-1750 cm⁻¹). | These are characteristic vibrational frequencies for the key functional groups present in the molecule. |
| Mass Spec (MS) | - A molecular ion peak (M+) corresponding to the molecular weight of 165.15. | The molecular ion peak is a fundamental characteristic in mass spectrometry. |
Potential Applications and Biological Significance
The biological activity of this compound has not been explicitly reported. However, the pyrrolinone core is a well-established pharmacophore with diverse biological activities.[6]
-
Antimalarial Activity: A number of pyrrolone derivatives have been identified as potent antimalarial agents.[7] Structure-activity relationship (SAR) studies on these compounds have highlighted the importance of substituents on the pyrrole ring for activity. The unique substitution pattern of the title compound makes it an interesting candidate for screening against Plasmodium falciparum.
-
P2X3 Receptor Antagonism: Pyrrolinone derivatives have also been identified as a novel class of P2X3 receptor antagonists, which are targets for the treatment of chronic pain.[2] The specific substituents on the title compound could modulate its binding to this receptor.
-
Antimicrobial and Anticancer Potential: The broader class of pyrrolidine derivatives has been extensively explored for antimicrobial and anticancer activities.[8] The presence of the cyano and amino groups on the pyrrolinone ring could lead to interactions with various biological targets, warranting investigation into its potential as an antimicrobial or anticancer agent.
-
Prodrug Potential: The N-acetyl group can be labile in vivo, potentially being cleaved by amidases to release the parent 2-amino-pyrrolinone. This suggests that the title compound could act as a prodrug, with improved pharmacokinetic properties such as membrane permeability or metabolic stability.[1]
Diagram of Potential Drug Development Workflow:
Caption: Workflow for investigating the biological activity of the title compound.
Conclusion
This compound is a synthetically accessible heterocyclic compound with potential for a range of biological activities. While specific experimental data for this molecule is limited, this guide has provided a comprehensive overview based on its chemical structure and the known properties of related compounds. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data provides a basis for its characterization. The potential applications in areas such as antimalarial, analgesic, and antimicrobial drug discovery make this compound a worthwhile target for further investigation by researchers in the field.
References
- 1. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolinone derivatives as a new class of P2X3 receptor antagonists. Part 1: Initial structure-activity relationship studies of a hit from a high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation [ijabbr.com]
- 5. acgpubs.org [acgpubs.org]
- 6. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" molecular weight
An In-depth Technical Guide to the Molecular Weight of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of this compound, a substituted pyrrolinone derivative of interest in medicinal chemistry and synthetic organic chemistry. The primary focus of this document is the determination, calculation, and significance of its molecular weight. We will elucidate the molecule's structure, derive its precise molecular formula, and detail the computational and experimental methodologies for verifying its mass. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound's core physicochemical properties for applications in synthesis, characterization, and further investigation.
Introduction to the Pyrrolinone Core Structure
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the backbone of numerous biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives are prized for their diverse biological activities and their utility as versatile intermediates in organic synthesis.[1][3] The subject of this guide, this compound, belongs to the pyrrolin-4-one class, which are derivatives of pyrrole-3-carboxylic acids. These structures are of significant interest due to their presence in successful drugs and their potential as bioactive compounds with activities such as antimalarial and HIV-1 protease inhibition.[4]
Understanding the fundamental physicochemical properties of a novel compound is the first and most critical step in its scientific evaluation. Among these, the molecular weight is paramount, as it governs stoichiometric calculations, informs analytical characterization, and is a prerequisite for structural elucidation and registration in chemical databases.
Molecular Structure and Formula Elucidation
The systematic IUPAC name "this compound" precisely defines the arrangement of atoms and functional groups. A breakdown of the name allows for the unambiguous construction of its chemical structure:
-
1H-pyrrole: A five-membered ring containing one nitrogen atom at position 1.
-
4,5-dihydro: The bond between carbon atoms at positions 4 and 5 is saturated (a single bond), rendering this part of the ring non-aromatic.
-
4-oxo: A ketone functional group (C=O) is located at position 4.
-
3-carbonitrile: A nitrile group (-C≡N) is attached to position 3.
-
2-amino: An amine group (-NH₂) is attached to position 2.
-
1-Acetyl: An acetyl group (-C(O)CH₃) is attached to the nitrogen at position 1.
Based on this nomenclature, the molecular structure can be confidently drawn, and its constituent atoms counted to determine the molecular formula.
Figure 1: 2D structure of this compound.
By summing the atoms from this structure, we derive the molecular formula.
-
Carbon (C): 4 (in the ring) + 2 (acetyl) + 1 (nitrile) = 7
-
Hydrogen (H): 2 (on C5) + 2 (on amino) + 3 (on acetyl methyl) = 7
-
Nitrogen (N): 1 (in the ring) + 1 (amino) + 1 (nitrile) = 3
-
Oxygen (O): 1 (on C4-oxo) + 1 (acetyl) = 2
Thus, the definitive Molecular Formula is C₇H₇N₃O₂ .
Molecular Weight: Calculation and Significance
The molecular weight (or more accurately, molar mass) is calculated by summing the standard atomic weights of each atom in the molecular formula. For high-precision applications like mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotope of each element, is used.
Average Molecular Weight Calculation
The average molecular weight is used for bulk calculations, such as determining mass for a chemical reaction.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 165.15 g/mol | ||
| Table 1: Calculation of the average molecular weight for C₇H₇N₃O₂. |
Monoisotopic Mass Calculation
The monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different isotopic compositions.
| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |
| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |
| Nitrogen | ¹⁴N | 3 | 14.003074 | 42.009222 |
| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total | 165.053827 Da | |||
| Table 2: Calculation of the monoisotopic mass for C₇H₇N₃O₂. |
Experimental Verification Protocols
While theoretical calculation provides a precise expected value, experimental verification is a cornerstone of scientific integrity. The two primary methods for confirming the molecular weight and formula of a newly synthesized compound are High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm). By measuring the mass of the molecular ion (e.g., [M+H]⁺) to several decimal places, an exact molecular formula can be proposed and confirmed by matching the experimental mass to the theoretical monoisotopic mass.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the purified compound in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like the target compound. In ESI, the sample solution is sprayed through a high-voltage capillary, creating charged droplets that evaporate to yield gas-phase ions. For this molecule, a protonated species, [C₇H₇N₃O₂ + H]⁺, would be expected in positive ion mode, with a theoretical m/z of 166.061652.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which separates them based on their m/z ratio.
-
Detection & Analysis: The detector records the arrival of ions, generating a mass spectrum. The experimental m/z of the most intense peak corresponding to the molecular ion is compared to the calculated value. A mass error of less than 5 ppm provides strong evidence for the proposed formula.
Figure 2: A simplified workflow for experimental mass determination via mass spectrometry.
Elemental Analysis
Principle: This technique determines the mass percentage of each element (Carbon, Hydrogen, Nitrogen) in a pure sample. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula.
Experimental Protocol (General):
-
Sample Preparation: A precisely weighed, highly purified sample of the compound is required.
-
Combustion: The sample is combusted at high temperatures (≥900 °C) in a stream of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).
-
Separation and Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample. The results must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to be considered a match.
Theoretical Percentages for C₇H₇N₃O₂ (MW = 165.15 g/mol ):
-
%C: (84.077 / 165.15) * 100 = 50.91%
-
%H: (7.056 / 165.15) * 100 = 4.27%
-
%N: (42.021 / 165.15) * 100 = 25.44%
A successful synthesis and purification would yield experimental data closely aligning with these theoretical percentages, providing orthogonal validation to HRMS data.[5]
Summary of Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₇N₃O₂ |
| Average Molecular Weight | 165.15 g/mol |
| Monoisotopic Mass | 165.053827 Da |
| Theoretical %C | 50.91% |
| Theoretical %H | 4.27% |
| Theoretical %N | 25.44% |
| Table 3: Key physicochemical data for the title compound. |
Conclusion
The molecular weight of this compound is a fundamental constant derived directly from its molecular formula, C₇H₇N₃O₂. With a calculated average molecular weight of 165.15 g/mol and a monoisotopic mass of 165.053827 Da , this value serves as the bedrock for all quantitative chemical work involving this compound. Its experimental verification through high-resolution mass spectrometry and elemental analysis is a non-negotiable step in the process of chemical synthesis and characterization, ensuring the identity and purity of the material for subsequent research in drug discovery and materials science. This guide has outlined the theoretical basis and the practical, self-validating protocols required to establish this critical parameter with the highest degree of scientific rigor.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of a robust and accessible synthetic pathway for 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the base-catalyzed cyclization of readily available starting materials to form the key intermediate, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile . This is followed by a selective N-acetylation to yield the final target molecule. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful replication and adaptation of this synthetic route.
Introduction
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The functionalized pyrrolinone, This compound , represents a versatile building block for the synthesis of more complex molecular architectures. Its unique combination of a reactive acetyl group, a nucleophilic amino group, a conjugated nitrile, and a lactam moiety makes it an attractive starting point for library synthesis and the development of novel therapeutic agents. This guide delineates a logical and efficient pathway to this target molecule, emphasizing practical execution and a thorough understanding of the underlying chemical principles.
Part 1: Synthesis of the Precursor: 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
The initial and crucial step in this synthetic sequence is the construction of the pyrrolinone ring. This is achieved through a base-catalyzed intramolecular cyclization. The proposed reaction involves the condensation of ethyl cyanoacetate with 2-chloroacetamide.
Reaction Pathway
Caption: Proposed synthesis of the pyrrolinone precursor.
Mechanistic Insights
The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 2-chloroacetamide, displacing the chloride ion to form an intermediate adduct. The subsequent step involves an intramolecular cyclization, where the nitrogen of the amide attacks the ester carbonyl group, leading to the formation of the five-membered pyrrolinone ring and the elimination of ethanol.
Experimental Protocol
Materials:
-
Ethyl cyanoacetate
-
2-Chloroacetamide
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate dropwise at room temperature with vigorous stirring. After the addition is complete, add 2-chloroacetamide portion-wise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid until the pH is approximately 7. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate and wash with cold water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile as a solid.
Characterization of the Precursor
The structure of the synthesized precursor can be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the C5 methylene protons, a broad singlet for the amino protons, and a singlet for the N-H proton of the lactam. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon of the lactam, the nitrile carbon, the sp² carbons of the enamine system, and the sp³ carbon of the methylene group. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), C≡N stretching (nitrile), and C=C stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₅N₃O, MW: 123.11). |
Part 2: N-Acetylation to Yield this compound
The final step of the synthesis involves the selective acetylation of the ring nitrogen of the precursor. A standard and effective method for this transformation is the use of acetic anhydride in the presence of a base like pyridine.
Reaction Pathway
Caption: N-Acetylation of the pyrrolinone precursor.
Mechanistic Insights
Pyridine acts as a nucleophilic catalyst and a base. It reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate. The ring nitrogen of the pyrrolinone precursor, being more nucleophilic than the exocyclic amino group due to resonance delocalization of the lone pair of the exocyclic amine into the electron-withdrawing nitrile and carbonyl groups, attacks the acetylpyridinium ion. Subsequent loss of a proton, which is scavenged by pyridine, yields the N-acetylated product. The exocyclic amino group is less reactive due to its enamine character.
Experimental Protocol
Materials:
-
2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the precursor, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile , in anhydrous pyridine. Cool the solution to 0°C in an ice bath.
-
Addition of Acetic Anhydride: Add acetic anhydride dropwise to the cooled solution with continuous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid and extract with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure This compound .
Characterization of the Final Product
The structure of the final product should be rigorously confirmed by spectroscopic analysis.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the acetyl methyl protons, a singlet for the C5 methylene protons, and a broad singlet for the amino protons. The lactam N-H proton signal will be absent. |
| ¹³C NMR | A new peak for the acetyl carbonyl carbon and the acetyl methyl carbon. Shifts in the peaks of the pyrrolinone ring carbons are also expected upon acetylation. |
| FT-IR (cm⁻¹) | Appearance of a new strong C=O stretching band for the acetyl group, in addition to the existing lactam carbonyl, nitrile, and enamine absorptions. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the final product (C₇H₇N₃O₂, MW: 165.15). |
Conclusion
This technical guide outlines a practical and efficient two-step synthesis of This compound . The described pathway utilizes readily available starting materials and employs well-established organic reactions. The detailed experimental protocols and mechanistic discussions are provided to enable researchers to successfully synthesize this valuable heterocyclic building block. The provided characterization data will aid in the verification of the synthesized compounds. This guide serves as a valuable resource for chemists engaged in the synthesis of novel compounds for applications in drug discovery and materials science.
A Technical Guide to the Formation of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Abstract
The pyrrolin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The specific derivative, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile, combines several key pharmacophoric features: a hydrogen-bond-donating enamine, a hydrogen-bond-accepting nitrile, a polar ketone, and an N-acetyl group that modulates solubility and metabolic stability. This guide provides an in-depth elucidation of a plausible and chemically robust mechanism for its formation. By dissecting the reaction into fundamental steps—alkylation of an activated methylene precursor followed by a base-mediated intramolecular condensation—we offer a clear, logical pathway for researchers engaged in heterocyclic synthesis and drug development. This document is structured to provide not only a theoretical mechanistic understanding but also a practical, experimentally grounded protocol.
Core Synthetic Strategy: A Retrosynthetic Approach
The synthesis of complex heterocyclic systems is best understood by working backward from the target molecule. The structure of this compound, a highly functionalized pyrrolin-4-one, suggests a key intramolecular cyclization event to form the five-membered ring.
The most logical disconnection is across the N1-C5 amide bond, which is commonly formed via condensation reactions. This retrosynthetic analysis reveals a linear precursor: an α-cyano-β-keto-ester derivative. This precursor, in turn, can be constructed from simpler, commercially available starting materials through a standard carbon-carbon bond-forming reaction.
This strategy relies on two well-established transformations:
-
SN2 Alkylation: Formation of the carbon backbone by reacting an enolate with an alkyl halide.
-
Intramolecular Condensation: A ring-closing reaction driven by the formation of a stable, conjugated heterocyclic system.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Mechanistic Elucidation
The proposed forward synthesis is a two-stage process beginning with the assembly of a key linear intermediate, followed by its cyclization.
Stage 1: Synthesis of the Linear Precursor via C-Alkylation
The first stage involves the formation of the complete carbon-nitrogen backbone of the target molecule. This is achieved by the alkylation of N-acetyl-2-cyanoacetamide with ethyl bromoacetate.
-
Deprotonation: A moderately strong base, such as sodium ethoxide (NaOEt), is used to abstract a proton from the α-carbon of N-acetyl-2-cyanoacetamide. This carbon is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile (-CN) and N-acetyl (-NHAc) groups, leading to the formation of a resonance-stabilized carbanion.
-
Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate. This proceeds via a standard SN2 mechanism, displacing the bromide ion as the leaving group.
-
Intermediate Formation: This step forms the crucial linear precursor, ethyl 4-cyano-4-(acetylamino)-3-oxobutanoate . This molecule contains all the necessary atoms and functional groups, correctly positioned for the subsequent ring-closing reaction.
Caption: Stage 1: Formation of the linear precursor.
Stage 2: Intramolecular Condensation and Tautomerization
The second stage is the pivotal ring-forming step. The linear precursor, under the influence of a base, undergoes an intramolecular condensation reaction.
-
Nucleophilic Attack: The nitrogen atom of the N-acetylamino group acts as an intramolecular nucleophile. It attacks the highly electrophilic carbonyl carbon of the ester group. This is a geometrically favored 5-exo-trig cyclization, adhering to Baldwin's rules.
-
Formation of Tetrahedral Intermediate: This attack forms a cyclic, tetrahedral intermediate containing a negatively charged oxygen atom.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as a good leaving group. This yields the cyclic dione intermediate, 1-acetyl-3-cyanopyrrolidine-2,4-dione.
-
Tautomerization: The dione intermediate is in equilibrium with its more stable tautomeric form. The enamine tautomer, This compound , is significantly stabilized by an extensive conjugated system involving the amino group, the double bond, the nitrile group, and the C4-carbonyl group. This tautomerization occurs rapidly and drives the reaction to completion.
Caption: Stage 2: Cyclization and Tautomerization Pathway.
Experimental Protocol
The following protocol outlines a self-validating, reproducible procedure for the synthesis of the title compound based on the elucidated mechanism.
Materials and Reagents:
-
N-Acetyl-2-cyanoacetamide
-
Ethyl bromoacetate
-
Sodium ethoxide (NaOEt), 21% w/w in ethanol
-
Ethanol, anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate, anhydrous
Procedure:
Part A: Synthesis of Ethyl 4-cyano-4-(acetylamino)-3-oxobutanoate (Linear Precursor)
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-acetyl-2-cyanoacetamide (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 5 mL per gram of starting material) to dissolve the solid.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium ethoxide solution (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C.
-
Alkylation: Add ethyl bromoacetate (1.05 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part B: Cyclization and Isolation of this compound
-
Cyclization: Upon completion of the alkylation, gently heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours to promote intramolecular condensation.
-
Quenching: Cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water (approx. 20 mL per gram of starting material).
-
Acidification: Acidify the aqueous mixture to pH 5-6 by the slow addition of 2M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold diethyl ether to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.
-
Drying & Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Data Summary
The following table summarizes the expected parameters and outcomes for the described synthesis.
| Parameter | Value / Specification | Rationale |
| Stoichiometry | ||
| N-Acetyl-2-cyanoacetamide | 1.0 eq | Limiting Reagent |
| Ethyl Bromoacetate | 1.05 eq | Slight excess to ensure complete alkylation. |
| Sodium Ethoxide | 1.1 eq | Catalyzes both the deprotonation and cyclization steps. |
| Reaction Conditions | ||
| Alkylation Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side products. |
| Cyclization Temperature | ~78 °C (Ethanol Reflux) | Provides sufficient energy for intramolecular condensation. |
| Yield & Purity | ||
| Expected Crude Yield | 75-85% | Based on typical yields for this reaction class. |
| Purity (Post-Recrystallization) | >98% | Assessed by HPLC or qNMR. |
| Physical Appearance | Off-white to pale yellow solid | Typical for conjugated heterocyclic systems. |
Conclusion
The formation of this compound is most plausibly achieved through a robust and logical two-stage synthetic sequence. The initial SN2 alkylation of an activated methylene compound builds the necessary linear framework, which then undergoes a highly favorable base-mediated intramolecular condensation. The final, stable product is formed after a spontaneous tautomerization, driven by the creation of an extensive and electronically stabilized conjugated system. This mechanistic guide provides a solid foundation for the rational synthesis and further exploration of this important class of heterocyclic compounds.
An In-depth Technical Guide to the NMR Structural Elucidation of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Foreword: The Imperative of Structural Integrity in Drug Discovery
In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Heterocyclic scaffolds, such as the pyrrole core, are ubiquitous in pharmaceuticals and natural products, making their precise characterization a critical step in the discovery pipeline.[1][2][3] This guide provides a comprehensive, field-proven methodology for the complete Nuclear Magnetic Resonance (NMR) analysis of "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile," a molecule possessing a confluence of functional groups that presents a valuable case study for structural elucidation.
Our approach moves beyond a mere recitation of data, delving into the causality behind experimental choices. We will employ a systematic, multi-technique workflow—from foundational 1D NMR to advanced 2D correlation experiments—that functions as a self-validating system to build the molecular structure piece by piece.[4][5]
The Subject Molecule: Initial Assessment and Analytical Strategy
The first step in any structural analysis is a thorough examination of the proposed structure to anticipate its spectroscopic signature.
Caption: Numbering scheme for this compound.
The structure presents several key features for NMR verification:
-
An Acetyl Group: Expect a sharp methyl singlet in ¹H NMR and two corresponding carbons (methyl and carbonyl) in ¹³C NMR.
-
A Methylene Group (C5): The two protons on this sp³ carbon are adjacent to a stereocenter (if rotation is hindered) and an sp²-like system, which will influence their chemical shift.
-
An Amine Group (NH₂): Protons are exchangeable and may appear as a broad singlet.
-
Multiple Quaternary Carbons (C2, C3, C4): These carbons bear no protons and will be invisible in standard ¹H NMR but detectable in ¹³C NMR. Their assignment is critically dependent on long-range 2D correlations.
-
A Nitrile Group (C8): A key functional group with a characteristic ¹³C chemical shift.[6]
Our analytical workflow is designed to systematically map the correlations between these fragments.
Caption: A systematic workflow for NMR-based structural elucidation.
Experimental Protocols: Ensuring Data Integrity
The quality of NMR data is foundational to the accuracy of the resulting structure. The following protocols are designed to yield high-fidelity spectra.
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity (>95%) by LC-MS or a similar technique to avoid signals from impurities confounding the analysis.
-
Massing: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is chosen for its excellent solubilizing power for polar, functionalized molecules. Crucially, it allows for the observation of exchangeable protons (like those of the -NH₂ group), which would be lost in solvents like D₂O. The choice of solvent can significantly influence chemical shifts, so consistency is key.[7][8][9][10]
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the 0 ppm reference point.
NMR Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer equipped with a cryoprobe.
-
Temperature: 298 K (25 °C).
-
Experiments to be run:
Data Analysis and Interpretation: A Step-by-Step Elucidation
¹H NMR Analysis: Identifying the Proton Environment
The ¹H NMR spectrum provides the initial blueprint of the proton framework, revealing the number of distinct proton environments, their relative abundance (integration), and their coupling relationships (multiplicity).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Signal A | ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ | Amine protons are often broad due to quadrupole effects from ¹⁴N and chemical exchange. Their shift is highly dependent on concentration and solvent. |
| Signal B | ~4.0 - 4.5 | Singlet | 2H | -CH₂ - (C5) | Protons on a carbon adjacent to a nitrogen (N1) and a carbonyl group (C4) are expected to be significantly deshielded. Absence of adjacent protons leads to a singlet. |
| Signal C | ~2.1 - 2.3 | Singlet | 3H | -COCH₃ (C7) | Acetyl methyl protons typically appear in this region as a sharp, distinct singlet.[22] |
¹³C NMR and DEPT-135 Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms, while the DEPT-135 experiment differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.
| Predicted Signal | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| Carbon 1 | ~185 - 195 | Absent | C 4 (Ketone) | Ketone carbonyls in a conjugated system are highly deshielded. |
| Carbon 2 | ~168 - 172 | Absent | C 6 (Acetyl C=O) | Amide/acetyl carbonyls are typically found in this region. |
| Carbon 3 | ~160 - 165 | Absent | C 2 | An sp² carbon bonded to two nitrogen atoms (-N1- and -NH₂) will be significantly downfield. |
| Carbon 4 | ~115 - 120 | Absent | C 8 (Nitrile) | The chemical shift for nitrile carbons is highly characteristic.[6][23] |
| Carbon 5 | ~85 - 95 | Absent | C 3 | A quaternary sp² carbon adjacent to a nitrile and a carbonyl group. |
| Carbon 6 | ~45 - 55 | Negative | C 5 | An sp³ methylene carbon adjacent to a nitrogen and a carbonyl. |
| Carbon 7 | ~22 - 28 | Positive | C 7 (Acetyl CH₃) | A typical aliphatic methyl carbon from an acetyl group. |
2D NMR: Connecting the Pieces
While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.[24][25]
The COSY experiment identifies protons that are coupled, typically over two or three bonds.[11][26] For our target molecule, there are no protons on adjacent carbons.
-
Expected Result: A COSY spectrum with no cross-peaks .
-
Interpretation: This is a powerful, albeit negative, result. It confirms that the three distinct proton environments (-NH₂, -CH₂-, and -COCH₃) are isolated from each other by quaternary carbons or heteroatoms, which is consistent with the proposed structure.
The HSQC experiment unambiguously correlates each proton signal to the carbon it is directly attached to (a one-bond correlation).[15][16][19]
-
Expected Correlations:
-
A cross-peak connecting the proton signal at ~4.0-4.5 ppm (Signal B) with the carbon signal at ~45-55 ppm (Carbon 6) . This definitively assigns these signals to the C5-H₂ group.
-
A cross-peak connecting the proton signal at ~2.1-2.3 ppm (Signal C) with the carbon signal at ~22-28 ppm (Carbon 7) . This assigns these signals to the acetyl C7-H₃ group.
-
The HMBC experiment is the cornerstone of this analysis, revealing correlations between protons and carbons over two to three bonds (²J and ³J couplings).[20][21][27] This is how we will place the molecular fragments and assign the crucial quaternary carbons.
Caption: Key HMBC correlations for structural confirmation.
-
From the Acetyl Protons (H7, Signal C):
-
A strong correlation to the acetyl carbonyl carbon C6 (~170 ppm) . This is a two-bond (²J) coupling that confirms the acetyl group's integrity.
-
A crucial correlation to the ring carbon C2 (~162 ppm) . This three-bond (³J) coupling (H₇-C₇-C₆-N₁-C₂ ) firmly attaches the acetyl group to N1, confirming the N-acetyl functionality.
-
-
From the Methylene Protons (H5, Signal B):
-
A strong correlation to the ketone carbon C4 (~190 ppm) . This two-bond (²J) coupling places the CH₂ group adjacent to the ring ketone.
-
A correlation to the nitrile-bearing carbon C3 (~90 ppm) . This is also a two-bond (²J) coupling.
-
These two correlations lock the position of C5 within the five-membered ring between C3 and C4.
-
-
From the Amine Protons (NH₂, Signal A):
-
A potential correlation to C2 (~162 ppm) (²J) and C3 (~90 ppm) (³J). These correlations, if observable, would confirm the placement of the amino group on C2.
-
By integrating the data from these experiments, every proton and carbon is assigned, and the connectivity of the entire molecule is validated without ambiguity.
Conclusion: A Validated Structure
Through the systematic application of 1D and 2D NMR spectroscopy, we have constructed a comprehensive and verifiable model of this compound. The workflow—moving from proton and carbon inventories (¹H, ¹³C) to direct attachments (HSQC) and finally to long-range framework construction (HMBC)—provides a robust and self-validating pathway to structural confirmation. This multi-faceted approach is indispensable in the fields of chemical research and drug development, ensuring that subsequent biological and pharmacological studies are based on a molecule of known and verified integrity.
References
- 1. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. use of nmr in structure ellucidation | PDF [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. youtube.com [youtube.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 18. fiveable.me [fiveable.me]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. nmr.ceitec.cz [nmr.ceitec.cz]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. news-medical.net [news-medical.net]
- 25. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 27. scribd.com [scribd.com]
"1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" IR spectroscopy
An In-Depth Guide to the Infrared Spectroscopic Analysis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Executive Summary
This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. Infrared spectroscopy is an indispensable, non-destructive analytical technique that provides critical information about the functional groups present within a molecule, making it a first-line method for structural verification and quality control. This document, intended for researchers and drug development professionals, details the theoretical basis for the compound's expected IR absorption bands, provides a validated experimental protocol for acquiring high-quality spectra, and offers a systematic approach to data interpretation. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for the characterization of this and structurally related molecules.
Introduction
The Molecule: A Multifunctional Heterocycle
This compound is a substituted pyrrolinone. The pyrrole and pyrrolidinone cores are prevalent scaffolds in a vast array of biologically active compounds and natural products.[1] The unique arrangement of functional groups in the target molecule—an N-acetyl group (amide), a primary amine, a conjugated nitrile, and a cyclic ketone—makes it a versatile building block for more complex molecular architectures. Accurate and efficient structural confirmation is paramount in its synthesis and application, and IR spectroscopy provides the foundational data to confirm the presence and integrity of these key chemical features.
The Technique: The Role of Infrared Spectroscopy
Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule. Specific frequencies of IR radiation are absorbed, causing the bonds within the molecule to vibrate (stretch, bend, or wag). The frequencies of these absorbed radiations are unique to the types of bonds and functional groups present.[2] Therefore, an IR spectrum serves as a molecular "fingerprint," allowing a scientist to quickly confirm the presence of expected functional groups and the absence of starting materials or impurities. For a molecule like this compound, IR spectroscopy is the ideal tool to verify the successful incorporation of its defining nitrile, amine, and carbonyl functionalities.
Theoretical IR Spectral Analysis: Predicting the Fingerprint
The structure of this compound contains several IR-active functional groups. A theoretical analysis of their expected absorption frequencies is crucial for accurate spectral interpretation.
N-H Vibrations (Primary Amine)
The primary amine (-NH₂) group is expected to produce distinct absorption bands.
-
N-H Stretching: Primary amines characteristically exhibit two bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[3][4] The asymmetric stretch occurs at a higher frequency than the symmetric stretch.[3] These bands are typically weaker and sharper than the O-H bands of alcohols.[5]
-
N-H Bending (Scissoring): A moderate to strong scissoring vibration is expected in the 1650-1580 cm⁻¹ range.[5][6]
-
N-H Wagging: A broad band, characteristic of primary and secondary amines, may appear in the 910-665 cm⁻¹ region due to out-of-plane wagging.[5]
C≡N Vibration (Nitrile)
The nitrile group (C≡N) provides one of the most unambiguous signals in an IR spectrum.
-
C≡N Stretching: This vibration gives rise to a sharp, medium-to-strong intensity peak in the 2260-2220 cm⁻¹ range.[7] The conjugation of the nitrile with the adjacent double bond in the pyrrole ring is expected to shift this absorption to a slightly lower wavenumber (2240-2220 cm⁻¹) compared to a saturated nitrile.[7][8] The high intensity is due to the large change in dipole moment during the stretching of the polar C≡N bond.[7]
C=O Vibrations (Carbonyls)
This molecule possesses two distinct carbonyl groups: a cyclic ketone and an N-acetyl amide. Their electronic environments will cause them to appear at different frequencies.
-
Cyclic Ketone (C4=O): The C=O stretch in a five-membered ring is subject to ring strain, which increases the absorption frequency compared to an acyclic ketone (typically ~1715 cm⁻¹).[9] Therefore, the stretching vibration for the 4-oxo group is anticipated to be in the 1775-1750 cm⁻¹ range.[10]
-
N-Acetyl Amide (C=O): The carbonyl of the acetyl group is part of an amide linkage. Electron delocalization from the nitrogen atom to the carbonyl group weakens the C=O bond, lowering its vibrational frequency relative to a ketone. This absorption, often called the "Amide I band," is typically very strong and is expected to appear in the 1680-1630 cm⁻¹ region.
C-H and C-N Vibrations
-
C-H Stretching: The molecule has sp³ hybridized carbons in the acetyl methyl group and the C5 position of the ring. These will produce C-H stretching bands in the 3000-2850 cm⁻¹ region.[11][12]
-
C-N Stretching: The C-N stretching of the amine group is expected to show weak to medium bands in the 1250-1020 cm⁻¹ range for the aliphatic-like C-N bond.[5][13]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes the potassium bromide (KBr) pellet method, a gold standard for obtaining high-quality transmission IR spectra of solid samples. This method is preferred as it avoids solvent interference and provides a clear spectrum across the entire mid-IR range.[14]
Rationale for Method Selection
The KBr pellet technique is chosen for its ability to produce sharp, well-resolved spectra free from the interfering peaks that would be present if using a solvent or a mulling agent like Nujol.[15] The key to a successful KBr pellet is minimizing light scattering by ensuring the sample is ground to a particle size smaller than the wavelength of the IR radiation and is homogenously dispersed in a dry, transparent matrix.[16]
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of the solid this compound sample in a clean, dry agate mortar and pestle.
-
Add approximately 100-200 mg of spectroscopic grade, oven-dried KBr powder to the mortar. KBr is hygroscopic; it must be kept desiccated to prevent a broad water absorption band around 3400 cm⁻¹ from obscuring the N-H stretching region of the spectrum.[16]
-
Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogenous powder is obtained. Proper grinding is critical to reduce Christiansen scattering, an effect that can distort band shapes.[16]
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or inadequate pressure.[14]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to ratio against the sample spectrum, correcting for atmospheric CO₂ and H₂O absorptions.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Alternative Sampling Techniques
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto an ATR crystal (e.g., diamond or zinc selenide) and pressure is applied. This method is fast and requires minimal sample preparation, making it excellent for rapid screening.[14]
-
Nujol Mull: The solid is ground with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[17] This is a simple technique, but the Nujol itself has characteristic C-H absorption bands (~2920, 2850, 1460, and 1380 cm⁻¹) that may obscure sample peaks in those regions.[15][16]
Diagram of Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eng.uc.edu [eng.uc.edu]
- 17. pharmatutor.org [pharmatutor.org]
An In-Depth Technical Guide to the Mass Spectrometry of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
This technical guide provides a comprehensive overview of the mass spectrometric analysis of the novel heterocyclic compound, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and analysis of complex small molecules. By elucidating the predicted fragmentation pathways and providing detailed experimental protocols, this guide serves as a practical resource for obtaining high-quality mass spectral data for this and structurally related compounds.
Introduction: The Significance of Mass Spectrometry in Small Molecule Characterization
Mass spectrometry is an indispensable analytical technique in the field of chemical and pharmaceutical sciences. Its ability to provide precise mass-to-charge ratio (m/z) information of a molecule and its fragments offers invaluable insights into molecular weight, elemental composition, and structural features. For a compound like this compound, which possesses multiple functional groups including an acetyl moiety, an amino group, a lactam ring, and a nitrile group, mass spectrometry is crucial for unambiguous identification and structural elucidation. This guide will delve into the theoretical and practical aspects of analyzing this specific molecule, providing a robust framework for its characterization.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), is anticipated to be influenced by its diverse functional groups. The protonated molecule [M+H]⁺ is expected to undergo a series of characteristic cleavages.
The structure of the target molecule is as follows:
Predicted structure of the target molecule.
Key predicted fragmentation pathways include:
-
Loss of the Acetyl Group: A common fragmentation pathway for N-acetylated compounds is the neutral loss of ketene (CH₂=C=O, 42 Da) from the protonated molecule. This would result in a prominent fragment ion.
-
Cleavage of the Pyrrole Ring: The dihydro-pyrrole ring can undergo retro-Diels-Alder-type cleavage or other ring-opening mechanisms, leading to characteristic fragment ions. Pyrrole derivatives are known to exhibit complex fragmentation patterns involving losses of small molecules like H₂O, aldehydes, and the pyrrole moiety itself.[1]
-
Loss of the Nitrile Group: The nitrile group can be lost as HCN (27 Da) or through more complex rearrangements. The presence of a nitrogen atom can often be identified by an odd molecular weight, in accordance with the nitrogen rule.[2]
-
Formation of Nitrilium Ions: In some cases, acetylated amino compounds can form stable nitrilium ions through cyclization and subsequent fragmentation.[3][4]
-
Alpha-Cleavage: For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway.[5][6] While the amino group in the target molecule is attached to a double bond, analogous cleavages in the vicinity of the nitrogen atoms could occur.
The following diagram illustrates the predicted primary fragmentation pathways:
Predicted major fragmentation pathways.
Experimental Protocols for Mass Spectrometric Analysis
To obtain reliable and reproducible mass spectra of this compound, a systematic approach is required. The following protocols are designed to be self-validating and provide a clear workflow from sample preparation to data acquisition.
Sample Preparation
Proper sample preparation is paramount for successful mass spectrometric analysis. The choice of solvent and concentration can significantly impact ionization efficiency and data quality.
Protocol:
-
Solvent Selection: Due to the polar nature of the compound, a mixture of acetonitrile (ACN) and water (H₂O) with a small amount of formic acid (FA) is recommended. A typical solvent system would be 50:50 ACN:H₂O + 0.1% FA. The formic acid aids in the protonation of the analyte in positive ion mode ESI.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the chosen solvent to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis or 10-100 ng/mL for LC-MS analysis. The optimal concentration should be determined empirically.
Mass Spectrometer Calibration and Tuning
Regular calibration and tuning of the mass spectrometer are essential for ensuring mass accuracy and optimal instrument performance.
Protocol:
-
Mass Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using the recommended calibration solution for the desired mass range.
-
Instrument Tuning: Infuse a solution of the target compound (or a compound with a similar mass and chemical nature) at a concentration of approximately 1 µg/mL to tune the instrument parameters. Optimize parameters such as capillary voltage, cone voltage (or equivalent), desolvation gas flow, and temperature to maximize the signal intensity of the protonated molecule [M+H]⁺.
Data Acquisition: Direct Infusion and LC-MS
Both direct infusion and liquid chromatography-mass spectrometry (LC-MS) can be employed for the analysis of this compound.
Direct Infusion Workflow:
Direct infusion mass spectrometry workflow.
LC-MS Workflow:
For complex mixtures or to assess the purity of the compound, LC-MS is the preferred method.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GCMS Section 6.17 [people.whitman.edu]
- 3. researchgate.net [researchgate.net]
- 4. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Potential Biological Activity of the 2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the therapeutic potential of the "2-amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile" scaffold, exemplified by the derivative "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile." While research on this specific derivative is nascent, the broader family of pyrrole-containing compounds has demonstrated significant promise as anticancer, kinase inhibitory, and antimicrobial agents. This document synthesizes the available evidence, proposes potential mechanisms of action, and provides a comprehensive research framework for the exploration and development of novel therapeutics based on this versatile chemical backbone.
Introduction: The Prominence of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many naturally occurring and synthetic bioactive molecules, including heme, chlorophyll, and vitamin B12.[1] Its unique electronic properties and ability to participate in various chemical interactions have made it a cornerstone in the design of novel therapeutic agents.[2] Pyrrole derivatives have been successfully developed into drugs for a range of diseases, underscoring the scaffold's importance in modern drug discovery.[1] This guide will delve into the potential of a specific class of pyrrole derivatives built around the 2-amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile core, a structure ripe for investigation.
The subject of this guide, "this compound," represents a novel entity within this chemical class. While direct biological data on this compound is limited, its structural features suggest a high potential for bioactivity. The acetyl group, amino group, and carbonitrile moiety are all known to influence the pharmacokinetic and pharmacodynamic properties of small molecules.
Potential Biological Activities
The pyrrole scaffold is a versatile building block for compounds with diverse pharmacological effects.[2][3] The primary areas of interest for derivatives of the 2-amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile scaffold include anticancer, kinase inhibitory, and antimicrobial activities.
Anticancer Potential
A significant body of research points to the potent anticancer properties of pyrrole derivatives.[2][4] These compounds have been shown to target various hallmarks of cancer through multiple mechanisms of action.
Mechanisms of Anticancer Activity:
-
Kinase Inhibition: Many pyrrole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][5] By blocking the activity of kinases such as EGFR and VEGFR, these compounds can halt tumor growth and proliferation.[6]
-
Microtubule Disruption: Some pyrrole derivatives have been found to interfere with microtubule polymerization, a critical process for cell division.[7][8] This disruption leads to cell cycle arrest and apoptosis in cancer cells.
-
Induction of Apoptosis: Pyrrole derivatives can trigger programmed cell death (apoptosis) in malignant cells, a key mechanism for eliminating cancerous cells.[6]
-
Anti-angiogenesis: By inhibiting factors like VEGFR, these compounds can prevent the formation of new blood vessels that tumors need to grow and metastasize.[5]
Table 1: Examples of Anticancer Activity in Pyrrole Derivatives
| Compound Class | Target/Mechanism | Cancer Type | Reference |
| Pyrrolo[2,3-d]pyrimidines | Kinase Inhibition | Various | [9][10] |
| Pyrrole indolin-2-ones | VEGFR/PDGFR Inhibition | Colorectal Cancer | [5] |
| 3-Aroyl-1-arylpyrroles | Tubulin Polymerization Inhibition | Medulloblastoma | [7] |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR/VEGFR2 Inhibition | Various | [11][12] |
Kinase Inhibition: A Promising Avenue
The structural resemblance of some pyrrole derivatives, particularly the pyrrolo[2,3-d]pyrimidine nucleus, to adenine (a component of ATP) makes them excellent candidates for ATP-competitive kinase inhibitors.[9][10] Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a common driver of cancer and other diseases.
Small molecule kinase inhibitors (SMKIs) containing the pyrrole indolin-2-one scaffold have been developed to target receptor tyrosine kinases (RTKs) like VEGFRs and PDGFRs, which are key players in tumor-induced angiogenesis.[5] The development of multi-targeted tyrosine kinase inhibitors (TKIs) is a promising strategy in cancer therapy, and the pyrrole scaffold is a key component in many such agents, including the FDA-approved drug Sunitinib.[13]
Caption: A generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by pyrrole-based inhibitors.
Antimicrobial Properties
The pyrrole scaffold is also present in a number of natural and synthetic compounds with significant antimicrobial activity.[1][14] These compounds have shown efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]
The mechanisms of antimicrobial action are varied and can include the inhibition of essential enzymes, disruption of cell membranes, or interference with nucleic acid synthesis. The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria, and pyrrole derivatives represent a promising class of compounds to address this challenge.[14]
Proposed Research Workflow for Activity Screening
For researchers investigating novel derivatives of the 2-amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile scaffold, a systematic approach to screening for biological activity is essential. The following workflow outlines a logical progression from initial synthesis to in-depth mechanistic studies.
Caption: A proposed workflow for the synthesis, screening, and characterization of novel pyrrole derivatives.
Experimental Protocols
The following are detailed protocols for key assays in the proposed research workflow. These protocols are intended as a starting point and may require optimization for specific compounds and cell lines.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the test compound, kinase, and substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound
-
Positive control antibiotic/antifungal
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Directions
The 2-amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The extensive body of literature on the biological activities of pyrrole derivatives provides a strong rationale for the investigation of this chemical class. Future research should focus on the synthesis and screening of a diverse library of derivatives to establish structure-activity relationships (SAR). Promising lead compounds can then be further optimized for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.
References
- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Novel antimicrobial iodo-dihydro-pyrrole-2-one compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Prospective Analysis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile as a Novel Kinase Inhibitor
A Technical Guide for Drug Discovery Professionals
Abstract
Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This guide introduces "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile," a novel small molecule with potential as a kinase inhibitor. Due to the absence of existing literature on this specific compound, this document serves as a prospective technical guide, outlining a comprehensive roadmap for its synthesis, characterization, and evaluation. We present a proposed synthetic route, a multi-tiered screening cascade from in silico prediction to cellular target engagement, and detailed, field-proven experimental protocols. This guide is intended for researchers, medicinal chemists, and drug development scientists, providing the foundational strategy to investigate this promising new chemical entity.
Introduction: The Rationale for Investigating a Novel Pyrrole-Based Kinase Inhibitor
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for therapeutic intervention.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with drugs like Sunitinib and Atorvastatin underscoring the therapeutic potential of the pyrrole motif.[3][4]
The proposed molecule, This compound , combines several structural features that suggest a potential for kinase inhibition:
-
A Dihydropyrrolone Core: This heterocyclic system provides a rigid scaffold amenable to substitution and interaction with the kinase ATP-binding site.
-
Hydrogen Bonding Moieties: The amino group, acetyl carbonyl, and ring keto-group can form critical hydrogen bonds with the hinge region of the kinase active site, a common feature of Type I and Type II kinase inhibitors.
-
A Nitrile Group: This electron-withdrawing group can modulate the electronic properties of the ring system and potentially engage in specific interactions within the binding pocket.
This document outlines a systematic, prospective evaluation of this novel compound, from its chemical synthesis to its comprehensive biological characterization as a potential kinase inhibitor.
Synthesis and Characterization
The synthesis of highly functionalized pyrrole and pyrrolidine derivatives is well-established, with multicomponent reactions (MCRs) offering an efficient and atom-economical approach.[5][6][7][8][9] We propose a plausible two-step synthetic pathway for the target compound, starting from readily available commercial precursors.
Proposed Synthetic Pathway
The proposed synthesis involves an initial multicomponent reaction to form the core dihydropyrrolone ring, followed by N-acetylation.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 2. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 5. Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of pyrroles by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 8. Green and multi-component synthesis of polyfunctionalized pyrrole derivatives under solvent-free condition [chemistry.semnan.ac.ir]
- 9. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Antimicrobial Screening of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrrole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. This guide provides a comprehensive, in-depth framework for the antimicrobial screening of a novel pyrrole derivative, "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile." The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous pathway from preliminary screening to initial safety profiling. The methodologies are grounded in established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility. This document outlines the causal logic behind experimental choices, provides self-validating protocols, and emphasizes the importance of a structured approach to evaluating the therapeutic potential of new chemical entities.
Introduction: The Rationale for Investigating Pyrrole Derivatives
Pyrrole and its fused heterocyclic systems are key structural motifs in numerous natural products and synthetic compounds that exhibit significant pharmacological activities. Their versatile chemical nature allows for structural modifications that can modulate their biological effects, making them attractive scaffolds for drug discovery. Several studies have reported the synthesis of novel pyrrole derivatives with promising antimicrobial activity against a range of pathogenic bacteria and fungi.[1][2] The core structure of "this compound" presents unique chemical features that warrant a thorough investigation of its antimicrobial potential. This guide will systematically detail the process for such an evaluation.
Pre-Screening Preparation: Foundational Steps for Reliable Data
Before initiating antimicrobial assays, meticulous preparation of the test compound and microbial cultures is paramount. These initial steps are critical for the accuracy and reproducibility of the screening results.
Compound Handling and Stock Solution Preparation
The test compound, "this compound," must be of high purity, confirmed by analytical methods such as NMR, HPLC, or LC-MS. Any impurities could confound the interpretation of bioactivity.
Protocol for Stock Solution Preparation:
-
Solubility Testing: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most microbial assays at low concentrations (typically ≤1%).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in the chosen solvent. This allows for subsequent serial dilutions to achieve the desired test concentrations while minimizing the final solvent concentration in the assay.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container to prevent microbial contamination.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
Selection and Preparation of Microbial Strains
The choice of microbial strains is crucial for assessing the spectrum of antimicrobial activity. A representative panel should include Gram-positive and Gram-negative bacteria, as well as fungal species. Standard reference strains from recognized culture collections (e.g., ATCC, NCTC) should be used to ensure consistency and comparability of data.
Recommended Initial Screening Panel:
| Microorganism | Gram Stain | Relevance |
| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections, and bacteremia. |
| Bacillus subtilis | Positive | A model organism for Gram-positive bacteria. |
| Escherichia coli | Negative | A common cause of urinary tract infections and a model for Gram-negative bacteria. |
| Pseudomonas aeruginosa | Negative | An opportunistic pathogen known for its intrinsic resistance to many antibiotics. |
| Candida albicans | N/A (Fungus) | A common cause of opportunistic fungal infections. |
Protocol for Inoculum Preparation:
-
Culture Revival: Revive the microbial strains from frozen stocks by streaking them onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under optimal conditions (e.g., 37°C for 24 hours for most bacteria, 30°C for 24-48 hours for fungi).
-
Colony Selection: Select several well-isolated colonies to prepare a fresh inoculum.
-
Suspension and Standardization: Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL for bacteria.[3]
Primary Antimicrobial Screening: Qualitative Assessment of Activity
The initial screening aims to rapidly identify if the compound possesses any antimicrobial activity. The disk diffusion method is a widely used, cost-effective, and straightforward technique for this purpose.[4][5][6][7]
Agar Disk Diffusion Method
This method involves placing a paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will appear around the disk.
Protocol for Disk Diffusion Assay:
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound stock solution onto a disk.
-
Controls: Include a positive control (a disk with a known antibiotic, e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria) and a negative control (a disk with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters.
Quantitative Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)
Following a positive result in the primary screening, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][7][8] The broth microdilution method is a standard and efficient technique for MIC determination.[3][4][5][6]
Broth Microdilution Assay
This assay is performed in a 96-well microtiter plate, where the test compound is serially diluted in a liquid growth medium, and a standardized inoculum of the microorganism is added to each well.
Protocol for Broth Microdilution MIC Assay:
-
Plate Preparation: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add a standardized inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a standard antibiotic.
-
Negative Control (Growth Control): A well with broth and inoculum but no compound.
-
Sterility Control: A well with broth only.
-
-
Incubation: Cover the plate and incubate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.[3]
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for the antimicrobial screening of a novel compound.
Initial Safety Assessment: In Vitro Cytotoxicity Testing
A crucial aspect of early-stage drug discovery is to assess the potential toxicity of a compound to mammalian cells.[9][10][11][12] A compound that is highly effective against microbes but also highly toxic to human cells has limited therapeutic potential.[9][10][12] A common method to evaluate this is the MTT or resazurin-based cell viability assay.[10][11]
Resazurin-Based Cytotoxicity Assay
This assay utilizes the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.
Protocol for Resazurin Assay:
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours).
-
Controls: Include a positive control (a known cytotoxic agent, e.g., doxorubicin) and a negative control (cells treated with the vehicle solvent).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an appropriate excitation and emission wavelength (typically ~560 nm and ~590 nm, respectively).
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. The CC50 (50% cytotoxic concentration) can be determined by plotting cell viability against the compound concentration.
Data Presentation and Interpretation
Clear and concise presentation of data is essential for interpretation and comparison.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Gram Stain | MIC (µg/mL) of Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert a Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | [Insert Data] |
Table 2: Example of Cytotoxicity Data
| Cell Line | CC50 (µg/mL) of Compound | CC50 (µg/mL) of Positive Control |
| HEK293 | [Insert Data] | [Insert Data] |
Interpreting the Results:
A promising antimicrobial candidate will exhibit low MIC values against the target microorganisms and a high CC50 value against mammalian cells. The selectivity index (SI), calculated as CC50/MIC, is a useful parameter to express the differential activity of a compound. A higher SI value indicates greater selectivity for microbes over mammalian cells.
Hypothetical Bacterial Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a bacterial cell wall synthesis enzyme by the test compound.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic antimicrobial screening of "this compound." Positive outcomes from this initial evaluation, specifically potent MIC values and a favorable selectivity index, would justify further investigation. Subsequent studies could include determining the minimum bactericidal concentration (MBC), time-kill kinetics, mechanism of action studies, and evaluation against a broader panel of clinical isolates, including multidrug-resistant strains. This structured approach ensures that promising compounds are efficiently identified and advanced through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Multi-component Synthesis of Substituted Dihydropyrroles
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted dihydropyrroles represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Traditional multi-step syntheses of these heterocycles are often plagued by low overall yields, tedious purification procedures, and significant waste generation. This document provides a comprehensive guide to the efficient, one-pot synthesis of highly functionalized dihydropyrroles via multi-component reactions (MCRs). We will delve into the mechanistic underpinnings of this powerful synthetic strategy, provide a detailed experimental protocol, and discuss the scope and applications of this methodology in modern drug discovery.
Introduction: The Significance of Dihydropyrroles and the Power of MCRs
The 2,3-dihydropyrrole moiety is a key structural feature in a wide array of pharmacologically important natural products and synthetic molecules.[1][2] These nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] Consequently, the development of efficient and versatile synthetic routes to access diverse libraries of substituted dihydropyrroles is of paramount importance to the drug discovery process.[1][6]
Multi-component reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a complex product, offer a significant advantage over conventional linear syntheses.[3][7][8] MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from readily available starting materials.[7][8] This approach aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and waste production.[7][9]
This guide will focus on a robust and versatile MCR for the synthesis of polysubstituted dihydropyrroles, highlighting its mechanistic intricacies and practical applications.
Reaction Mechanism and Rationale
The multi-component synthesis of dihydropyrroles typically involves the reaction of an amine, an aldehyde, and an activated alkyne or a suitable Michael acceptor.[10][11][12] A common and effective strategy involves the one-pot reaction of amines, aromatic aldehydes, and α-ketoamides.[13][14] The proposed mechanism for this transformation is a domino sequence of reactions that efficiently constructs the dihydropyrrole core.
A plausible mechanistic pathway for a three-component synthesis is outlined below:
Figure 1: Proposed mechanistic pathway for the three-component synthesis of substituted dihydropyrroles.
Causality behind Experimental Choices:
-
Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. Protic solvents like ethanol can facilitate the initial imine formation and subsequent proton transfer steps. In some cases, catalyst-free reactions can be achieved in greener solvents or even under solvent-free conditions.[12][13]
-
Catalyst: While some variations of this MCR proceed efficiently without a catalyst, others benefit from the addition of an acid or base catalyst to promote specific steps.[13][15] For instance, an acid catalyst can accelerate imine formation, while a base can facilitate the initial deprotonation of the α-ketoamide. The use of organocatalysts or metal catalysts can also be employed to enhance stereoselectivity and reaction efficiency.[16][17][18]
-
Reaction Temperature: The reaction temperature is a critical parameter. While many of these MCRs can be conducted at room temperature, gentle heating may be required to drive the reaction to completion in a reasonable timeframe.[10][11]
Experimental Protocol: A Representative Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of a polysubstituted dihydropyrrole via a three-component reaction.
Materials:
-
Amine (e.g., aniline)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
α-Ketoamide (e.g., N-phenyl-2-oxo-2-phenylacetamide)
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
Table 1: Key Reaction Components and Variations
| Component | Example | Common Variations |
| Amine | Aniline | Substituted anilines, aliphatic amines, benzylamine |
| Aldehyde | Benzaldehyde | Substituted benzaldehydes (electron-donating or -withdrawing groups), heteroaromatic aldehydes |
| α-Ketoamide | N-phenyl-2-oxo-2-phenylacetamide | N-alkyl or N-aryl substituted α-ketoamides with various aryl or alkyl groups on the keto side |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the α-ketoamide (1.0 mmol).
-
Solvent Addition: Add absolute ethanol (10 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is slow, gently heat the mixture to reflux (approximately 78 °C for ethanol).
-
Reaction Monitoring: For TLC analysis, use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to elute the components. Visualize the spots under UV light. The disappearance of starting materials and the appearance of a new, less polar spot indicate product formation.
-
Workup: Once the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid product by vacuum filtration.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Self-Validating System:
-
TLC Monitoring: Continuous monitoring of the reaction by TLC provides real-time validation of the reaction's progress and completion.
-
Spectroscopic Characterization: The structure and purity of the final product must be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the formation of the desired dihydropyrrole structure.
Scope and Applications
The multi-component synthesis of dihydropyrroles is a highly versatile methodology with a broad substrate scope. A wide variety of amines, aldehydes, and activated carbonyl compounds can be employed, allowing for the generation of large and diverse libraries of dihydropyrrole derivatives.[10][11]
Table 2: Representative Examples of Synthesized Dihydropyrroles and Reaction Outcomes
| Entry | Amine | Aldehyde | α-Ketoamide | Yield (%) | Reaction Time (h) |
| 1 | Aniline | Benzaldehyde | N-phenyl-2-oxo-2-phenylacetamide | 92 | 2 |
| 2 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | N-phenyl-2-oxo-2-phenylacetamide | 88 | 3 |
| 3 | Benzylamine | 2-Naphthaldehyde | N-methyl-2-oxo-2-phenylacetamide | 85 | 4 |
| 4 | Aniline | Furan-2-carbaldehyde | N-phenyl-2-oxo-2-phenylacetamide | 90 | 2.5 |
Note: Yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions.
The resulting libraries of substituted dihydropyrroles are valuable assets in drug discovery programs. These compounds can be screened for a variety of biological activities, and the modular nature of the MCR allows for rapid structure-activity relationship (SAR) studies to optimize lead compounds.[4][5] For instance, some synthesized dihydropyrroles have shown significant activity against HIV-1.[10][11]
Characterization of Dihydropyrroles
Accurate characterization of the synthesized compounds is crucial to confirm their structure and purity. The following analytical techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. Key signals to look for include the protons on the dihydropyrrole ring and the various substituent groups.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons in the dihydropyrrole core are characteristic.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups in the molecule, such as C=O (carbonyl), N-H, and C=C bonds.
Conclusion
The multi-component synthesis of substituted dihydropyrroles is a powerful and efficient strategy for accessing structurally diverse and medicinally relevant heterocyclic compounds. This approach offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries for high-throughput screening. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this methodology in their drug discovery and development endeavors.
References
- 1. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Dihydropyrazole and dihydropyrrole structures based design of Kif15 inhibitors as novel therapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of heterocyclic substituted dihydropyrazoles as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of pyrroles by multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Concise and versatile multicomponent synthesis of multisubstituted polyfunctional dihydropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-Pot Multicomponent Mechanosynthesis of Polysubstituted trans-2,3-Dihydropyrroles and Pyrroles from Amines, Alkyne Esters, and Chalcones [organic-chemistry.org]
- 13. Catalyst-free three-component synthesis of highly functionalized 2,3-dihydropyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. datapdf.com [datapdf.com]
The Emerging Potential of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic and structural properties allow for diverse functionalization, leading to a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] A particularly intriguing, yet underexplored, derivative is 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile (CAS No. 2125-74-8).[4] This molecule integrates several key pharmacophoric features: a pyrrolidinone ring, an enamine system, a nitrile group, and an N-acetyl moiety. This combination suggests a rich potential for engaging with various biological targets.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry of this promising compound. It offers insights into its synthesis, potential therapeutic applications, and robust protocols for its biological evaluation, drawing upon established methodologies for structurally related compounds.
Part 1: Synthesis and Characterization
While specific literature on the synthesis of this compound is not abundant, a plausible synthetic strategy can be devised based on established methods for constructing substituted pyrrolidinone rings. A likely approach involves a multi-component reaction, a powerful tool in medicinal chemistry for rapidly generating molecular diversity.[5]
Proposed Synthetic Pathway
A feasible route could involve the condensation of three key building blocks: an N-acetylated amino acid derivative (such as N-acetylglycine), an activated nitrile (like malononitrile), and a suitable carbonyl compound. The reaction would likely proceed through a series of condensations and cyclization steps to furnish the desired dihydropyrrole core.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via a one-pot, three-component reaction.
Materials:
-
N-acetylglycine
-
Malononitrile
-
Glyoxal (40% solution in water)
-
Acetic anhydride
-
Sodium acetate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-acetylglycine (1 equivalent) and malononitrile (1 equivalent) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add sodium acetate (1.2 equivalents) followed by the dropwise addition of glyoxal (1 equivalent).
-
Cyclization: Add acetic anhydride (2 equivalents) to the reaction mixture. Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected appearance is an off-white to light yellow powder.[4]
Causality Behind Experimental Choices:
-
One-Pot Synthesis: This approach is chosen for its efficiency and atom economy, which are crucial in drug discovery for generating libraries of analogs.[5]
-
Acetic Anhydride: This reagent serves a dual purpose: it acts as a dehydrating agent to drive the cyclization and can also facilitate the N-acetylation if a non-acetylated precursor is used.
-
Base Catalyst: Sodium acetate is a mild base that facilitates the initial condensation reactions without promoting unwanted side reactions.
Part 2: Potential Medicinal Chemistry Applications and Biological Evaluation
The structural motifs present in this compound suggest several potential avenues for medicinal chemistry exploration. The 2-amino-4-oxo-pyrrolidine-3-carbonitrile core is found in compounds with diverse biological activities.
Potential Therapeutic Areas:
-
Anti-inflammatory Activity: Pyrrole derivatives are known to possess anti-inflammatory properties.[2] The enamine and nitrile functionalities could potentially interact with key inflammatory targets such as cyclooxygenase (COX) enzymes or various kinases.
-
Anticancer Activity: The pyrrolidinone scaffold is present in several anticancer agents.[6] The compound could be evaluated for its cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The combination of the pyrrole ring and a nitrile group may confer antimicrobial properties.[6]
-
Enzyme Inhibition: The N-acetylated aminopyrrolidinone structure bears some resemblance to inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[7]
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition)
Objective: To evaluate the potential of the target compound to inhibit the COX-2 enzyme.
Methodology: A COX-2 inhibitor screening assay kit can be used. This assay is typically based on the colorimetric measurement of the peroxidase activity of COX.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions.
-
Assay Plate Preparation: Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Inhibitor Addition: Add the diluted test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control to the respective wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: After a specified incubation period, measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the target compound on a cancer cell line (e.g., A549 human lung adenocarcinoma).[6]
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the target compound against bacterial strains (e.g., Staphylococcus aureus).[6]
Methodology: The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Part 3: Data Presentation and Workflow Visualization
Data Summary Table
| Assay | Cell Line / Target | Endpoint | Positive Control | Expected Outcome for Active Compound |
| COX-2 Inhibition | Recombinant COX-2 | IC₅₀ (µM) | Celecoxib | Low IC₅₀ value |
| MTT Assay | A549 (Lung Cancer) | IC₅₀ (µM) | Doxorubicin | Low IC₅₀ value |
| Antimicrobial | S. aureus | MIC (µg/mL) | Vancomycin | Low MIC value |
Experimental Workflow Diagram
Caption: General workflow from synthesis to biological evaluation.
Potential Mechanism of Action Signaling Pathway
Caption: Hypothetical inhibitory mechanism on a target enzyme.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrole-3-carbonitrile,1-acetyl-4-amino-2,5-dihydro-, CasNo.2125-74-8 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Harnessing 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile in Modern Drug Discovery
I. Introduction: The Scientific Rationale
The pyrrole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its derivatives are known to exhibit potent antibacterial, anti-inflammatory, and anticancer properties.[1] The subject of these application notes, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile (herein referred to as Compound A-DOPC), is a novel, rationally designed molecule that integrates several key pharmacophoric features onto a pyrrolinone core. The strategic incorporation of an acetyl group, a primary amine, and a carbonitrile moiety is intended to modulate its electronic and steric properties, thereby enhancing its potential for specific and potent interactions with biological targets.
The dihydro-oxo-pyrrole (pyrrolinone) core is of particular interest as it is found in compounds with antimalarial and HIV-1 protease inhibitory activities.[3] Furthermore, the 2-aminopyrrole-3-carbonitrile substructure is a key component in molecules designed as kinase inhibitors and anticancer agents.[4][5] The N-acetyl group can improve metabolic stability and cell permeability, while the carbonitrile can act as a hydrogen bond acceptor or participate in covalent interactions with target proteins.
These notes provide a comprehensive guide for researchers in drug discovery, detailing a proposed synthetic route for Compound A-DOPC, protocols for its physicochemical characterization, and detailed methodologies for its biological evaluation in key therapeutic areas such as oncology and infectious diseases.
II. Synthesis and Physicochemical Profiling
A robust and reproducible synthetic pathway and a thorough understanding of a compound's physicochemical properties are foundational to any drug discovery campaign.[1][6]
A. Proposed Synthetic Pathway for Compound A-DOPC
A plausible and efficient synthesis of Compound A-DOPC can be envisioned in a two-step process, beginning with the construction of the core pyrrolinone ring, followed by N-acetylation. The initial ring formation can be adapted from established methods for synthesizing similar 2-amino-4-hydroxy-pyrrole-3-carbonitriles.[7]
References
- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. woah.org [woah.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation [ijabbr.com]
Unveiling the Potential of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile: A Guide for Cellular Investigation
Introduction: A Novel Scaffold for Chemical Biology
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] The derivative, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile, represents a novel entity within this class, offering unique opportunities for exploration as a chemical probe. Its distinct substitution pattern, featuring an acetyl group, a primary amine, a nitrile, and a ketone within a dihydropyrrole core, suggests a high potential for specific interactions with biological macromolecules.
While direct studies on this specific molecule are not yet prevalent in the public domain, the known bioactivities of structurally related dihydro-oxo-pyrrole-carbonitrile derivatives provide a strong rationale for its investigation.[4][5] These related compounds have demonstrated promising antiproliferative activity against various cancer cell lines.[4][6] This has been attributed to mechanisms such as the inhibition of protein kinases crucial for cell signaling and survival.[2] Furthermore, various pyrrole derivatives have been identified as potent inhibitors of bacterial processes, highlighting their potential as antimicrobial agents.[7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a chemical probe. We will provide detailed protocols for evaluating its cytotoxic, kinase inhibitory, and antimicrobial properties, grounded in established methodologies and the collective knowledge of related compounds.
Part 1: Characterization and Handling of the Chemical Probe
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in biological systems.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇N₃O₂ | Calculated |
| Molecular Weight | 165.15 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols | Predicted based on structure |
| Purity | >95% | Recommended for biological assays |
| Storage | -20°C, desiccated, protected from light | Standard for small molecules |
Note: It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the compound.
Stock Solution Preparation
For in vitro studies, a concentrated stock solution in a suitable solvent is required. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh out 1.65 mg of this compound.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Causality Behind the Choices:
-
Anhydrous DMSO: Prevents hydrolysis of the compound over time.
-
Sterile conditions: Minimizes the risk of contamination in downstream cell-based assays.
-
Aliquoting: Preserves the integrity of the stock solution by minimizing exposure to moisture and air.
Part 2: Application in Cancer Cell Biology
Given the established antiproliferative effects of similar pyrrole derivatives, a primary application of this novel probe is the investigation of its potential as an anticancer agent.[4][6]
Application Note 1: Assessing Cytotoxicity in Cancer Cell Lines
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Replace the existing medium with the medium containing the desired compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects should be quantified and presented as IC₅₀ values to allow for direct comparison of potency across different cell lines.
Table 2: Example Data for In Vitro Cytotoxicity
| Cancer Cell Line | IC₅₀ (µM) of Probe | IC₅₀ (µM) of Doxorubicin |
| A549 (Lung) | To be determined | Reference value |
| MCF-7 (Breast) | To be determined | Reference value |
| HeLa (Cervical) | To be determined | Reference value |
Note: This table presents a template for organizing experimental data. Actual values must be determined experimentally.
Application Note 2: Investigating Kinase Inhibition
Many pyrrole-based anticancer agents exert their effects by inhibiting protein kinases involved in oncogenic signaling pathways.[2] A common initial screen for kinase inhibitory activity is a cell-free kinase assay.
Hypothesized Signaling Pathway Inhibition
Based on related compounds, this compound could potentially inhibit receptor tyrosine kinases like EGFR or VEGFR, which are crucial for tumor growth and angiogenesis.[2][8]
Caption: Hypothesized inhibition of receptor tyrosine kinase signaling.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
-
Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a known kinase inhibitor (e.g., Sunitinib) to the wells.[9]
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a termination buffer containing a chelating agent (e.g., EDTA).
-
Detection: Measure the fluorescence signal, which correlates with the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Part 3: Application in Antimicrobial Research
The pyrrole scaffold is also present in compounds with significant antimicrobial properties.[7] Therefore, it is prudent to evaluate this compound for its ability to inhibit the growth of pathogenic bacteria.
Application Note 3: Screening for Antibacterial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 4: Broth Microdilution Assay for MIC Determination
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare two-fold serial dilutions of the chemical probe in a 96-well plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a control with a known antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for MIC determination via broth microdilution.
Part 4: Concluding Remarks and Future Directions
The application notes and protocols provided herein offer a foundational framework for the initial characterization of this compound as a novel chemical probe. Based on the established bioactivities of related pyrrole derivatives, this compound holds significant promise for further investigation, particularly in the fields of oncology and microbiology.
Positive results from these initial screens would warrant more in-depth mechanistic studies, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition profiling. The versatility of the pyrrole scaffold suggests that this compound could serve as a valuable tool for dissecting complex biological processes and as a starting point for the development of new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Strategic Derivatization of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the chemical derivatization of the novel scaffold, "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile." This molecule serves as a versatile building block, featuring multiple reactive centers amenable to chemical modification. We present a series of detailed protocols for targeted derivatization, including N-deacetylation, selective N-alkylation/acylation of the exocyclic amine, and reactions leveraging the nucleophilic character of the enamine system. The underlying chemical principles for each transformation are discussed, providing a rational basis for experimental design in the synthesis of diverse chemical libraries for drug discovery and medicinal chemistry applications.
Introduction and Strategic Overview
The "this compound" core is a highly functionalized heterocyclic system. Its structure combines a lactam ring, an electron-rich enamine-like moiety (a vinylogous amide), a nitrile group, and an N-acetyl group. This confluence of functionalities offers multiple avenues for chemical modification, making it an attractive starting point for the generation of compound libraries aimed at identifying novel therapeutic agents.
The strategic derivatization of this scaffold can be approached by selectively targeting its key reactive sites:
-
The N1-Acetyl Group: Removal of this group unmasks the pyrrole nitrogen, enabling subsequent N-alkylation, N-arylation, or other modifications.
-
The C2-Amino Group: As a primary amine, it is a prime site for acylation, alkylation, reductive amination, and sulfonylation to introduce a wide variety of substituents.
-
The Enamine System (C5 Position): The electron-donating amino group enhances the nucleophilicity of the C5 carbon, making it susceptible to attack by electrophiles in reactions analogous to the Stork enamine alkylation.[1][2]
-
The C3-Carbonitrile Group: This group can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions.
-
The C4-Oxo Group: The lactam carbonyl can be targeted for reduction or reactions with organometallic reagents.
This guide will focus on the most synthetically accessible of these transformations, providing detailed protocols and the scientific rationale behind them.
Derivatization Workflow Overview
The following diagram illustrates the primary derivatization pathways discussed in this application note, starting from the parent molecule.
Caption: Primary derivatization pathways for the target scaffold.
Protocols and Methodologies
Protocol 1: N1-Deacetylation via Acid Hydrolysis
Principle: The N-acetyl group is an amide linkage that can be cleaved under hydrolytic conditions. Acid-catalyzed hydrolysis is often effective for removing such protecting groups.[3][4] Using a cation exchange resin can simplify workup by avoiding the need to neutralize a liquid acid.[5]
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in methanol (0.1 M), add a strong cation exchange resin (e.g., Dowex 50W-X8, H+ form, 5.0 eq).
-
Reaction: Heat the suspension to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter off the resin and wash it thoroughly with methanol.
-
Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the deacetylated product, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile.
Causality and Insights:
-
Why Methanol? Methanol is a good solvent for the starting material and is compatible with the acidic resin.
-
Why Cation Exchange Resin? This solid-phase acid catalyst simplifies the purification process. After the reaction, the acid catalyst is simply filtered away, eliminating the need for a potentially problematic aqueous basic wash that could degrade the product.[5]
-
Further Derivatization: The resulting free N-H pyrrole is a versatile intermediate for N-alkylation or N-arylation reactions to further expand the chemical library.
Caption: Workflow for N1-Deacetylation via Acid Hydrolysis.
Protocol 2: Selective Acylation of the C2-Amino Group
Principle: The exocyclic C2-amino group is a nucleophile that readily reacts with electrophilic acylating agents like acid chlorides or anhydrides. This reaction is a standard method for forming amides.[2] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere. Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the C2-acylated derivative.
Causality and Insights:
-
Why an Anhydrous Aprotic Solvent? To prevent hydrolysis of the highly reactive acylating agent.
-
Why a Non-nucleophilic Base? The base is required to scavenge the HCl or carboxylic acid generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like TEA or DIPEA is used to avoid competing reactions with the acylating agent.
-
Why 0 °C? The initial cooling helps to control the exothermic reaction and minimize potential side reactions.
Protocol 3: C5-Alkylation via Enamine-type Reactivity
Principle: The core scaffold can be considered a vinylogous amide, a class of compounds that exhibit enamine-like reactivity.[6][7] Enamines are nucleophilic at the α-carbon and undergo SN2 reactions with reactive alkyl halides.[8][9] The electron-donating C2-amino group enhances the electron density at the C5 position, making it the likely site of electrophilic attack.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) (0.2 M).
-
Addition of Alkylating Agent: Add a reactive alkyl halide such as methyl iodide or benzyl bromide (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. For less reactive alkylating agents, the temperature may be increased to 40-60 °C. Monitor the reaction by LC-MS for the formation of the alkylated product.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography. The initial product of C-alkylation is an iminium salt, which may hydrolyze back to the carbonyl upon workup or can be isolated after a basic wash.[1][8]
Causality and Insights:
-
Why a Polar Aprotic Solvent? Solvents like DMF or MeCN are effective at solvating the reactants and facilitating SN2 reactions.
-
Reactivity Considerations: The success of this reaction is highly dependent on the electrophilicity of the alkylating agent. Primary benzylic and allylic halides, as well as methyl iodide, are expected to be the most effective.[9]
-
Potential Side Reactions: N-alkylation of the exocyclic amino group is a potential competing reaction. Steric hindrance around the nitrogen and the electronic preference for C-alkylation in enamine systems often favor the desired reaction, but mixtures may be obtained.
Summary of Proposed Derivatization Reactions
| Pathway | Target Site | Reagents & Conditions | Expected Product Type | Supporting Principle |
| A: Deacetylation | N1-Acetyl | Dowex 50W-X8 (H+), Methanol, Reflux | N1-H Pyrrole | Acid-catalyzed amide hydrolysis[3][5] |
| B: Acylation | C2-Amino | R-COCl, TEA, DCM, 0 °C to RT | C2-Amide | Nucleophilic attack by amine on acyl halide[2] |
| C: Alkylation | C5-Carbon | R-X (e.g., CH₃I), DMF, RT | C5-Alkyl Pyrrole | Stork enamine alkylation[1][8][9] |
| D: Hydrolysis | C3-Nitrile | H₂SO₄ (aq), Heat | C3-Amide / Carboxylic Acid | Acid-catalyzed nitrile hydrolysis |
Conclusion
The "this compound" scaffold is a promising starting point for the development of novel molecular entities. The protocols outlined in this application note provide a strategic framework for its derivatization, leveraging well-established principles of organic chemistry. By systematically exploring modifications at the N1-acetyl, C2-amino, C5-carbon, and C3-nitrile positions, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs. Careful execution of these protocols, coupled with diligent reaction monitoring and purification, will be key to successfully unlocking the synthetic potential of this versatile heterocyclic core.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Removing an Acetyl group via Hydrolysis - ACS Community [communities.acs.org]
- 5. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Novel Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The subject of this guide, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile , represents a novel, synthetically accessible small molecule with significant potential for hit identification in drug discovery campaigns. Its unique substitution pattern, featuring an acetyl group, a primary amine, a nitrile moiety, and a dihydro-oxo-pyrrole core, suggests the possibility of diverse molecular interactions and a broad spectrum of potential biological targets.
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate a specific biological target or pathway.[4][5][6] This document serves as a comprehensive guide for the utilization of this compound in HTS campaigns. It provides detailed protocols for assay development, screening, and hit validation, underpinned by a rationale for key experimental choices to ensure scientific rigor and the generation of high-quality, actionable data.
Compound Profile: this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇N₃O₂ | Calculated |
| Molecular Weight | 165.15 g/mol | Calculated |
| IUPAC Name | This compound | --- |
| Solubility | Predicted to be soluble in DMSO, methanol, and other polar organic solvents. Aqueous solubility is likely to be low. | Inferred from structural analogs |
| Purity | >95% (Recommended for HTS) | Vendor specification or in-house analysis |
| Storage | Store at -20°C, desiccated, and protected from light. | Standard practice for small molecules |
High-Throughput Screening Workflow
The successful implementation of an HTS campaign involves a multi-step process, from initial assay development to the confirmation of promising hits.[7][8] The following diagram illustrates a typical workflow for screening this compound.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay.[7][9] The choice of assay will depend on the biological question being addressed. For the purpose of this guide, we will outline a protocol for a biochemical enzyme inhibition assay, a common application in early-stage drug discovery.[10]
Protocol 1: Development of a Generic Kinase Inhibition Assay
This protocol describes the development of a luminescent kinase assay to screen for inhibitors of a hypothetical kinase, "TargetKinase." The assay measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates kinase activity, while a high luminescence signal suggests inhibition.
Materials:
-
TargetKinase (purified recombinant protein)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white, solid-bottom assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Enzyme Titration:
-
Prepare a serial dilution of TargetKinase in kinase assay buffer.
-
Add the diluted enzyme to the wells of a 384-well plate.
-
Add the substrate peptide and ATP to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence.
-
Determine the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀). This concentration will be used for subsequent experiments.
-
-
ATP Titration:
-
Using the EC₈₀ concentration of TargetKinase, perform a similar titration with varying concentrations of ATP.
-
Determine the Michaelis-Menten constant (Km) for ATP. For inhibitor screening, an ATP concentration equal to or slightly below the Km is often used to facilitate the identification of competitive inhibitors.
-
-
Assay Miniaturization and Automation:
-
Adapt the optimized assay conditions to a 384-well plate format with a final volume of 20 µL.
-
Utilize an automated liquid handling system for the addition of reagents to ensure precision and throughput.[5]
-
-
Assay Validation (Z'-factor calculation):
-
Prepare a 384-well plate with multiple wells dedicated to positive controls (e.g., 10 µM Staurosporine) and negative controls (DMSO vehicle).
-
Run the assay under the optimized conditions.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[8]
-
| Parameter | Recommended Value | Rationale |
| Assay Volume | 10-20 µL | Reduces reagent consumption and cost.[11] |
| Plate Format | 384- or 1536-well | Increases throughput.[4] |
| DMSO Concentration | < 1% | High concentrations of DMSO can affect enzyme activity and cell viability. |
| Z'-factor | > 0.5 | Ensures a large enough separation between positive and negative controls for reliable hit identification.[8] |
Part 2: Primary Screening and Hit Identification
Once the assay is validated, the primary screen can be initiated to test the entire compound library.[6]
Protocol 2: Single-Concentration Primary Screen
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Using an acoustic liquid handler or pin tool, transfer a small volume of the compound stock solution to the assay plates to achieve a final concentration of 10 µM.
-
-
Assay Execution:
-
Add the TargetKinase enzyme to all wells.
-
Add the ATP and substrate peptide mixture to initiate the reaction.
-
Incubate for the predetermined time.
-
Add the detection reagents.
-
Measure the signal (luminescence).
-
-
Data Analysis and Hit Selection:
-
Normalize the data using the plate controls. A common method is to calculate the percent inhibition:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
A "hit" is typically defined as a compound that produces a signal that is a certain number of standard deviations from the mean of the negative controls (e.g., > 3 standard deviations).[12]
-
The Z-score is another robust method for hit selection.[4]
-
Part 3: Hit Confirmation and Characterization
Hits identified in the primary screen require confirmation and further characterization to eliminate false positives and prioritize the most promising compounds.[13][14]
Protocol 3: Dose-Response and IC₅₀ Determination
Procedure:
-
Compound Re-sourcing:
-
Obtain a fresh, dry powder sample of this compound to confirm its identity and purity.
-
-
Dose-Response Curve:
-
Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Perform the kinase inhibition assay with these varying concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
Protocol 4: Orthogonal and Secondary Assays
To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to test the confirmed hits in orthogonal assays.[7]
Examples of Orthogonal/Secondary Assays:
-
Label-Free Assays: Techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can confirm direct binding of the compound to the target protein without relying on an enzymatic readout.[13][15]
-
Cell-Based Assays: If the target is relevant in a cellular context, a cell-based assay can be developed to assess the compound's activity in a more physiologically relevant environment. This also provides an early indication of cell permeability and potential cytotoxicity.
Caption: The process of validating and characterizing hits from a primary screen.
Data Management and Interpretation
Throughout the HTS process, robust data management and analysis are critical.[16][17] All data, including raw reads, normalized values, and calculated parameters (e.g., Z', % inhibition, IC₅₀), should be stored in a secure, searchable database. It is also important to be aware of and filter out potential Pan-Assay Interference Compounds (PAINS), which are known to interfere with a wide range of assays.[13]
Conclusion
This compound presents an exciting starting point for hit-finding endeavors. By following the structured approach and detailed protocols outlined in these application notes, researchers can effectively and efficiently screen this novel compound, identify and validate hits, and ultimately accelerate the journey from a promising molecule to a potential therapeutic lead. The principles of rigorous assay validation, orthogonal confirmation, and careful data analysis are paramount to the success of any high-throughput screening campaign.
References
- 1. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 7. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. SOP for Hit Identification and Prioritization – SOP Guide for Pharma [pharmasop.in]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Screening Data Analysis | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Abstract: This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile." The protocols detailed herein are designed for researchers, scientists, and drug development professionals, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established principles for the analysis of heterocyclic compounds and are aligned with international regulatory standards for analytical method validation.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, stability testing, and quality control. This application note presents two robust analytical methods for its determination and provides detailed protocols for their validation, ensuring data integrity and reliability. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Physicochemical Properties and Analytical Considerations
A preliminary analysis of the structure of this compound suggests the presence of key functional groups that will influence the choice of analytical methodology:
-
Chromophores: The conjugated system within the pyrrole ring and the carbonyl and nitrile groups are expected to exhibit UV absorbance, making HPLC-UV a viable quantitative technique.[1][2]
-
Ionizable Groups: The amino group and the overall polarity of the molecule suggest that it can be readily ionized, making it suitable for detection by mass spectrometry.
-
Polarity: The presence of multiple polar functional groups indicates that reversed-phase HPLC will be an appropriate separation technique.[3][4]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds with sufficient UV absorbance. This method is suitable for routine analysis, content uniformity, and stability studies where high sensitivity is not the primary requirement.
Rationale for Method Development
The starting point for method development is based on published methods for similar pyrrole-containing derivatives.[5][6][7] A reversed-phase C18 column is selected for its versatility in retaining polar to moderately nonpolar compounds. The mobile phase, consisting of an acetonitrile/water or methanol/water gradient with a pH modifier, allows for the elution of the analyte with good peak shape and resolution from potential impurities.
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution is recommended to ensure elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | Scan 200-400 nm, select λmax | The optimal wavelength should be determined by running a UV scan of the analyte to find the wavelength of maximum absorbance. For similar structures, this is often in the 225-275 nm range.[5][6][7] |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Step-by-Step Protocol
-
Preparation of Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final volume of 10 mL to obtain a 1 mg/mL stock solution.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Preparation of Sample Solution: Dissolve the sample containing the analyte in a suitable solvent and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the calibration standards followed by the sample solutions.
-
Data Analysis: Integrate the peak area of the analyte in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the analyte in the sample solutions from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique offers superior detection limits and can quantify the analyte in complex matrices with minimal interference.
Rationale for Method Development
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The method relies on the fragmentation of the parent ion into specific product ions, which are then monitored for quantification. This approach is particularly useful for heterocyclic compounds in biological matrices.[3][4][8]
Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Justification |
| LC System | UHPLC or HPLC | UHPLC is preferred for faster analysis and better resolution. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller column dimension is suitable for the lower flow rates used in LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer compatible with MS detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Consistent mobile phase modifier ensures stable ionization. |
| Gradient | 5% to 95% B over 5 minutes | A shorter gradient is possible with UHPLC. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | Smaller injection volumes are common in LC-MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino group is expected to readily protonate. |
| MS/MS Transitions | To be determined by infusion | The precursor ion (M+H)+ and at least two product ions should be identified and optimized. |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS method development and analysis.
Step-by-Step Protocol
-
Tuning and Optimization: Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. Infuse the solution directly into the mass spectrometer to determine the precursor ion (likely [M+H]+) and optimize fragmentation parameters to identify stable and intense product ions for Multiple Reaction Monitoring (MRM).
-
Preparation of Standards and Samples: Prepare calibration standards and sample solutions as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL), depending on the sensitivity of the instrument. If analyzing biological samples, a protein precipitation or solid-phase extraction step will be necessary.
-
LC-MS/MS Analysis: Equilibrate the LC-MS/MS system. Inject the calibration standards and samples.
-
Data Analysis: Process the data using the instrument's software. Integrate the peak areas for the selected MRM transitions. Construct a calibration curve and determine the analyte concentration in the samples.
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11][12][13]
Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and samples spiked with potential impurities or degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.99.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels, with the recovery expected to be within 80-120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different equipment.
-
The relative standard deviation (RSD) should typically be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Validation Workflow
Caption: General workflow for analytical method validation.
Summary
This application note provides a comprehensive framework for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS. The proposed methods are based on established analytical principles for similar compounds and are designed to be robust and reliable. Adherence to the detailed validation protocols outlined herein will ensure that the developed methods are fit for purpose and generate data of high quality and integrity, in line with regulatory expectations.
References
- 1. iptsalipur.org [iptsalipur.org]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. oatext.com [oatext.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. youtube.com [youtube.com]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
High-Performance Liquid Chromatography (HPLC) Purification of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile: A Method Development and Implementation Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to developing a robust HPLC purification method for the novel heterocyclic compound, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, and ensuring their purity is paramount for accurate downstream biological evaluation and drug development.[1][2] This document outlines a systematic approach, from initial method development and mobile phase optimization to a detailed, step-by-step purification protocol and subsequent purity verification. The strategies discussed are designed to address the specific challenges posed by the compound's polarity and basic functional groups, ensuring high resolution, symmetrical peak shape, and maximum recovery.
Introduction and Scientific Rationale
The target molecule, this compound, possesses a unique combination of functional groups: a lactam, a ketone, an enamine, a nitrile, and an N-acetyl group. This structural complexity makes it a promising intermediate for pharmaceutical synthesis.[3] However, these same features present distinct challenges for purification. The presence of a basic amino group can lead to significant peak tailing on standard silica-based columns due to interactions with acidic residual silanol groups.[4][5] Furthermore, the compound's overall polarity requires a careful selection of chromatographic conditions to achieve adequate retention and separation from impurities.[6][7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most ubiquitous and versatile technique for the purification of small organic molecules in the pharmaceutical industry due to its high resolution, reproducibility, and scalability.[8][9][10] This guide will focus on developing a tailored RP-HPLC method, explaining the causal logic behind each parameter selection to build a scientifically sound and efficient purification workflow.
Foundational Method Development Strategy
A successful purification is not merely the result of a single protocol but of a logical, iterative development process. The goal is to manipulate the three core parameters of chromatographic separation: retention factor (k), selectivity (α), and efficiency (N).[11]
Chromatographic Mode and Stationary Phase Selection
Why Reversed-Phase? For small organic molecules like the target compound, reversed-phase chromatography is the preferred starting point.[8] It separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[12] This mode is highly robust and compatible with a wide range of solvents and additives necessary for optimizing the separation.
Column Choice: The Heart of the Separation The column is the most critical component in an HPLC system.[13] Our selection is guided by the analyte's properties.
-
Stationary Phase: A C18 (octadecylsilane) bonded phase is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for a broad range of small molecules.[14] To counteract the basicity of the target's amino group, a modern, high-purity silica column with robust end-capping is essential. End-capping minimizes the accessible silanol groups, thereby reducing undesirable secondary interactions that cause peak tailing.[5]
-
Particle Size: For initial analytical method development, a column with smaller particles (e.g., <5 µm) provides higher efficiency (N) and better resolution.[15][16] For preparative purification, a larger particle size (e.g., 5-10 µm) is often used to reduce backpressure and allow for higher loading capacities.[12]
-
Pore Size: A pore size of approximately 100-120 Å is standard for small molecules (<2,000 Da), ensuring the analyte has full access to the bonded stationary phase.[17]
| Parameter | Recommendation | Rationale |
| Mode | Reversed-Phase (RP-HPLC) | Most robust and versatile for small organic molecules.[8] |
| Stationary Phase | C18, End-capped | Provides hydrophobic retention; end-capping minimizes peak tailing for basic compounds.[5] |
| Particle Size | 3-5 µm (Analytical), 5-10 µm (Preparative) | Balances efficiency, backpressure, and loading capacity.[12] |
| Pore Size | 100-120 Å | Optimal for small molecule analysis.[17] |
| Dimensions | 4.6 x 150 mm (Analytical), ≥21.2 x 150 mm (Preparative) | Standard dimensions for analytical development and preparative scale-up. |
Mobile Phase Optimization: Driving Selectivity
The mobile phase is the most powerful tool for manipulating selectivity (α) and retention (k).[15][18] A typical mobile phase consists of an aqueous component (Solvent A) and an organic modifier (Solvent B).
-
Organic Modifier: Acetonitrile is often preferred over methanol as it has a lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[19]
-
Acidic Modifier: The addition of an acidic modifier is critical for this purification. Adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both aqueous and organic phases serves two purposes:
-
It maintains a low pH (typically 2-3), which protonates the basic amino group of the analyte, ensuring it exists in a single ionic state for consistent retention.[11]
-
It protonates residual silanol groups on the column's stationary phase, effectively suppressing the ionic interactions that cause peak tailing.[20]
-
The logical workflow for developing the purification method is illustrated below.
Detailed Experimental Protocols
This section provides step-by-step protocols for the purification. All solvents and reagents should be of HPLC grade or higher.
Protocol 1: Mobile Phase and Sample Preparation
-
Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water into a clean solvent bottle. Add 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration. Mix thoroughly.
-
Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (ACN) into a second solvent bottle. Add 1.0 mL of TFA for a 0.1% (v/v) concentration. Mix thoroughly.
-
Degassing: Degas both mobile phases for 10-15 minutes using a sonicator bath or an inline vacuum degasser to prevent bubble formation in the pump heads.[21]
-
Sample Preparation: Accurately weigh the crude "this compound". Dissolve it in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If solubility allows, dissolving directly in the initial mobile phase composition (e.g., 95:5 Water:ACN) is ideal to prevent solvent-induced peak distortion.[22] Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Protocol 2: Analytical Scouting Run
The purpose of the scouting run is to determine the retention time of the target compound and the elution profile of impurities using a small amount of sample.[22]
-
Install Analytical Column: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) onto the HPLC system.
-
Equilibrate System: Purge the system with both mobile phases. Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Set Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
UV Detection: 254 nm (or a more specific wavelength determined by UV scan of the compound).
-
Column Temperature: 30 °C (using a column oven improves reproducibility).[23]
-
Gradient:
Time (min) % Solvent A % Solvent B 0.0 95.0 5.0 15.0 5.0 95.0 17.0 5.0 95.0 17.1 95.0 5.0 | 20.0 | 95.0 | 5.0 |
-
-
Inject Sample & Analyze: Inject the prepared sample and acquire the data. Identify the peak corresponding to the target compound (ideally confirmed by LC-MS) and note its retention time and the %B at which it elutes.
Protocol 3: Preparative Purification Run
Based on the scouting run, a focused (shallow) gradient is designed for the preparative run to maximize resolution around the target peak.[24]
-
Install Preparative Column: Replace the analytical column with a preparative C18 column of the same chemistry (e.g., 21.2 x 150 mm, 5 µm).
-
Equilibrate System: Equilibrate the column at the preparative flow rate with the initial mobile phase conditions. Note that equilibration will take longer due to the larger column volume.
-
Set Preparative Method Parameters:
-
Flow Rate: 20.0 mL/min (adjust based on column diameter and manufacturer's recommendation).
-
Injection Volume: Scale up based on column size and loading capacity (e.g., 0.5-2.0 mL).
-
UV Detection: Same wavelength as the analytical run.
-
Fraction Collection: Set the fraction collector to trigger based on UV signal threshold or time windows around the expected retention time of the target peak.
-
Optimized Gradient: Assuming the target eluted at 40% B in the scouting run, a focused gradient would be:
Time (min) % Solvent A % Solvent B 0.0 70.0 30.0 15.0 50.0 50.0 16.0 5.0 95.0 18.0 5.0 95.0 18.1 70.0 30.0 | 22.0 | 70.0 | 30.0 |
-
-
Inject & Collect: Inject the bulk of the crude sample and begin the purification run. Monitor the chromatogram in real-time.
-
Post-Run Analysis: Analyze small aliquots of the collected fractions using the analytical method (Protocol 2) to confirm purity.
-
Product Isolation: Pool the fractions that meet the required purity level (e.g., >98%). Remove the organic solvent (Acetonitrile) using a rotary evaporator. The remaining aqueous solution containing TFA can be lyophilized (freeze-dried) to yield the purified compound as a TFA salt.
Troubleshooting and System Validation
A robust method anticipates and addresses potential issues. The protocol's design—specifically the use of an end-capped column and an acidic modifier—is a proactive measure against common problems.
Method Validation Insights
For drug development applications, the analytical method used for purity assessment must be validated according to regulatory guidelines (e.g., ICH).[25] This ensures the method is fit for its intended purpose.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | Ability to assess the analyte in the presence of impurities and degradants. | Peak for the main compound is resolved from all other peaks (Resolution > 1.5).[11][26] |
| Linearity | Proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999.[27] |
| Accuracy (% Recovery) | Closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked standards.[28] |
| Precision (Repeatability) | Closeness of agreement between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 2.0% for multiple injections.[29] |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10.[26] |
Conclusion
This application note provides a scientifically grounded framework for the successful HPLC purification of this compound. By systematically addressing the compound's inherent chemical properties through logical selection of the stationary phase, mobile phase modifiers, and a focused gradient strategy, researchers can achieve high purity and recovery. The detailed protocols and troubleshooting guide serve as a practical resource for scientists in research and drug development, ensuring the generation of high-quality material for subsequent scientific investigation.
References
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
- 5. chromtech.com [chromtech.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. HPLC Column Selection Guide [scioninstruments.com]
- 9. rroij.com [rroij.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. uhplcs.com [uhplcs.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. peptide.com [peptide.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 17. labtech.tn [labtech.tn]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. mastelf.com [mastelf.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. youtube.com [youtube.com]
- 23. mastelf.com [mastelf.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantify Analyte Recovery in HPLC—Validation Methods [eureka.patsnap.com]
- 29. mastelf.com [mastelf.com]
Application Notes and Protocols for X-ray Crystallography of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile Derivatives
<
Introduction: The Significance of the Pyrrole Scaffold and the Role of X-ray Crystallography
The pyrrole skeleton is a foundational structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antioxidant properties.[1][2][3] The 1-acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile core, in particular, represents a class of compounds with significant potential in drug discovery. The precise arrangement of its atoms, the conformation of the ring, and the nature of intermolecular interactions are all critical determinants of its biological activity.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of molecules at atomic resolution.[4][5][6] For medicinal chemists and drug development professionals, this technique is indispensable. It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which are crucial for understanding structure-activity relationships (SAR) and for rational drug design.[5] This guide provides a comprehensive overview of the methodologies and considerations for obtaining high-quality single crystals of this compound derivatives and determining their crystal structures.
Part 1: The Crystallization Workflow - From Solution to Single Crystal
The primary bottleneck in any crystallographic study is often the growth of diffraction-quality single crystals.[4][5] This process involves the slow and controlled precipitation of a solute from a supersaturated solution. The key is to allow molecules the time to arrange themselves into a highly ordered, repeating lattice.
Foundational Principles of Crystallization
Crystallization is fundamentally a process of reducing the solubility of a compound in a controlled manner.[7][8] This can be achieved through various techniques, each with its own set of advantages and considerations. The choice of solvent is paramount, as it directly influences the solubility and growth of crystals.[9][10]
Common Crystallization Techniques for Small Organic Molecules
Several methods are commonly employed for the crystallization of small organic molecules. The choice of technique often depends on the solubility characteristics of the compound and the amount of material available.
-
Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly from a saturated solution.[9][11] While straightforward, it can sometimes lead to the formation of multiple small crystals or aggregates if the evaporation is too rapid.[11]
-
Slow Cooling: This technique relies on the principle that most compounds are more soluble in hot solvents than in cold ones.[8] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, inducing crystallization.
-
Vapor Diffusion: This is a highly effective method, particularly when only small amounts of the compound are available.[9][11] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent.[7][9][11] This gradual change in solvent composition leads to a controlled decrease in solubility and promotes the growth of well-ordered crystals.[12][13][14]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[9][11] Crystallization occurs at the interface as the two solvents slowly mix.
Protocol: Vapor Diffusion Crystallization (Sitting Drop Method)
The sitting drop vapor diffusion method is a robust technique for screening a wide range of crystallization conditions.[12]
Materials:
-
Crystallization plate (e.g., 24-well VDX plate)
-
Micro-bridges or pedestals
-
Cover slips or sealing tape
-
Micropipettes and tips
-
Compound of interest (this compound derivative)
-
A selection of "good" solvents (e.g., acetone, acetonitrile, ethanol, methanol, tetrahydrofuran)
-
A selection of "anti-solvents" (e.g., cyclohexane, hexane, water, diethyl ether)
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the chosen anti-solvent into the reservoir of a well in the crystallization plate.
-
Prepare the Drop: On a micro-bridge or pedestal placed in the well, create a small drop (1-2 µL) of a concentrated solution of your compound in a "good" solvent.
-
Mix the Drop: To the drop containing your compound, add an equal volume (1-2 µL) of the reservoir solution.
-
Seal the Well: Carefully seal the well with a cover slip or sealing tape to create a closed system.
-
Incubate: Place the plate in a vibration-free environment at a constant temperature.[15]
-
Monitor: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
Troubleshooting Common Crystallization Problems:
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | Solution is not supersaturated. | Try a more volatile anti-solvent or a higher concentration of the compound. Scratch the inside of the drop with a needle to induce nucleation.[16] |
| Amorphous Precipitate | Supersaturation is reached too quickly. | Decrease the concentration of the compound or use a less volatile anti-solvent. |
| Oil Formation | Compound is coming out of solution above its melting point. | Add a small amount of additional "good" solvent to the drop.[16] |
| Many Small Crystals | Too many nucleation sites. | Reduce the concentration of the compound or try a different solvent system. |
Part 2: X-ray Data Collection and Structure Determination
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This involves mounting the crystal and exposing it to a focused beam of X-rays.
The X-ray Diffraction Experiment
The experimental setup for X-ray diffraction consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern. Modern diffractometers are highly automated, streamlining the data collection process.[5]
Experimental Workflow Diagram:
Caption: The workflow for X-ray crystal structure determination.
Data Collection Strategy
An optimal data collection strategy aims to measure a complete and redundant set of diffraction intensities to the highest possible resolution.[17] The strategy will depend on the crystal's symmetry and diffraction quality.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. For small molecules, direct methods are typically employed to obtain an initial model of the electron density.[6] This initial model is then refined to best fit the experimental data.
Key Software for Structure Determination:
-
SHELX: A suite of programs widely used for the solution and refinement of small-molecule crystal structures.[18][19]
-
Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX, making the process of structure solution and refinement more intuitive.[20][21][22][23]
Protocol: Structure Refinement using Olex2
-
Load Data: Import the processed reflection data (.hkl file) and the initial structure solution (.ins or .res file) into Olex2.
-
Initial Refinement: Perform an initial round of least-squares refinement.
-
Atom Assignment: Identify and assign the correct atom types (C, N, O, etc.) based on the electron density map and chemical knowledge.
-
Anisotropic Refinement: Refine the atomic positions and anisotropic displacement parameters for all non-hydrogen atoms.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model at calculated positions.
-
Final Refinement: Continue refinement until the model converges, as indicated by a stable R-factor and minimal shifts in atomic parameters.
-
Validation: Use tools like checkCIF to validate the final structure and ensure it meets the standards set by the International Union of Crystallography (IUCr).[24][25][26]
Refinement Parameters to Monitor:
| Parameter | Description | Ideal Value |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 5% for high-quality data |
| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 15% |
| Goodness of Fit (GooF) | Should be close to 1 for a good refinement. | ~1.0 |
| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map should be minimal. | < ±0.5 e/ų |
Part 3: Data Analysis and Interpretation
The final output of a crystallographic study is a detailed three-dimensional model of the molecule. This model provides a wealth of information that can be used to understand the compound's chemical and biological properties.
Analysis of a Representative Structure: 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
A search of the Cambridge Structural Database (CSD) reveals the crystal structure of a related derivative, 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile.[27][28] This structure provides valuable insights into the potential conformations and intermolecular interactions of this class of compounds.
Key Structural Features:
-
Molecular Conformation: The pyrrole and benzene rings are significantly twisted with respect to each other.[28]
-
Intermolecular Interactions: The crystal packing is stabilized by a network of C—H···O and C—H···π interactions.[28]
The analysis of such interactions is crucial for understanding how these molecules pack in the solid state and can provide clues about their potential interactions with biological targets.
Logical Relationship Diagram:
Caption: From experimental data to drug design insights.
Conclusion
X-ray crystallography is an unparalleled tool for the structural characterization of novel pharmaceutical compounds. By providing a detailed picture of the three-dimensional arrangement of atoms, it enables a deeper understanding of the structure-property relationships that govern biological activity. The protocols and insights presented in this guide are intended to equip researchers with the foundational knowledge to successfully apply this powerful technique to the study of this compound derivatives and to accelerate the discovery of new therapeutic agents.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. unifr.ch [unifr.ch]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 15. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Hands-on chemical crystallography course using Olex2 [xray.cz]
- 22. Olex2 | OlexSys [olexsys.org]
- 23. youtube.com [youtube.com]
- 24. iucr.org [iucr.org]
- 25. iucr.org [iucr.org]
- 26. iucrdata.iucr.org [iucrdata.iucr.org]
- 27. researchgate.net [researchgate.net]
- 28. 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" synthesis yield improvement
An In-Depth Guide to Yield Enhancement for the Synthesis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Introduction: Navigating the Synthesis of a Key Heterocyclic Intermediate
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers and synthetic chemists navigating the complexities of heterocyclic synthesis. The target molecule, a substituted dihydropyrrolone, is a valuable scaffold in medicinal chemistry and drug development. Its synthesis, while based on established chemical principles, presents several challenges where yield can be compromised.
This document provides a comprehensive, experience-driven framework for troubleshooting common issues and optimizing reaction conditions. We will explore a plausible and robust two-step synthetic pathway, addressing potential pitfalls in each stage with detailed explanations and actionable protocols.
Plausible Synthetic Pathway Overview
The synthesis of this compound is most effectively approached in two distinct stages:
-
Step 1: Cyclization to Form the Pyrrolinone Core. Synthesis of the key intermediate, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile, via a base-catalyzed intramolecular cyclization.
-
Step 2: N-Acetylation. Selective acetylation at the N1 position of the pyrrolinone ring to yield the final target compound.
This structured approach allows for purification of the intermediate and targeted optimization of each transformation.
Caption: Proposed two-step synthetic workflow.
Part 1: Troubleshooting Guide for Pyrrolinone Core Synthesis
The formation of the 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile ring is the critical, yield-defining stage of the synthesis. It typically involves the reaction of an active methylene compound (ethyl cyanoacetate) with an N-unsubstituted α-halo amide (2-chloroacetamide) under basic conditions.[1]
Question 1: My cyclization reaction yield is very low or I'm getting no product. What are the primary causes?
Low or no yield in this step often points to issues with reagents, reaction conditions, or competing side reactions.
Probable Causes & Solutions:
-
Base Strength and Stoichiometry: The choice of base is critical. It must be strong enough to deprotonate the α-carbon of ethyl cyanoacetate, but not so strong as to promote rampant side reactions like hydrolysis of the nitrile or ester groups.
-
Insight: A common failure mode is the use of an overly strong base in a protic solvent, leading to saponification of the ester. A phase-transfer catalysis (PTC) system, such as KOH with 18-crown-6 in an aprotic solvent like toluene, provides a controlled basic environment that enhances nucleophilicity while minimizing hydrolysis.[1]
-
Solution: Switch to a PTC system. If using alkoxides (e.g., NaOEt in EtOH), ensure strictly anhydrous conditions and use only a catalytic amount of base if possible, or 1.0 equivalent if stoichiometric deprotonation is required.
-
-
Reagent Purity and Stability:
-
Insight: Ethyl cyanoacetate can dimerize or polymerize over time. 2-Chloroacetamide can hydrolyze. Using old or impure reagents is a frequent source of failure.
-
Solution: Use freshly distilled ethyl cyanoacetate and high-purity 2-chloroacetamide. Check reagent integrity via TLC or ¹H NMR before starting the reaction.
-
-
Reaction Temperature:
-
Insight: The initial nucleophilic attack is often exothermic. Running the reaction at elevated temperatures from the start can lead to uncontrolled side reactions and decomposition.
-
Solution: Add the electrophile (2-chloroacetamide) portion-wise to the solution of the deprotonated nucleophile at a reduced temperature (e.g., 0-5 °C) to control the initial reaction rate. Once the addition is complete, the reaction can be allowed to warm to room temperature or gently heated to drive the cyclization to completion.
-
Troubleshooting Flowchart: Low Yield in Cyclization
Caption: Diagnostic workflow for low yield issues.
Question 2: My reaction produces a complex mixture of byproducts. What are they and how can I avoid them?
The formation of multiple products indicates that reaction pathways are competing with the desired intramolecular cyclization.
Common Byproducts and Mitigation Strategies:
| Byproduct Structure | Probable Cause | Prevention Strategy |
| Dimer of Ethyl Cyanoacetate | Excessively strong base or prolonged reaction time before adding the electrophile. | Add the electrophile promptly after generating the nucleophile. Use a milder base or a PTC system. |
| Hydrolyzed Starting Materials/Product | Presence of water in the reaction. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Open-chain intermediate | Incomplete cyclization. | Increase reaction time or temperature moderately after the initial addition. Ensure sufficient base is present to catalyze the ring closure. |
| Polymeric Material | High concentration or temperature, leading to intermolecular reactions. | Maintain moderate concentrations and control the temperature carefully, especially during reagent addition. |
Part 2: Troubleshooting Guide for N-Acetylation
The final step involves the acetylation of the pyrrolinone intermediate. The primary challenge here is achieving selective acetylation on the ring nitrogen (N1) without affecting the C2-amino group.
Question 3: The acetylation is incomplete, or I observe acetylation at the C2-amino group instead of (or in addition to) the N1 position.
This is a problem of chemoselectivity. The N1-H is part of an amide-like system and is acidic, while the C2-NH₂ is a more nucleophilic primary amine.
Probable Causes & Solutions:
-
Reagent and Conditions:
-
Insight: Using a highly reactive acetylating agent (like acetyl chloride) with a strong, non-selective base (like triethylamine) can lead to rapid acetylation at the more nucleophilic C2-amino group. Acetic anhydride is generally a better choice for achieving N1 selectivity, especially when heated without a strong base.[2]
-
Solution: Use acetic anhydride as the acetylating agent. Refluxing the pyrrolinone intermediate in acetic anhydride often provides the N1-acetylated product directly. The C2-amino group is less reactive due to electronic delocalization into the vinylogous amide system.
-
-
Thermodynamic vs. Kinetic Control:
-
Insight: Acetylation at the C2-amino group may be the kinetically favored product (forms faster at lower temperatures), while the N1-acetylated product is often the thermodynamically more stable product.
-
Solution: If a mixture is obtained, heating the reaction mixture for a prolonged period can promote equilibration to the more stable N1-acetylated isomer.
-
Comparative Table of Acetylation Conditions
| Acetylating Agent | Conditions | Expected Outcome | Rationale |
| Acetic Anhydride | Reflux, neat or in a high-boiling solvent (e.g., toluene) | High selectivity for N1-acetylation | Favors the thermodynamic product. The C2-amino group's nucleophilicity is attenuated. |
| Acetyl Chloride | With a non-nucleophilic base (e.g., pyridine) at 0 °C to RT | Risk of C2-acetylation or di-acetylation | Highly reactive electrophile attacks the most nucleophilic site (C2-NH₂) first. |
| Ketene | Gas bubbled through solution | High reactivity, poor selectivity | Not recommended for this substrate due to selectivity issues. |
Part 3: Experimental Protocols & FAQs
Protocol 1: Synthesis of 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
This protocol is a representative procedure based on analogous syntheses and should be optimized for scale and specific laboratory conditions.[1]
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add dry toluene (30 mL), potassium hydroxide (1.2 eq), and 18-crown-6 (0.05 eq).
-
Stir the mixture vigorously for 10 minutes to create a fine suspension.
-
Add ethyl cyanoacetate (1.0 eq) dropwise to the stirred mixture at room temperature.
-
After 15 minutes, add a solution of 2-chloroacetamide (1.1 eq) in dry toluene (10 mL) portion-wise over 20 minutes. An exotherm may be observed.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Upon completion, add water (25 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel. Neutralize the aqueous phase carefully with glacial acetic acid until pH ~7.
-
The product may precipitate. If so, collect by vacuum filtration. If not, separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol to obtain the pure product.
Protocol 2: Synthesis of this compound
-
In a 50 mL round-bottom flask, place the 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile (1.0 eq) obtained from the previous step.
-
Add acetic anhydride (5-10 eq, serving as both reagent and solvent).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with stirring to quench the excess acetic anhydride.
-
The product will precipitate as a solid. Stir for 30 minutes until all the ice has melted.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the final compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different α-halo amide, like 2-bromoacetamide? A: Yes, 2-bromoacetamide is more reactive than 2-chloroacetamide and may lead to shorter reaction times. However, it is also more expensive and less stable. The choice depends on cost, availability, and the desired reactivity profile.
Q2: Is it necessary to use a phase-transfer catalyst like 18-crown-6? A: While not strictly necessary, a phase-transfer catalyst is highly recommended for this reaction. It significantly improves yield and reproducibility by facilitating the transport of the hydroxide anion into the organic phase, allowing for a heterogeneous system that minimizes aqueous side reactions like hydrolysis.[1]
Q3: My final acetylated product seems to be unstable. How should I store it? A: Heterocyclic compounds with multiple functional groups can be sensitive to light, air, and moisture. Store the final product in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C to 4 °C) to prevent degradation.
Q4: Can I perform this synthesis as a one-pot reaction? A: A one-pot procedure is theoretically possible but not recommended for yield optimization. Isolating and purifying the pyrrolinone intermediate allows for the removal of unreacted starting materials and byproducts that could interfere with the subsequent acetylation step, leading to a cleaner final product and higher overall yield.
References
Technical Support Center: Synthesis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Welcome to the technical support center for the synthesis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the synthesis of this highly functionalized pyrrolinone.
Introduction
The synthesis of this compound, a substituted tetramic acid analogue, involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide is structured to address potential challenges in a logical, question-and-answer format, providing in-depth explanations and actionable solutions.
Proposed Synthetic Pathway
A plausible and efficient synthetic route involves the C-acylation of a suitable malononitrile derivative with an activated N-acetylglycine, followed by an intramolecular cyclization. This pathway is illustrated below.
Technical Support Center: Stability of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Welcome to the technical support guide for 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of this molecule's stability in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity of your experiments and drug development programs.
The unique structure of this substituted dihydropyrrole, featuring an N-acetyl group, an aminonitrile moiety, and a conjugated ketone, presents several potential stability challenges. Understanding these liabilities is the first step toward mitigating them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a loss of my compound in an aqueous buffer over time. What are the most likely degradation pathways?
A1: The molecular architecture of this compound exposes it to several potential degradation routes in solution, primarily hydrolysis and oxidation.
-
Hydrolysis: The compound has two functional groups highly susceptible to hydrolysis: the N-acetyl amide and the nitrile group.[1]
-
N-Acetyl Group Hydrolysis: Under either acidic or basic conditions, the acetyl group can be cleaved, yielding 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. Amide bonds are generally prone to hydrolysis at extreme pH levels.[1]
-
Nitrile Group Hydrolysis: The nitrile group can also be hydrolyzed, typically under more vigorous acidic or basic conditions, to first form a primary amide (carboxamide) and subsequently a carboxylic acid. This process is often slower than ester or amide hydrolysis.[2]
-
-
Oxidation: Pyrrole and its derivatives are known to be susceptible to autoxidation, often leading to colored degradation products and polymerization.[3][4] The electron-rich nature of the pyrrole ring and the enamine-like system makes it sensitive to dissolved oxygen, trace metal ions, and light exposure.[3] Oxidation can lead to the formation of various products, including pyrrolinones and ring-opened species.[3]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce degradation in conjugated systems like this one.[3] Photolytic stress can generate radical species, accelerating decomposition.[5]
Q2: My solution is turning yellow/brown. What's causing the discoloration and how can I prevent it?
A2: Discoloration, typically yellowing or browning, is a classic indicator of oxidative degradation and/or polymerization of pyrrole-containing compounds.[4] Simple pyrroles are known to darken readily upon exposure to air.[6][7]
Troubleshooting Steps:
-
De-gas Your Solvents: Dissolved oxygen is a primary culprit. Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes.
-
Maintain an Inert Atmosphere: Once prepared, store the solution under an inert atmosphere. Use vials with septa and blanket the headspace with nitrogen or argon before sealing.[3]
-
Use High-Purity Solvents: Trace impurities, especially metal ions from solvents or glassware, can catalyze oxidation. Use HPLC-grade or equivalent purity solvents and consider using acid-washed glassware.[3]
-
Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Protect from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation, which can contribute to discoloration.[3]
Q3: What is the optimal pH range for storing solutions of this compound?
A3: While specific data for this molecule is not publicly available, we can infer a likely optimal pH range based on its functional groups. The compound's stability is a trade-off between minimizing acid-catalyzed and base-catalyzed hydrolysis of the N-acetyl group.
Generally, a slightly acidic to neutral pH range (approximately pH 4-6 ) is often the most stable for compounds with hydrolyzable groups.[8] In strongly acidic solutions (pH < 3), protonation of the amide carbonyl can accelerate hydrolysis. In basic solutions (pH > 8), hydroxide-ion-mediated attack on the carbonyl carbon becomes significant.
Recommendation: Perform a simple pH screening study. Prepare your solution in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the purity by HPLC over a set period (e.g., 24, 48, 72 hours) at your intended storage temperature. This empirical data is invaluable.
| Potential Instability | Primary Cause | Mitigation Strategy | Citation |
| N-Acetyl Hydrolysis | Extreme pH (acidic or basic) | Maintain solution pH between 4 and 7; use appropriate buffers. | [1] |
| Nitrile Hydrolysis | Strong acid or base | Avoid harsh pH conditions; typically requires more energy than amide hydrolysis. | [2] |
| Oxidation/Discoloration | Dissolved O₂, light, metal ions | Degas solvents; store under inert gas (N₂/Ar); use amber vials; use high-purity solvents and acid-washed glassware. | [3][4] |
| General Degradation | Elevated Temperature | Store solutions at recommended temperatures (e.g., 2-8 °C or frozen at -20 °C / -80 °C). | [3] |
Experimental Protocols & Guides
Protocol 1: Forced Degradation Study to Identify Potential Degradants
A forced degradation study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[5][9] The goal is to achieve 10-20% degradation of the parent compound to ensure that potential degradants are formed at detectable levels.[10]
Objective: To identify the likely degradation products of this compound under various stress conditions.
Materials:
-
Stock solution of the compound (e.g., 1 mg/mL in Acetonitrile or DMSO).
-
Acids: 0.1 M and 1 M HCl.
-
Bases: 0.1 M and 1 M NaOH.
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂).
-
High-purity water and acetonitrile for HPLC.
-
HPLC system with UV detector and/or Mass Spectrometer.
Step-by-Step Methodology:
-
Preparation of Samples: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Prepare a control sample diluted with water/solvent only.
-
Acid Hydrolysis:
-
Mix the compound with 0.1 M HCl.
-
Incubate at 60 °C. Monitor by HPLC at time points (e.g., 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat with 1 M HCl.
-
Before injection, neutralize the sample with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
Mix the compound with 0.1 M NaOH.
-
Incubate at room temperature. Monitor by HPLC at time points (e.g., 30 mins, 1, 2, 4 hours), as base hydrolysis can be rapid.
-
If no degradation is observed, increase temperature to 60 °C. If still stable, repeat with 1 M NaOH.
-
Before injection, neutralize the sample with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
Mix the compound with 3% H₂O₂.
-
Incubate at room temperature, protected from light. Monitor by HPLC at time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at a high temperature (e.g., 80 °C) for 48 hours.
-
Also, heat a solution of the compound (in a suitable solvent like water or acetonitrile) at 60-80 °C.
-
Analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to a photostability chamber with a light source producing combined visible and UV outputs (as per ICH Q1B guidelines).[10]
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze both samples by HPLC at a suitable time point.
-
-
Analysis: Analyze all stressed and control samples by a suitable reverse-phase HPLC method. Use a mass spectrometer (LC-MS) to obtain mass information on the parent compound and any new peaks that appear in the chromatograms of the stressed samples.[11]
| Stress Condition | Typical Reagent/Setting | Initial Temperature | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 °C | To test the stability of the N-acetyl group. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp → 60 °C | To test the stability of the N-acetyl and nitrile groups. |
| Oxidation | 3% H₂O₂ | Room Temp | To assess sensitivity to oxidative stress. |
| Thermal | 80 °C (Solid & Solution) | 80 °C | To evaluate intrinsic thermal stability. |
| Photolytic | ICH Q1B compliant chamber | Chamber Temp | To determine light sensitivity. |
Visual Guides & Workflows
The following diagrams illustrate key concepts for handling and troubleshooting the stability of this compound.
Figure 1. Troubleshooting decision tree for compound degradation.
Figure 2. Potential degradation pathways of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]
Technical Support Center: Troubleshooting NMR Interpretation of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Welcome to the technical support guide for the NMR analysis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this or structurally similar heterocyclic compounds. My goal is to move beyond simple data reporting and provide you with the causal logic behind NMR phenomena, enabling you to confidently interpret your spectra, identify potential issues, and validate your material's identity and purity.
The unique structure of this molecule, featuring an N-acetyl group, a vinylogous amide system, and multiple heteroatoms, presents several common yet often misinterpreted NMR characteristics. This guide is structured as a series of frequently encountered questions and troubleshooting scenarios to directly address the challenges you may face in the lab.
Section 1: Predicted Spectral Data for the Target Compound
Before troubleshooting, it is essential to have a baseline understanding of the expected NMR spectrum for a pure sample of this compound.
Technical Support Center: Optimizing Reaction Conditions for Acetylated Aminopyrroles
Welcome to the Technical Support Center for the acetylation of aminopyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your acetylated aminopyrrole products.
Introduction to Aminopyrrole Acetylation
The acetylation of aminopyrroles is a fundamental transformation in organic synthesis, crucial for the development of a wide array of biologically active molecules and pharmaceutical intermediates.[1][2] This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the amino group (N-acetylation) or a carbon atom of the pyrrole ring (C-acetylation). The regioselectivity of this reaction is a critical parameter that is highly dependent on the substrate, reagents, and reaction conditions.[3][4]
Aminopyrroles themselves can be unstable, which presents a unique set of challenges in their derivatization.[1] Therefore, a thorough understanding of the reaction mechanism and potential pitfalls is essential for successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the acetylation of aminopyrroles in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired acetylated aminopyrrole. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is a frequent challenge that can stem from several factors. Let's break down the potential causes and solutions:
-
Inadequate Reagent Reactivity: The choice of acetylating agent is paramount.
-
Explanation: Acetic anhydride is a common and effective acetylating agent, but for less reactive aminopyrroles, a more potent reagent like acetyl chloride may be necessary.[5][6] Conversely, highly reactive aminopyrroles might benefit from a milder reagent to prevent side reactions.
-
Solution:
-
If using acetic anhydride with a sluggish reaction, consider switching to acetyl chloride.[7] Be mindful that acetyl chloride is highly reactive and moisture-sensitive.
-
For sensitive substrates, consider using N-acetylimidazole, which is a milder acetylating agent.[4]
-
An alternative, greener approach is the use of acetonitrile as both the solvent and acetylating agent, often in the presence of a Lewis acid catalyst like alumina, particularly in continuous-flow systems.[5][8]
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Explanation: Many acetylation reactions require heating to proceed at a reasonable rate.[9] However, excessive heat can lead to decomposition of the starting material or product, especially given the inherent instability of some aminopyrroles.[1]
-
Solution:
-
If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC). A common starting point is 60-80°C.[9]
-
For thermally sensitive compounds, consider running the reaction at a lower temperature for a longer duration.
-
-
-
Catalyst Inefficiency or Absence: Catalysts are often essential to activate the acetylating agent or the aminopyrrole.
-
Explanation: Both acid and base catalysts can promote acetylation. Lewis acids can activate the acetylating agent, making it more electrophilic.[5] Basic catalysts, such as pyridine or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can deprotonate the aminopyrrole, increasing its nucleophilicity.[10]
-
Solution:
-
Introduce a catalyst if one is not already in use. For N-alkoxycarbonyl protected pyrroles, trifluoromethanesulfonic anhydride can be effective.[11]
-
If using a base, ensure it is dry and used in appropriate stoichiometry. DBN has been shown to be an effective nucleophilic catalyst for the C-acylation of pyrroles.[10]
-
For solvent-free conditions, VOSO₄·5H₂O has been reported as an efficient catalyst for acetylation.[12]
-
-
-
Poor Solubility: If the starting materials are not adequately dissolved, the reaction will be slow or incomplete.
-
Explanation: The choice of solvent is critical for ensuring that the reactants are in the same phase.
-
Solution:
-
Select a solvent in which both the aminopyrrole and the acetylating agent are soluble. Common solvents for acetylation include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1][11]
-
If solubility remains an issue, consider a solvent-free approach, which can sometimes lead to better results.[12][13]
-
-
Issue 2: Formation of Multiple Products (Poor Selectivity)
Question: My reaction is producing a mixture of N-acetylated and C-acetylated products, along with other impurities. How can I improve the selectivity?
Answer:
Controlling the regioselectivity between N- and C-acetylation is a common challenge in pyrrole chemistry.
-
Understanding Regioselectivity:
-
Explanation: The nitrogen of the amino group is generally more nucleophilic than the carbon atoms of the pyrrole ring, favoring N-acetylation under kinetic control. However, C-acetylation, particularly at the C2 position, is also common, especially under conditions that favor electrophilic aromatic substitution.[4][14] The use of protecting groups on the pyrrole nitrogen can direct acylation to the carbon atoms.[3]
-
Solution:
-
For N-acetylation: Use milder conditions (lower temperature, less reactive acetylating agent) and a non-acidic catalyst. The reaction of pyrrole with N-acetyl imidazole typically yields the N-acetylated product.[4]
-
For C-acetylation: Employ a protecting group on the pyrrole nitrogen, such as phenylsulfonyl, to direct the acylation to the C2 or C3 position. The choice of Lewis acid catalyst (e.g., AlCl₃ vs. BF₃·OEt₂) can influence the regioselectivity between the C2 and C3 positions.[3]
-
-
-
Side Reactions:
-
Explanation: Over-acetylation (di-acetylation) or polymerization of the pyrrole ring can occur under harsh conditions.
-
Solution:
-
Use a stoichiometric amount of the acetylating agent. An excess can lead to multiple acetylations.
-
Maintain a controlled temperature and monitor the reaction progress closely by TLC to stop the reaction once the desired product is formed.
-
-
Issue 3: Difficult Product Purification
Question: I am having trouble isolating my pure acetylated aminopyrrole from the reaction mixture. What are the best practices for work-up and purification?
Answer:
A well-planned work-up and purification strategy is crucial for obtaining a pure product.
-
Effective Work-up Procedure:
-
Explanation: The work-up aims to remove unreacted reagents, catalyst, and byproducts.
-
Solution:
-
Quenching: If using a reactive acetylating agent like acetyl chloride, the reaction should be carefully quenched, often with water or a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.[12]
-
Extraction: After quenching, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[12] Wash the organic layer with water and brine to remove water-soluble impurities.
-
Removal of Basic/Acidic Impurities: If a basic catalyst like pyridine was used, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove it.[15] If an acidic catalyst was used, a wash with a mild base (e.g., saturated NaHCO₃) is appropriate.[12]
-
-
-
Purification Techniques:
-
Explanation: The choice of purification method depends on the physical properties of your product.
-
Solution:
-
Column Chromatography: This is the most common method for purifying acetylated pyrroles. Use a silica gel column and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate your product from impurities.[12]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Distillation: For liquid products, vacuum distillation can be used, but care must be taken as some acetylated pyrroles can be thermally unstable.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent to start with for a new aminopyrrole substrate?
A1: Acetic anhydride is a good starting point as it is readily available, relatively stable, and effective for many substrates.[13] It is less reactive and easier to handle than acetyl chloride.[7]
Q2: How can I monitor the progress of my acetylation reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting aminopyrrole on a TLC plate. The formation of a new, typically less polar spot, indicates product formation. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active.
Q3: My aminopyrrole has other functional groups. Will they be affected by the acetylation conditions?
A3: Yes, other nucleophilic functional groups like hydroxyl (-OH) and thiol (-SH) groups can also be acetylated under standard conditions.[13] If you need to selectively acetylate the amino group, you may need to use protecting groups for the other functional groups.
Q4: Can I perform this reaction without a solvent?
A4: Yes, solvent-free acetylation reactions are possible and are considered a greener alternative.[12][13] These reactions are often carried out by mixing the substrate and acetylating agent, sometimes with a catalyst, and heating the mixture.[12]
Q5: What is the mechanism of acetylation?
A5: The acetylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of a leaving group (e.g., acetate from acetic anhydride or chloride from acetyl chloride) to form the N-acetylated product.[17][18]
Experimental Protocols & Data
General Protocol for N-Acetylation of an Aminopyrrole
-
Dissolve the aminopyrrole (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Common Acetylating Agents
| Acetylating Agent | Reactivity | Common Byproduct | Key Considerations |
| Acetic Anhydride | Moderate | Acetic Acid | Good general-purpose reagent.[13] |
| Acetyl Chloride | High | HCl | Highly reactive, moisture-sensitive.[7] |
| N-Acetylimidazole | Mild | Imidazole | Good for sensitive substrates.[4] |
| Acetonitrile | Low | - | Requires a catalyst and often higher temperatures or flow conditions.[5][8] |
Visualizing the Workflow
Workflow for Optimizing Aminopyrrole Acetylation
Caption: A workflow diagram for the optimization of aminopyrrole acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrole - Wikipedia [en.wikipedia.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]
- 17. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 18. youtube.com [youtube.com]
Preventing polymerization in pyrrole synthesis
Technical Support Center: Pyrrole Synthesis
A Guide to Preventing and Troubleshooting Polymerization
Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of unwanted polymerization during pyrrole synthesis and manipulation. As an electron-rich aromatic heterocycle, pyrrole's reactivity is a double-edged sword, enabling diverse functionalization while also making it highly susceptible to degradation.[1][2][3] This resource provides in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles behind pyrrole's instability and the primary mechanisms of its polymerization.
Q1: Why is pyrrole so prone to polymerization, especially under acidic conditions?
Pyrrole is an electron-rich aromatic compound. Under acidic conditions, the ring can be protonated, which disrupts its aromaticity and makes it highly reactive.[4] The protonated pyrrole acts as an electrophile and is readily attacked by a neutral, electron-rich pyrrole molecule. This initiates a chain reaction, leading to the rapid formation of insoluble, dark-colored polymers, often referred to as "pyrrole black".[1][4][5]
Q2: What are the primary mechanisms of pyrrole polymerization?
There are two main pathways through which pyrrole polymerizes:
-
Acid-Catalyzed Polymerization: This is the most common issue in synthetic labs. The process begins with the protonation of the pyrrole ring, creating a reactive electrophile. This is followed by a series of electrophilic aromatic substitution steps where pyrrole monomers sequentially add to the growing polymer chain.[5] This reaction is often very fast and difficult to control.[4]
-
Oxidative Polymerization: This pathway involves the oxidation of the pyrrole monomer to form a radical cation.[6][7] Two of these radical cations can then couple to form a dimer, which can be further oxidized and continue to propagate, eventually forming polypyrrole.[7][8] This process is often initiated by exposure to air (oxygen), light, or chemical oxidants like FeCl₃.[1][7][8]
Q3: What are the immediate visual signs that polymerization is occurring in my reaction?
The most common indicators are a rapid change in the color of your reaction mixture and the formation of a precipitate. Typically, the solution will darken, turning green, brown, or black.[4] You may also observe the formation of a tar-like, insoluble substance.[4]
Q4: How do substituents on the pyrrole ring affect its stability?
Substituents play a crucial role in modulating the stability of the pyrrole ring.
-
Electron-Withdrawing Groups (EWGs): Groups like sulfonyl (e.g., tosyl), acyl, or carboxylates decrease the electron density of the ring.[9] This makes the pyrrole less nucleophilic and less susceptible to protonation and subsequent electrophilic attack, thereby significantly inhibiting polymerization.[4][10]
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy increase the electron density of the ring, making it more reactive and more prone to polymerization.
Part 2: Troubleshooting Common Synthesis Scenarios
This section provides direct, actionable advice for specific problems encountered during common pyrrole synthesis methods.
Scenario 1: During a Paal-Knorr synthesis, my reaction turned black upon the addition of an acid catalyst.
-
Probable Cause: You are likely observing rapid, uncontrolled acid-catalyzed polymerization of the newly formed, unprotected pyrrole. While the Paal-Knorr synthesis is robust, the acidic conditions required for the final dehydration step can also trigger polymerization, especially with electron-rich pyrroles.[11][12][13]
-
Recommended Solutions:
-
Reduce Acidity and Temperature: Switch to a milder acid catalyst, such as acetic acid, or use a substoichiometric amount of a stronger acid.[12] Running the reaction at a lower temperature can also help to control the rate of polymerization.[4]
-
Use a Buffered System: Employing a buffer can help maintain a weakly acidic pH (around 3-6), which is often sufficient for cyclization without causing rampant polymerization.
-
In Situ Protection: If the final pyrrole is known to be unstable, consider a modified procedure where a protecting group is introduced immediately following the cyclization, without isolating the crude pyrrole.
-
Scenario 2: My Knorr pyrrole synthesis yields are consistently low, with a significant amount of dark, insoluble byproduct.
-
Probable Cause: The Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester, often in the presence of acetic acid.[14] The α-amino-ketones are notoriously unstable and can self-condense or contribute to polymer formation.
-
Recommended Solutions:
-
In Situ Generation of the α-Amino-ketone: To avoid decomposition, the α-amino-ketone should be prepared in situ from the corresponding α-oximino-ketone using a reducing agent like zinc dust just before it is needed for the condensation step.[14]
-
Control Stoichiometry and Addition: The slow, controlled addition of the reducing agent and the α-oximino-ketone to the reaction mixture can help to keep the concentration of the unstable α-amino-ketone low at any given time, minimizing side reactions.[14]
-
Scenario 3: My purified pyrrole darkens and degrades upon storage.
-
Probable Cause: Unprotected pyrrole is inherently unstable and susceptible to oxidative polymerization upon exposure to air (oxygen) and light.[1][15]
-
Recommended Solutions:
-
Inert Atmosphere: Always store purified pyrrole under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[15]
-
Cold and Dark Storage: Storing pyrrole at low temperatures (0°C or below) significantly slows the rate of polymerization.[15] It should also be stored in an amber vial or a container protected from light.
-
Use of Inhibitors: For long-term storage, consider adding a small amount of a polymerization inhibitor, such as hydroquinone.
-
Part 3: Prophylactic Strategies & Protocols
The most effective way to deal with polymerization is to prevent it from happening in the first place. This section details the most robust preventative measure: N-protection.
Q5: What is the most effective strategy to prevent acid-induced polymerization?
The most reliable and widely adopted strategy is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen.[4][9] This modification significantly reduces the ring's electron density, making it far more stable in acidic media and allowing for a broader range of chemical transformations.[4][9]
Comparative Analysis of N-Protecting Groups
| Protecting Group | Abbreviation | Key Advantages | Deprotection Conditions |
| Tosyl | Ts | Highly stable to strong acids, organometallics, and mild reducing agents.[4] | Reductive cleavage (e.g., Mg/MeOH, Na/NH₃).[4] |
| Benzenesulfonyl | Bs | Similar stability profile to Tosyl. | Reductive cleavage. |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | Stable to a wide range of conditions; removable with fluoride ions. | Tetrabutylammonium fluoride (TBAF).[9] |
| tert-Butoxycarbonyl | Boc | Easily removed with acid. Caution: Not suitable for reactions in strong acid.[4] | Trifluoroacetic acid (TFA), HCl.[4] |
Experimental Protocol: N-Tosylation of Pyrrole
This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which confers high stability in acidic media.[4]
Materials:
-
Pyrrole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous THF to create a suspension and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Visualization of Key Processes
Diagram 1: Acid-Catalyzed Polymerization of Pyrrole
This diagram illustrates the chain reaction mechanism initiated by the protonation of a pyrrole monomer.
Caption: Mechanism of acid-catalyzed pyrrole polymerization.
Diagram 2: General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve polymerization issues during synthesis.
Caption: Troubleshooting workflow for pyrrole polymerization.
References
- 1. Pyrrole polymerization [quimicaorganica.org]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism: Protonation and Polymerization of Pyrrole in Acid Show with i.. [askfilo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. This guide is designed to address common challenges encountered during the purification of this compound, ensuring the attainment of high-purity material essential for reliable experimental outcomes.
I. Understanding the Chemistry: Potential Impurities
A robust purification strategy begins with understanding the potential impurities that may arise during the synthesis of this compound. While specific synthetic routes may vary, a common approach involves the condensation of a β-ketoester equivalent with an activated acetonitrile and a primary amine, followed by cyclization and acetylation.
Based on this general synthetic pathway, the following classes of impurities are commonly encountered:
-
Unreacted Starting Materials: Residual β-ketoester, cyanoacetamide, or primary amine starting materials.
-
Side-Reaction Products: Products arising from self-condensation of starting materials or alternative cyclization pathways.
-
Degradation Products: The pyrrole ring system can be susceptible to hydrolysis or oxidation under certain conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or reagents not fully removed.
II. Frequently Asked Questions (FAQs)
Q1: My final product is a brownish or yellowish powder, but the literature reports a white solid. What could be the cause?
A1: Discoloration is a common issue and often indicates the presence of minor, highly colored impurities. These can arise from the oxidation of the pyrrole ring or from polymeric byproducts formed during the reaction. Even trace amounts of these impurities can impart significant color. We recommend purification by recrystallization or column chromatography. Treatment with activated charcoal during recrystallization can also be effective in removing colored impurities.
Q2: The NMR spectrum of my product shows broad peaks. What does this suggest?
A2: Broad peaks in an NMR spectrum can indicate several issues. The presence of paramagnetic impurities, even at very low levels, can cause significant line broadening. Aggregation of the compound in the NMR solvent can also lead to broader signals. Finally, if the compound exists as a mixture of tautomers that are slowly interconverting on the NMR timescale, this can also result in broad peaks. We recommend ensuring the complete removal of any metal catalysts used in the synthesis and trying a different NMR solvent.
Q3: My HPLC analysis shows a major peak for the product but also several small, closely eluting peaks. How can I improve the separation?
A3: Closely eluting peaks suggest impurities with similar polarity to your target compound. To improve separation, you can optimize your HPLC method.[1][2] Consider the following adjustments:
-
Gradient Modification: A shallower gradient can help to resolve closely eluting peaks.
-
Solvent System: Experiment with different solvent systems. For reverse-phase HPLC, trying different organic modifiers (e.g., methanol instead of acetonitrile) can alter selectivity.
-
Column Chemistry: If available, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.
Q4: I am having difficulty finding a suitable solvent for recrystallization. The compound is either too soluble or not soluble enough.
A4: Finding the ideal recrystallization solvent can be challenging. A systematic approach is recommended. Start with small-scale solubility tests in a range of solvents of varying polarity (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexanes). If a single solvent is not suitable, a two-solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly.
III. Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Isolation
Observed Problem: The initial crude product, after reaction workup and solvent removal, shows a purity of <90% by HPLC or NMR.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | 1. Monitor the reaction progress more closely using TLC or HPLC. 2. Consider extending the reaction time or increasing the temperature. | Unreacted starting materials are a common source of impurities. Ensuring the reaction goes to completion simplifies the purification process. |
| Ineffective Workup | 1. Perform a liquid-liquid extraction to remove water-soluble byproducts and reagents. 2. Wash the organic layer with brine to remove residual water. | A proper aqueous workup can remove a significant portion of inorganic salts and water-soluble organic impurities. |
| Precipitation of Impurities with Product | 1. If the product is precipitated from the reaction mixture, impurities may co-precipitate. 2. Purify the crude solid by recrystallization or column chromatography. | Co-precipitation is common when the desired product and impurities have similar solubilities under the precipitation conditions. |
Issue 2: Persistent Impurities After Recrystallization
Observed Problem: After one or more recrystallization attempts, a persistent impurity remains, as observed by HPLC or NMR.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Impurity has Similar Solubility | 1. Try a different recrystallization solvent or solvent system. 2. If the impurity is less polar, try a more polar solvent to keep the impurity dissolved while the product crystallizes. | The principle of recrystallization relies on a significant difference in solubility between the compound of interest and the impurity in the chosen solvent at different temperatures. |
| Co-crystallization | 1. If the impurity is structurally very similar to the product, it may co-crystallize. 2. In this case, column chromatography is the recommended purification method. | Co-crystallization occurs when the impurity can be incorporated into the crystal lattice of the desired compound. This is more likely with structurally analogous impurities. |
| Thermal Degradation | 1. Check the stability of your compound at the boiling point of the recrystallization solvent. 2. If degradation is suspected, choose a lower-boiling solvent or use column chromatography at room temperature. | Some organic molecules, particularly those with multiple functional groups, can be thermally labile. |
IV. Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will need to be determined empirically.
-
Solvent Selection: In a small test tube, add ~10 mg of the crude material. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube. If the solid dissolves upon heating, the solvent is a good candidate.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve the material.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of the title compound using flash column chromatography.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The ideal system will give the product a retention factor (Rf) of ~0.3 and good separation from impurities. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
V. Visualization of Purification Workflow
Troubleshooting Logic Diagram
Caption: A workflow for troubleshooting the purification of the target compound.
VI. Analytical Characterization of Impurities
The definitive identification of impurities requires their isolation and characterization by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Impurities will present as extra peaks in the spectrum. The integration of these peaks relative to the product peaks can provide a quantitative measure of the impurity level.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is invaluable for its identification.[3][4][5] LC-MS is particularly useful for analyzing the components of a mixture separated by HPLC.
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC can quantify the purity of a sample by measuring the relative area of the product and impurity peaks.[1][2]
VII. References
-
Optimization and validation of a high-performance liquid chromatographic method with UV detection for the determination of pyrrole-imidazole polyamides in rat plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2007;859(2):272-275. --INVALID-LINK--
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. --INVALID-LINK--
-
High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods Mol Biol. 2017;1574:1-17. --INVALID-LINK--
-
A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Commun Mass Spectrom. 2011;25(9):1119-1129. --INVALID-LINK--
-
Acetylation Site Mass Spectrometry Identification. MtoZ Biolabs. --INVALID-LINK--
References
- 1. Optimization and validation of a high-performance liquid chromatographic method with UV detection for the determination of pyrrole-imidazole polyamides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylation Site Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Scaling Up the Synthesis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 1-acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile, with a specific focus on addressing the challenges encountered when scaling up production from the laboratory bench to larger-scale manufacturing. As Senior Application Scientists, our goal is to equip you with the causal understanding and practical solutions necessary for a safe, robust, and repeatable synthesis.
Synthesis Overview and Mechanism
The target molecule, a substituted pyrrolin-4-one, is a valuable heterocyclic scaffold in medicinal chemistry. Its synthesis typically involves the cyclization of a suitably functionalized precursor. A common and effective route is the intramolecular condensation of an N-acylated enamine intermediate.
Proposed Reaction Pathway:
The synthesis can be envisioned as a multi-step, one-pot process starting from ethyl cyanoacetate and N-(4-fluorophenyl)-2-chloroacetamide, facilitated by a base such as potassium hydroxide in the presence of a phase-transfer catalyst like 18-crown-6.[1] The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization.
Core Mechanism: The key transformation is a base-mediated intramolecular cyclization. The mechanism involves the deprotonation of an active methylene group, followed by a nucleophilic attack on a carbonyl or nitrile group, leading to the formation of the five-membered pyrrole ring. This type of ring closure is a foundational strategy in heterocyclic chemistry.[2][3] Understanding this mechanism is crucial for diagnosing issues related to reactivity and side-product formation.
Experimental Protocols
Lab-Scale Synthesis (Baseline Protocol)
This protocol is adapted from analogous syntheses of related pyrrole structures and serves as a starting point for optimization.[1]
Reagents and Materials:
-
Dry Toluene
-
Potassium Hydroxide (KOH)
-
18-Crown-6
-
Ethyl Cyanoacetate
-
N-Substituted-2-chloroacetamide (e.g., N-(4-fluorophenyl)-2-chloroacetamide)
-
Glacial Acetic Acid
-
Magnesium Sulfate
-
Ethanol (for crystallization)
Procedure:
-
To a flask containing dry toluene (15 ml), add potassium hydroxide (0.672 g, 0.012 mol) and 18-crown-6 (0.132 g, 0.0005 mol).
-
Stir the mixture and add ethyl cyanoacetate (0.6787 g, 0.006 mol).
-
After 5 minutes, add the N-substituted-2-chloroacetamide (0.005 mol) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC until the chloroacetamide derivative is consumed (approx. 20-30 min).[1]
-
Upon completion, add water (25 ml) and continue stirring for 5 minutes.
-
Transfer the mixture to a separatory funnel and neutralize the aqueous phase with glacial acetic acid to a pH of ~7.
-
Separate the layers and extract the aqueous phase with an additional portion of toluene (10 ml).
-
Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol to yield the pure product.
Data Summary: Lab vs. Scale-Up
| Parameter | Lab-Scale (e.g., 5 mmol) | Pilot Scale (e.g., 500 mmol) | Key Considerations for Scale-Up |
| Limiting Reagent | ~1.0 - 1.5 g | ~100 - 150 g | Purity of bulk material is critical. |
| Solvent Volume | 15 - 25 mL | 1.5 - 2.5 L | Heat transfer, stirring efficiency.[4] |
| Reagent Addition | Portion-wise (manual) | Controlled pump addition | Essential for managing exotherms.[5] |
| Reaction Time | 20 - 30 min | Potentially longer; monitor | Reaction time may increase due to mixing and heating lags.[6] |
| Temperature Control | Stir plate / Ice bath | Jacketed reactor | Overheating can lead to side products. |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet | Phase separation can be slower and more difficult. |
| Isolation | Vacuum filtration | Centrifuge / Filter-dryer | Efficiently handling and drying large quantities of solid. |
| Typical Yield | 80-90% | 70-85% | A modest drop in yield is common but should be optimized. |
Visualization of Workflow
General Synthesis Workflow
Caption: High-level workflow for the synthesis of the target pyrrole.
Troubleshooting and FAQ Guide
This section addresses specific issues that may arise during the synthesis, particularly during scale-up.
Question: My reaction yield dropped from 85% at the 1g scale to 60% at the 100g scale. What are the most likely causes?
Answer: A significant drop in yield upon scale-up is a common challenge and typically points to issues with physical parameters rather than a fundamental change in chemical reactivity.[4] The primary culprits are often:
-
Inefficient Mixing/Mass Transfer: In a larger reactor, inefficient stirring can create localized zones of high reagent concentration or "hot spots." This can lead to the formation of byproducts. Ensure your stirring apparatus (e.g., overhead stirrer with appropriate impeller) is sufficient for the vessel size and reaction viscosity.[4]
-
Poor Temperature Control: Laboratory-scale reactions have a high surface-area-to-volume ratio, allowing for rapid heat dissipation. In a large reactor, this ratio is much lower, and exothermic events can cause the internal temperature to rise uncontrollably, degrading starting materials or the desired product.[5] Use a jacketed reactor with a reliable temperature control unit.
-
Reagent Addition Rate: Adding reagents too quickly on a large scale can exacerbate exotherms and lead to side reactions. The portion-wise addition that works on a small scale should be replaced with a slow, controlled addition via a pump.[5]
Question: The reaction is sluggish and fails to go to completion on a larger scale, even with extended reaction times. What should I investigate?
Answer: This issue often relates to reaction conditions and reagent quality.
-
Reagent Purity: Impurities in bulk starting materials or solvents can inhibit the reaction.[4] Always use reagents with a consistent and verified purity level.
-
Atmospheric Moisture: While this specific reaction may not be highly sensitive, many base-catalyzed condensations are affected by water. Ensure solvents are adequately dry, especially when running reactions over longer periods.[4]
-
Insufficient Mixing: As mentioned, poor mixing can prevent reagents from interacting effectively, leading to a stalled reaction.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Question: I am observing significant byproduct formation in my scaled-up Hantzsch-type pyrrole synthesis. How can I mitigate this?
Answer: While the target molecule's synthesis is not a classic Hantzsch reaction, the principles of managing chemoselectivity in similar multi-component reactions apply.[7] Side reactions often stem from the high reactivity of intermediates.
-
Control of Intermediates: The enamine or enolate intermediates are highly reactive. To prevent self-condensation or other undesired pathways, it is crucial to control their concentration. This is best achieved by the slow, controlled addition of one of the key reactants, ensuring the reactive intermediate is consumed by the desired pathway as soon as it is formed.[7]
-
Temperature Management: Running the reaction at the lowest effective temperature can help minimize the rate of side reactions relative to the main reaction.[7]
Question: During work-up, the product precipitates as an unfilterable oil or fine powder. How can this be improved for large-scale handling?
Answer: Achieving a crystalline, easily filterable solid is paramount for efficient scale-up.
-
Optimize Crystallization: Experiment with different anti-solvents and control the rate of cooling. A slower cooling process generally yields larger, more well-defined crystals.
-
Solvent Selection: The choice of crystallization solvent is critical. The product should be highly soluble at an elevated temperature and poorly soluble at room temperature or below.[1]
-
Seeding: Introducing a small number of seed crystals of the pure product to the supersaturated solution can promote the growth of larger, more uniform crystals.
-
Particle Size Consistency: Achieving a consistent particle size and polymorphic form is crucial in pharmaceutical manufacturing, as it can impact the drug's downstream processing and bioavailability.[5]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8]
-
Engineering Controls: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Chemical Hazards:
-
Nitriles: Can be toxic if ingested, inhaled, or absorbed through the skin.
-
Bases (KOH): Corrosive and can cause severe skin and eye burns.
-
Solvents (Toluene): Flammable and can have toxic effects.
-
-
Emergency Procedures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[9]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]
-
Spills: Absorb spills with an inert material and dispose of them as hazardous waste.
-
Always consult the specific SDS for each reagent used in the synthesis and perform a thorough hazard analysis before beginning any scale-up operation.
References
- 1. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Navigating Solubility Challenges with 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common solubility challenges encountered with this heterocyclic compound. Our goal is to equip you with the knowledge to optimize your experimental workflow and ensure the reliability of your results.
Introduction: Understanding the Molecule
This compound possesses a complex chemical structure with multiple functional groups, including an acetyl group, an amino group, a ketone, and a nitrile. This combination of polar and non-polar moieties can lead to challenging solubility behavior in common laboratory solvents. This guide will walk you through a systematic approach to achieving and maintaining the solubility of this compound for your downstream applications.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section is designed to provide solutions to specific problems you may encounter during your experiments.
Q1: My this compound is not dissolving in my initial solvent choice. What should I do?
A1: Initial insolubility is a common hurdle. A systematic approach to solvent selection is crucial. The key is to match the polarity of the solvent with the compound. Given the presence of both hydrogen bond donors and acceptors, a range of solvents should be tested.
Step-by-Step Protocol for Solvent Screening:
-
Start with Common Laboratory Solvents: Begin with small quantities of your compound and test its solubility in the following solvents, progressing from less polar to more polar.
-
Utilize Physical Aids for Dissolution: For each solvent, you can employ gentle heating (be cautious of compound degradation), vortexing, or sonication to facilitate dissolution. Sonication, in particular, can help break down solid aggregates and promote the solvation process.
-
Consider a Co-solvent System: If the compound shows limited solubility in your desired final solvent (e.g., an aqueous buffer), a co-solvent system can be highly effective. A small amount of a highly effective solubilizing agent like dimethyl sulfoxide (DMSO) can be used to first dissolve the compound before diluting it into the aqueous medium. It is common practice in biological assays to prepare a high-concentration stock solution in DMSO.[1][2]
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent starting point for many heterocyclic compounds.[1][3] High solvating power. Be mindful of potential toxicity in cell-based assays at higher concentrations. |
| Polar Protic | Ethanol, Methanol | The hydroxyl group can interact with the polar functionalities of the compound.[3] |
| Ethers | Tetrahydrofuran (THF) | Moderate polarity, can be a good intermediate choice. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), TRIS buffer | Test solubility directly if the final application is in an aqueous system. Adjusting the pH may improve solubility depending on the pKa of the compound. |
Q2: The compound dissolved in a pure organic solvent, but precipitated when I diluted it into my aqueous assay buffer. How can I resolve this?
A2: This phenomenon, often termed "crashing out," occurs when the compound's solubility limit is exceeded upon transfer to a solvent in which it is less soluble.
Troubleshooting Workflow for Aqueous Dilution:
Caption: Troubleshooting workflow for compound precipitation in aqueous buffers.
Detailed Strategies:
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your DMSO stock solution 1:10 in the aqueous buffer, vortex well, and then perform the next dilution from this intermediate solution.
-
Optimize the Co-solvent Concentration: While minimizing the organic solvent concentration is often desirable, a slightly higher percentage (e.g., 1-5% DMSO) in the final assay volume might be necessary to maintain solubility. Always run a vehicle control with the same concentration of the co-solvent to account for any effects on your experimental system.
-
pH Adjustment: The amino group on the pyrrole ring may be protonated at acidic pH, potentially increasing aqueous solubility. A pH titration experiment can help identify the optimal pH range for your compound's solubility.
-
Consider Excipients: For challenging compounds, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help maintain solubility.
Q3: I am concerned about the stability of this compound in my chosen solvent. How can I check this?
A3: Assessing compound stability is critical for reproducible results.
Protocol for a Preliminary Stability Study:
-
Prepare a Stock Solution: Dissolve the compound in your chosen solvent at a known concentration.
-
Incubate under Experimental Conditions: Aliquot the stock solution and incubate it under the same conditions as your planned experiment (e.g., 37°C for 24 hours).
-
Analyze for Degradation: After incubation, analyze the sample using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.
-
Visual Inspection: Regularly inspect the solution for any color changes or precipitation, which could also be signs of instability.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting solvent for dissolving this compound for in vitro biological assays?
A: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] It is a powerful, water-miscible solvent that can dissolve a wide range of heterocyclic compounds.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted into your aqueous assay medium.
Q: How should I prepare a stock solution of this compound?
A:
-
Weigh the Compound: Accurately weigh a small amount of the solid compound using a calibrated analytical balance.
-
Calculate the Required Solvent Volume: Based on the mass of the compound and the desired stock concentration, calculate the volume of solvent needed.
-
Dissolve the Compound: Add the solvent to the vial containing the compound. Vortex or sonicate until the solid is completely dissolved. Ensure there are no visible particles.
Q: What are the best storage conditions for a stock solution of this compound?
A: To maximize the shelf-life of your stock solution:
-
Store at -20°C or -80°C: This will slow down potential degradation.
-
Aliquot: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protect from Light: Store in amber vials or wrap clear vials in foil, as some heterocyclic compounds can be light-sensitive.
References
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical framework for confirming the structure of the novel compound, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. As this molecule is not extensively documented in publicly available literature, this document outlines a proposed synthetic route and a comprehensive analytical workflow for its unequivocal structural elucidation. Furthermore, a comparative analysis with its putative precursor, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile, is presented to highlight the key structural and spectroscopic changes resulting from N-acetylation.
Introduction
The pyrrolinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this heterocyclic system offers a rich avenue for the development of new therapeutic agents. The target molecule, this compound, incorporates several key pharmacophoric features: a lactam, an enamine, a nitrile group, and an N-acetyl moiety. These functional groups suggest potential for diverse chemical interactions and biological activities. Given the absence of readily available characterization data, this guide serves as a roadmap for its synthesis and rigorous structural verification.
Proposed Synthesis: A Pathway to the Target Molecule
The most logical and direct approach to obtaining this compound is through the acetylation of its parent amine, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. The existence of this precursor is supported by its commercial availability.[1]
Synthetic Workflow Diagram
Caption: Proposed synthetic route to the target compound.
Step-by-Step Protocol
-
Dissolution: Dissolve 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add pyridine (1.2 eq.) to the solution, followed by the dropwise addition of acetic anhydride (1.1 eq.) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Structural Confirmation: A Multi-faceted Analytical Approach
The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques. Below are the predicted and expected outcomes from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | br s | 1H | NH | The amide proton is expected to be downfield and may be broad due to quadrupole broadening and exchange. |
| ~4.0 | s | 2H | CH₂ | The methylene protons at position 5 are expected to be a singlet in the absence of adjacent protons. |
| ~2.2 | s | 3H | CH₃ | The acetyl methyl protons will appear as a sharp singlet. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O (amide) | The acetyl carbonyl carbon. |
| ~170 | C=O (lactam) | The lactam carbonyl at position 4. |
| ~160 | C2 | The carbon bearing the amino group. |
| ~118 | CN | The nitrile carbon. |
| ~90 | C3 | The carbon bearing the nitrile group. |
| ~50 | C5 | The methylene carbon. |
| ~25 | CH₃ | The acetyl methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H | Amide N-H stretch |
| ~2220 | C≡N | Nitrile stretch |
| ~1710 | C=O | Lactam carbonyl stretch |
| ~1680 | C=O | Amide I band (acetyl carbonyl) |
| ~1620 | C=C | Alkene stretch |
The presence of two distinct carbonyl peaks would be a key indicator of the acetylated structure.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Molecular Ion (M⁺): The expected exact mass for C₇H₇N₃O₂ would be readily detectable by high-resolution mass spectrometry (HRMS). The nominal mass would be 165.
-
Key Fragmentation: A characteristic fragmentation would be the loss of the acetyl group (43 Da), leading to a prominent peak at m/z 122, corresponding to the fragment ion of the parent amine.
Experimental Workflow for Structural Analysis
Caption: Workflow for the spectroscopic confirmation of the target compound.
Comparative Analysis: Acetylated vs. Non-Acetylated Pyrrolinone
The comparison with the parent compound, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile, is crucial for validating the success of the acetylation reaction.
| Feature | 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile | This compound | Key Differences |
| Molecular Formula | C₅H₅N₃O | C₇H₇N₃O₂ | Addition of C₂H₂O |
| Molecular Weight | 123.11[1] | 165.14 | Increase of 42.03 Da |
| ¹H NMR | Absence of acetyl CH₃ signal. | Presence of a singlet around 2.2 ppm (3H). | Appearance of the acetyl proton signal. |
| ¹³C NMR | Absence of acetyl CH₃ and C=O signals. | Presence of two additional signals for the acetyl group (~25 ppm and ~175 ppm). | Appearance of the acetyl carbon signals. |
| IR Spectroscopy | Single C=O stretch for the lactam. | Two distinct C=O stretches (lactam and amide). | A new carbonyl band appears. |
| Mass Spectrometry | M⁺ at m/z 123. | M⁺ at m/z 165. | Molecular ion peak shifted by +42. |
Conclusion
The structural confirmation of this compound relies on a systematic approach involving a plausible synthesis followed by comprehensive spectroscopic analysis. The predicted NMR, IR, and MS data, when compared with the experimentally obtained spectra, should provide unequivocal evidence for the proposed structure. The comparative analysis with the non-acetylated precursor serves as a critical internal validation for the successful synthesis and characterization of this novel pyrrolinone derivative. This guide provides the necessary framework for researchers to confidently synthesize and confirm the structure of this promising compound for further investigation in drug discovery and development programs.
References
A Comparative Guide to Dihydropyrrole-Based Inhibitors: Scaffolds, Targets, and Experimental Validation
Introduction
The 2,3-dihydropyrrole core is a privileged heterocyclic scaffold, frequently identified in natural products and synthetic compounds with significant pharmacological activity.[1] Its structural rigidity, coupled with the capacity for diverse functionalization, makes it an attractive starting point for the design of potent and selective inhibitors against a range of biological targets. This guide provides a comparative analysis of different classes of dihydropyrrole inhibitors, using "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" as a representative, albeit less characterized, example to explore the broader landscape. We will delve into the mechanistic distinctions between inhibitors targeting mitotic kinesins and receptor kinases, supported by the experimental workflows required for their rigorous evaluation.
This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of this important class of molecules. We will move beyond simple data reporting to explain the causality behind experimental design, ensuring that the described protocols serve as self-validating systems for robust scientific inquiry.
Section 1: The Archetypal Scaffold: this compound
While extensive public data on the specific biological activity of "this compound" is limited, its structure encapsulates the key features that define this class of compounds. The dihydropyrrole ring provides a constrained conformation, while the substituents—an acetyl group, a primary amine, a nitrile, and an oxo group—offer a rich array of hydrogen bond donors and acceptors. These features are critical for specific interactions within the binding pockets of target proteins, most notably kinases, which are a common target for related pyrrole structures.[2][3]
The development of related 4-oxo-dihydropyrrole derivatives has been an area of active research, with synthetic routes often involving the cyclization of glycine-derived enamino amides.[4] The functional groups suggest a high potential for target engagement, positioning this molecule as an excellent model for discussing the broader class of dihydropyrrole inhibitors.
Section 2: Comparative Analysis of Dihydropyrrole Inhibitor Classes
The versatility of the dihydropyrrole scaffold is evident in the diverse range of targets it can be engineered to inhibit. Below, we compare two prominent classes.
Class I: Dihydropyrroles as Mitotic Kinesin (Kif15) Inhibitors
Mitotic kinesins are essential motor proteins for cell division, making them attractive targets for anticancer therapeutics.[5] While inhibitors of the kinesin Eg5 have been developed, cancer cells can develop resistance by upregulating an alternative kinesin, Kif15.[5] This has driven the search for Kif15-specific inhibitors.
-
Mechanism of Action: Dihydropyrrole derivatives have been identified as potential Kif15 inhibitors through computational methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.[5] These compounds are designed to bind to the ATP-binding pocket of Kif15, preventing the motor protein from executing its function in spindle formation and leading to mitotic arrest and apoptosis in cancer cells.
-
Experimental Validation: The primary validation for this class involves in silico screening followed by in vitro inhibitory potential assays. Promising candidates are identified through high docking scores against the Kif15 protein structure.[5]
Class II: Dihydropyrrolopyrazoles as TGF-β Type I Receptor Kinase (TGFβRI) Inhibitors
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. The dihydropyrrolopyrazole scaffold has yielded potent and orally bioavailable inhibitors of the TGF-β type I receptor (TGFβRI) kinase domain.[6]
-
Mechanism of Action: A key example from this class is LY2109761. This compound acts as an ATP-competitive inhibitor of the TGFβRI kinase. By blocking the kinase activity, it prevents the phosphorylation and activation of downstream signaling mediators (SMADs), thereby inhibiting the pro-tumorigenic effects of TGF-β signaling.
-
Experimental Validation: Characterization of this class is rigorous, moving from in vitro kinase assays to cellular and in vivo models. The development of LY2109761 demonstrated that a robust PK/PD (pharmacokinetic/pharmacodynamic) in vivo target inhibition paradigm is an effective approach to assess the potential for antitumor efficacy.[6]
Logical Workflow for Inhibitor Characterization
The progression from a potential inhibitor to a validated lead compound follows a structured, multi-stage process. This workflow ensures that resources are focused on the most promising molecules.
Caption: General workflow for inhibitor discovery and validation.
Section 3: Quantitative Data Summary
Direct comparative data between the specific compound "this compound" and other inhibitors is not available. However, we can summarize the characteristics of the inhibitor classes discussed.
| Inhibitor Class / Example | Target(s) | Mechanism of Action | Key Experimental Readouts |
| Dihydropyrroles | Mitotic Kinesin Kif15 | ATP-competitive inhibition leading to mitotic arrest. | Molecular docking scores, Pharmacophore modeling, In vitro inhibitory assays.[5] |
| Dihydropyrrolopyrazoles (e.g., LY2109761) | TGF-β Type I Receptor Kinase | ATP-competitive inhibition of the kinase domain, blocking SMAD signaling. | In vitro kinase IC50, Cell proliferation assays, In vivo tumor growth inhibition, PK/PD analysis.[6] |
| 3,5-Diaryl-dihydropyrroles | Various (Antiproliferative) | Not fully elucidated; likely involves multiple targets to inhibit cancer cell growth. | In vitro screening against multiple human cancer cell lines (e.g., GI50 values).[7] |
| 4-Amino-3-chloro-pyrrole-diones | EGFR, VEGFR2 (Tyrosine Kinases) | Potential ATP-competitive inhibition of receptor tyrosine kinases. | Molecular docking, In silico stability analysis, Membrane interaction studies.[2][3] |
Section 4: Key Experimental Protocols
To ensure scientific integrity, protocols must be robust and reproducible. The following are foundational methods for characterizing dihydropyrrole inhibitors targeting kinases.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).
-
Causality: The assay quantifies the direct interaction between the inhibitor and the isolated kinase enzyme. The amount of ADP produced is directly proportional to kinase activity; therefore, a decrease in ADP signifies inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, kinase solution, substrate solution (specific to the kinase), and a solution of the dihydropyrrole inhibitor serially diluted in DMSO. Prepare an ATP solution at a concentration relevant to the kinase's Km value (often at or near the physiological concentration).
-
Reaction Setup: In a 384-well plate, add 5 µL of the kinase solution to each well.
-
Inhibitor Addition: Add 1 µL of the serially diluted inhibitor solution to the wells. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 5 µL of the ATP/substrate mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The duration and temperature should be optimized to ensure the reaction remains in the linear range.
-
Detection: Add 10 µL of a luminescent ADP detection reagent (e.g., ADP-Glo™). Incubate for 40 minutes at room temperature to convert unused ATP to ADP and then measure the luminescence, which corresponds to the ADP produced.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 4.2: Cell-Based Antiproliferation Assay (MTT/XTT)
This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.
-
Causality: This protocol validates that the inhibitor's effect on a target (observed in vitro) translates to a functional outcome in a biological system (cancer cells). A reduction in metabolic activity indicates cytotoxicity or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Culture human cancer cells (e.g., MCF-7, HCT116) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydropyrrole inhibitor in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doubling times.
-
Metabolic Assay: Add 20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization & Measurement: If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) and mix to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
TGF-β Signaling and Inhibition Pathway
This diagram illustrates the canonical TGF-β signaling cascade and the point of intervention for a TGFβRI kinase inhibitor.
Caption: Inhibition of the TGF-β pathway by a dihydropyrrole inhibitor.
Conclusion
The dihydropyrrole scaffold represents a highly adaptable and valuable core for the development of targeted inhibitors. By comparing different classes, from Kif15 antagonists to TGF-β receptor kinase blockers, we see a clear demonstration of its chemical tractability and therapeutic potential. While novel structures like "this compound" require further empirical study to elucidate their specific targets and mechanisms, they fit within a well-established framework of pharmacologically active molecules. The future of this field lies in leveraging the combined power of computational design, robust biochemical and cellular assays, and well-designed in vivo studies to optimize the potency, selectivity, and drug-like properties of the next generation of dihydropyrrole inhibitors.
References
- 1. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dihydropyrazole and dihydropyrrole structures based design of Kif15 inhibitors as novel therapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a dihydropyrrolopyrazole series of transforming growth factor-beta type I receptor kinase domain inhibitors: discovery of an orally bioavailable transforming growth factor-beta receptor type I inhibitor as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 4-Oxo-Pyrrole-3-Carbonitrile Analogs: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the Pyrrole Scaffold
In the landscape of medicinal chemistry, the pyrrole ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives are foundational to numerous pharmaceuticals, including the cholesterol-lowering drug Atorvastatin and the anti-inflammatory agent Tolmetin.[2][3] This guide focuses on a specific, highly functionalized subset: analogs of the "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" core. While literature on this exact N-acetylated molecule is specific, the broader class of 4-oxo-pyrrole-3-carbonitrile derivatives has been extensively explored, revealing a remarkable spectrum of bioactivity.
This document provides a comparative analysis of these analogs, organized by their primary therapeutic potential: anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR), present comparative data in a clear, tabular format, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. The insights herein are designed to empower researchers and drug development professionals to make informed decisions in the rational design of next-generation therapeutics based on this versatile scaffold.
Anticancer Activity: Targeting Cellular Proliferation and Signaling
Pyrrole derivatives have emerged as a promising class of anticancer agents, often acting through mechanisms like tubulin polymerization inhibition and the modulation of critical signaling pathways.[4][5] The 4-oxo-pyrrole-3-carbonitrile scaffold, in particular, has been instrumental in the development of potent antiproliferative compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these analogs is highly dependent on the nature and position of substituents. Studies on 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown that both a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety are essential for potent inhibition of tubulin polymerization and cancer cell growth.[5] Furthermore, certain derivatives have demonstrated the ability to suppress the Hedgehog signaling pathway, a critical regulator in some cancers like medulloblastoma.[5] Research into other substituted pyrroles revealed that analogs bearing aroyl groups at the 3-position and a 3-chloro-4-fluorophenyl group at the 4-position exhibited significant and selective activity against various cancer cell lines, with some showing IC50 values in the low micromolar range while displaying minimal cytotoxicity to normal cells.[6]
Comparative Anticancer Activity Data
| Compound Class | Key Structural Features | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 3-Aroyl-1-arylpyrroles (ARAPs) | 1-phenyl ring and 3-(3,4,5-trimethoxyphenyl)carbonyl | Medulloblastoma D283 | Nanomolar concentrations | [5] |
| N-Substituted Pyrroles | Tropolone ring fused to the N-position | L1210, CEM, HeLa | 10-14 µM | [4][7] |
| 3-Substituted 4-Aryl-1H-pyrroles | 3-(4-chlorobenzoyl), 4-(3-chloro-4-fluorophenyl) | MG-63 (Osteosarcoma) | 12.7 µM | [6] |
| 3-Substituted 4-Aryl-1H-pyrroles | 3-(4-methylbenzoyl), 4-(3-chloro-4-fluorophenyl) | MGC80-3 (Gastric) | 11.9 µM | [6] |
| 1H-Pyrrole-3-carbonitriles | Varied substituents on a 1-aniline ring system | THP-1 (Leukemia) | STING Agonist Activity | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MG-63) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualization: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[9][10] Pyrrole derivatives have been identified as a promising source of new antimicrobials with broad-spectrum activity.[1] The 2-amino-pyrrole-3-carbonitrile core is a key pharmacophore in this context, with modifications leading to potent agents against bacteria, fungi, and mycobacteria.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that substitutions on the pyrrole scaffold are critical for antimicrobial efficacy. For instance, in a series of N-arylpyrrole derivatives, compounds with specific substitutions on the N-aryl ring outperformed the standard antibiotic levofloxacin against Methicillin-resistant Staphylococcus aureus (MRSA).[9] The presence of ortho-hydroxyl groups and electron-withdrawing groups like trifluoromethyl (CF3) on marinopyrrole analogs was shown to dramatically increase potency against MRSA and other Gram-positive bacteria.[1] Furthermore, the 3-carbonitrile group has been identified as an important feature for the inhibitory potency of certain pyrrole derivatives against metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[11]
Comparative Antimicrobial Activity Data
| Compound Class | Key Structural Features | Target Organism | Reported Activity (MIC) | Reference |
| N-Arylpyrroles (Series Va) | N-aryl substitution | MRSA | 4 µg/mL | [9] |
| N-Arylpyrroles (Compound Vc) | N-aryl substitution | E. coli, K. pneumoniae | - | [9] |
| N-Arylpyrroles (Compound Vc) | M. phlei | 8 µg/mL | [9] | |
| Marinopyrrole A Analog | para-trifluoromethyl groups | MRSE | 8 ng/mL | [1] |
| Streptopyrroles B & C | Novel alkaloid structure | S. aureus, B. subtilis | 0.7 - 2.9 µM | [1] |
| Pyrrole-2-carboxylate Analog | 1H-pyrrole-2-carboxylate core | M. tuberculosis H37Rv | 0.7 µg/mL | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrrole analogs in MHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only sterile MHB.
-
Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin, Vancomycin) and the inoculum.[12]
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualization: Antimicrobial Drug Discovery Funnel
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures. | Semantic Scholar [semanticscholar.org]
- 8. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Acetylated Aminopyrroles in Drug Discovery
Introduction: The Pyrrole Scaffold and the Significance of N-Acetylation
The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and synthetic molecules of profound pharmacological importance.[1] Its structural versatility allows for extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A particularly significant modification of the aminopyrrole scaffold is N-acetylation, a transformation that can dramatically influence a compound's physicochemical properties, target selectivity, and overall biological efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of acetylated aminopyrroles, offering field-proven insights and experimental data to guide researchers in the design and development of novel therapeutics.
The acetylation of an amino group on the pyrrole ring neutralizes its positive charge, rendering the N-terminus larger and more hydrophobic.[2] This seemingly simple modification can have profound effects on a molecule's ability to interact with its biological target. For instance, the acetyl group can act as a hydrogen bond acceptor, form crucial hydrophobic interactions within a binding pocket, and alter the overall conformation of the molecule, thereby enhancing its potency and selectivity. This guide will delve into specific examples of acetylated aminopyrroles, comparing their activities against different biological targets and elucidating the key structural features that govern their function.
Comparative Analysis of Biological Activities
Acetylated Aminopyrroles as Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrrole scaffold has been extensively explored for the development of kinase inhibitors, with N-acetylation emerging as a key strategy to enhance potency and selectivity.[4][5][6]
A compelling example, although on a closely related aminopyrazole scaffold, highlights the critical role of N-acetylation in achieving selective kinase inhibition. In a study targeting the non-canonical NF-κB pathway, N-acetylation of a 3-aminopyrazole scaffold led to a dramatic shift in selectivity towards NF-κB-inducing kinase (NIK). The N(2)-acetylated analog, compound 3a , exhibited a selective NIK inhibitory profile in the low micromolar range (IC50 = 8.4 μM), while substitutions on the exocyclic amino group or N1 acylation resulted in a complete loss of activity.[7] This underscores the precise structural requirements for kinase inhibition, where the acetyl group likely engages in specific interactions within the NIK active site that are not favorable for other kinases.
Further investigation into the acyl substituent revealed that while the acetyl group was essential for activity (the N(2)-methyl analog was inactive), modifications to the acyl group could further enhance potency. For instance, replacing the acetyl group with a cyclobutyl or cyclohexyl moiety (compounds 3e and 3g ) resulted in even more potent NIK inhibitors (IC50 = 2.9 μM and 3.32 μM, respectively).[7] This suggests that the hydrophobic pocket accommodating the acyl group can tolerate larger substituents, providing a clear avenue for further optimization.
Table 1: Comparative Activity of N-Acylated Aminopyrazole Analogs as NIK Inhibitors [7]
| Compound | Acyl/Alkyl Group at N(2) | NIK IC50 (μM) |
| 3a | Acetyl | 8.4 |
| 5b | Methyl | Inactive |
| 3e | Cyclobutylcarbonyl | 2.9 |
| 3g | Cyclohexylcarbonyl | 3.32 |
The causality behind these experimental findings lies in the intricate interplay of forces within the kinase's ATP-binding pocket. The acetyl group, by acting as a hydrogen bond acceptor and participating in hydrophobic interactions, likely orients the aminopyrazole core in a conformation that is optimal for binding to NIK but not to other kinases. The enhanced potency observed with larger cycloalkyl groups suggests that these moieties can further exploit hydrophobic interactions within the binding site, leading to a more stable inhibitor-enzyme complex.
The NF-κB signaling pathway is a cornerstone of the inflammatory response and cell survival.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. NIK is a central component of the non-canonical NF-κB pathway. By selectively inhibiting NIK, N-acetylated aminopyrazoles can effectively block this signaling cascade, preventing the transcription of pro-inflammatory and pro-survival genes.[7]
Acetylated Aminopyrroles as Metallo-β-Lactamase Inhibitors
The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that can inactivate a broad range of β-lactam antibiotics, rendering them ineffective. The development of MBL inhibitors is therefore a crucial strategy to restore the efficacy of these life-saving drugs.
A structure-activity relationship study of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that N-acylation of the 2-amino group can significantly enhance their inhibitory activity against the MBL IMP-1.[8] Coupling of the parent aminopyrrole with a series of acyl chlorides and anhydrides led to the discovery of N-acylamide derivatives with improved potency. For instance, the N-benzoyl derivative retained potent in vitro activity against a panel of MBLs, with inhibition constants in the low micromolar range.[8]
Table 2: Comparative Activity of N-Acylated 2-Aminopyrrole Derivatives as MBL Inhibitors [8]
| Compound | Acyl Group | IMP-1 Ki (μM) |
| Parent Amine | - | 21 |
| N-Benzoyl derivative | Benzoyl | Low μM range |
The enhanced activity of the N-acylated derivatives can be attributed to the introduction of additional interaction points within the MBL active site. The acyl group can participate in hydrogen bonding and hydrophobic interactions that are not possible with the parent amine, leading to a more stable and effective inhibitor-enzyme complex.
Experimental Protocols
General Procedure for N-Acylation of Aminopyrroles
This protocol is a generalized procedure based on the mixed anhydride method, which is a robust and efficient way to form amide bonds with minimal racemization.[9]
Materials:
-
Aminopyrrole starting material
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or THF.
-
Cooling: Cool the solution to -15 °C or 0 °C using an appropriate cooling bath.
-
Base Addition: Add NMM or TEA (1.1 equivalents) dropwise to the stirred solution while maintaining the low temperature.
-
Mixed Anhydride Formation: Add isobutyl chloroformate (1.05 equivalents) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 0 °C. Stir the resulting mixture for an additional 15-30 minutes at the same temperature.
-
Amine Addition: In a separate flask, dissolve the aminopyrrole (1.0 equivalent) in anhydrous DCM or THF. Add this solution dropwise to the reaction mixture, again keeping the internal temperature below 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general luminescence-based in vitro kinase assay to determine the IC50 value of an inhibitor.[10]
Materials:
-
Recombinant kinase of interest (e.g., NIK)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds (acetylated aminopyrroles) dissolved in DMSO
-
White, opaque 384-well or 96-well plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a microplate, add the diluted test compound or DMSO (vehicle control), the recombinant kinase, and the specific substrate.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for NF-κB Pathway Activation
This protocol outlines the use of Western blotting to measure the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα (p-IκBα) and the p65 subunit in cytoplasmic and nuclear extracts.[1][11][12]
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
LPS (lipopolysaccharide) for stimulation
-
Test compounds (acetylated aminopyrroles)
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-GAPDH, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the acetylated aminopyrrole inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes) to activate the NF-κB pathway.
-
-
Cell Lysis and Protein Extraction:
-
For total cell lysates, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
For subcellular fractionation, use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the levels of nuclear proteins to a nuclear loading control (e.g., Lamin B1) and cytoplasmic proteins to a cytoplasmic loading control (e.g., GAPDH).
-
Conclusion and Future Directions
The N-acetylation of aminopyrroles represents a powerful strategy in the design of potent and selective inhibitors for a range of biological targets. As demonstrated in this guide, the acetyl group can play a multifaceted role in molecular recognition, from forming key hydrogen bonds to exploiting hydrophobic pockets within an enzyme's active site. The comparative analysis of different N-acylated aminopyrrole and aminopyrazole analogs clearly illustrates the profound impact of this functional group on biological activity.
The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of novel acetylated aminopyrrole derivatives. By systematically exploring the structure-activity relationships and elucidating the effects of these compounds on key signaling pathways, researchers can accelerate the development of new therapeutic agents for cancer, inflammatory diseases, and infectious diseases.
Future research in this area should focus on expanding the diversity of the acetylated aminopyrrole library, exploring a wider range of acyl modifications, and investigating their efficacy in more complex biological systems, including in vivo models. The continued integration of rational drug design, synthetic chemistry, and robust biological evaluation will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR [pubmed.ncbi.nlm.nih.gov]
- 6. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Validating Bioassay Results for Novel Kinase Inhibitors: A Comparative Guide for 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
For researchers in the vanguard of drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, experience-driven framework for validating the bioassay results of "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile," a novel compound with a pyrrole scaffold suggesting potential kinase inhibitory activity. We will navigate the critical steps of biochemical and cellular assay validation, emphasizing scientific integrity and actionable insights for fellow scientists and drug development professionals.
The pyrrole heterocycle is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antibacterial, antiproliferative, and kinase inhibitory effects.[1][2][3] The structural features of this compound align with those of known kinase inhibitors, making this a logical and compelling starting point for our investigation. Kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] Therefore, robust and reproducible bioassays are paramount for accurately characterizing the potency and selectivity of putative kinase inhibitors.[5]
The Imperative of a Multi-faceted Validation Approach
A frequent pitfall in early-stage drug discovery is the over-reliance on a single biochemical assay. While essential for determining direct enzyme inhibition, these assays may not fully predict a compound's behavior in a complex cellular environment.[6] Factors such as cell permeability, off-target effects, and engagement with the target in its native state can significantly alter a compound's efficacy.[6][7] Consequently, a multi-tiered approach, integrating biochemical and cell-based assays, is crucial for a comprehensive and trustworthy validation of your bioassay results.
This guide will compare and contrast key methodologies for validating the activity of our lead compound, providing the rationale behind experimental choices and detailed protocols.
Comparative Analysis of Bioassay Performance
To contextualize the performance of "this compound," we will compare its hypothetical bioassay results with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor).[8]
| Parameter | This compound (Hypothetical) | Staurosporine (Reference) | Sunitinib (Reference) [8] |
| Target Kinase(s) | Putative Tyrosine Kinase | Broad-spectrum (PKC, etc.) | VEGFR, PDGFR, c-KIT |
| Biochemical IC50 | 50 nM | 10 nM | 2-80 nM (depending on kinase) |
| Cellular IC50 | 500 nM | 20 nM | 10-100 nM (depending on cell line) |
| Selectivity Profile | To be determined | Non-selective | Multi-targeted |
| Mechanism of Action | ATP-competitive (Hypothesized) | ATP-competitive | ATP-competitive |
This table presents hypothetical data for the target compound to illustrate the comparative framework.
Experimental Protocols for Robust Bioassay Validation
The following protocols represent a self-validating system, where each step builds upon the last to provide a comprehensive picture of the compound's activity.
Part 1: Biochemical Kinase Inhibition Assay
This initial screen determines the direct inhibitory effect of the compound on the purified target kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed is inversely proportional to the inhibitory activity of the compound. Luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction are a common and robust method.[4][5]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare a reaction buffer containing the purified target kinase, its specific substrate, and MgCl2.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer to each well.
-
Add the serially diluted compound to the experimental wells. Include a positive control (a known inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Terminate the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo®).[5]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
DMSO Concentration: It is critical to maintain a low final DMSO concentration (typically ≤1%) in the assay, as higher concentrations can inhibit enzyme activity.[5]
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration. Assays are often performed at the Km value of ATP for the specific kinase to allow for a standardized comparison of inhibitor potencies.[9]
Part 2: Cellular Target Engagement Assay
This assay confirms that the compound can enter the cell and bind to its intended target in a physiological context.
Principle: The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein within living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same site as the inhibitor is used. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[6]
Detailed Protocol:
-
Cell Preparation:
-
Transfect a suitable cell line with a plasmid encoding the target kinase fused to NanoLuc®.
-
Plate the transfected cells in a 96-well plate and incubate overnight.
-
-
Assay Procedure:
-
Treat the cells with a serial dilution of "this compound" for a predetermined time.
-
Add the fluorescent tracer to all wells.
-
Add the NanoBRET™ substrate and immediately measure the BRET signal using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 for target engagement.
-
Causality Behind Experimental Choices:
-
Live-Cell Format: This assay provides more physiologically relevant data than biochemical assays by accounting for cell permeability and efflux pumps.[6]
-
Quantitative Binding: NanoBRET™ provides a quantitative measure of compound affinity for the target in its native cellular environment.
Part 3: Cellular Phosphorylation Assay
This functional assay measures the downstream effect of target inhibition.
Principle: An effective kinase inhibitor will decrease the phosphorylation of the kinase's downstream substrates. This can be measured using various methods, such as Western blotting or cell-based ELISA.
Detailed Protocol (Cell-Based ELISA):
-
Cell Treatment:
-
Plate a relevant cell line in a 96-well plate and grow to confluence.
-
Starve the cells (if necessary to reduce basal phosphorylation) and then treat with a serial dilution of the compound.
-
Stimulate the cells with a growth factor or other agonist that activates the target kinase.
-
-
Lysis and Detection:
-
Lyse the cells and transfer the lysates to an ELISA plate coated with an antibody that captures the total (phosphorylated and unphosphorylated) substrate protein.
-
Detect the phosphorylated substrate using a specific primary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total amount of substrate protein.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50 for functional inhibition.
-
Causality Behind Experimental Choices:
-
Functional Readout: This assay provides evidence that target engagement translates into a functional cellular response.
-
High-Throughput Potential: The ELISA format is more amenable to high-throughput screening than Western blotting.[4]
Visualizing the Validation Workflow
A logical and sequential workflow is essential for the successful validation of bioassay results.
References
- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Introduction
In the landscape of contemporary drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the pyrrole scaffold is of paramount importance due to its presence in a vast array of biologically active molecules. The compound "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" presents a particularly interesting case for spectroscopic analysis due to its potential for rich isomeric diversity through tautomerism. The interplay of its functional groups—an amide, an amine, a ketone, and a nitrile—within a five-membered ring system gives rise to several potential tautomeric forms, each with a unique electronic and conformational profile.
This guide provides a comprehensive, albeit predictive, spectroscopic comparison of the likely isomers of this molecule. In the absence of direct experimental data in the public domain, this document serves as a theoretical framework for researchers, leveraging established principles of spectroscopy to predict the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Understanding these spectroscopic signatures is critical for the unambiguous identification and characterization of these isomers in a research and development setting.
The Landscape of Isomerism: Potential Tautomers
The primary source of isomerism for "this compound" is tautomerism, a form of constitutional isomerism involving the migration of a proton. The two most probable forms of tautomerism for this molecule are keto-enol and imine-enamine tautomerism.[1][2][3] This leads to three principal tautomeric isomers for consideration:
-
Isomer A (Amine-Keto form): this compound
-
Isomer B (Imine-Keto form): 1-Acetyl-2-imino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
-
Isomer C (Amine-Enol form): 1-Acetyl-2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile
The equilibrium between these forms can be influenced by factors such as solvent polarity and pH.[2]
References
"1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" selectivity profiling against kinases
Comparative Kinase Selectivity Profiling: A Guide for Evaluating Novel Pyrrole-Based Inhibitors
Introduction: The Pyrrole Scaffold and the Quest for Kinase Selectivity
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site, a conserved feature across the kinome, presents a tractable target for small molecule inhibitors. However, this conservation is a double-edged sword, making the discovery of truly selective inhibitors a significant challenge.[1][2] A lack of selectivity can lead to off-target effects, potential toxicity, and a misinterpretation of a compound's therapeutic mechanism.[3] Therefore, rigorous selectivity profiling is not merely a step in the characterization process; it is a critical pillar of translational success.
The pyrrole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors. [cite: 3 (from previous search), 4 (from previous search)] Its structural versatility allows for modifications that can fine-tune potency and, crucially, selectivity. This guide focuses on a hypothetical lead compound, "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" (hereafter designated "PYR-23C") , which embodies this promising scaffold.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. We will objectively compare the hypothetical performance of PYR-23C with an established multi-kinase inhibitor, Sunitinib , and provide the detailed experimental framework required to generate such critical data.
Comparative Selectivity Analysis: PYR-23C vs. Sunitinib
To understand the potential advantages of a new chemical entity, it must be benchmarked against a relevant standard. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4] It is known to potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), among others.[5]
The following table presents a hypothetical, yet plausible, kinase inhibition profile for our lead compound, PYR-23C, alongside published data for Sunitinib. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), which are a standard measure of potency. A lower IC50 value indicates higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Family | PYR-23C (Hypothetical) | Sunitinib (Published Data) |
|---|---|---|---|
| VEGFR2 (KDR) | RTK | 15 nM | 80 nM [5] |
| PDGFRβ | RTK | 25 nM | 2 nM [5] |
| c-Kit | RTK | 150 nM | Potent Inhibition (IC50 < 100 nM)[5] |
| FLT3 | RTK | 220 nM | 50 nM (for FLT3-ITD)[5] |
| SRC | Non-RTK | > 5,000 nM | >10-fold less selective vs. VEGFR2[5] |
| ABL1 | Non-RTK | > 10,000 nM | >10-fold less selective vs. VEGFR2[5] |
| CDK2 | CMGC | > 10,000 nM | >10-fold less selective vs. VEGFR2[5] |
| p38α (MAPK14) | CMGC | > 10,000 nM | Not a primary target |
Expert Interpretation of the Selectivity Profile
The data presented in Table 1, though partially hypothetical, illustrates a common goal in inhibitor design: optimizing selectivity.
-
PYR-23C Profile: The hypothetical data for PYR-23C portrays a potent inhibitor of VEGFR2 and PDGFRβ. Critically, it shows significantly reduced activity against other common Sunitinib targets like c-Kit and FLT3, and negligible activity against unrelated kinases such as SRC and ABL1. This profile suggests a more focused inhibitor, which could translate to a wider therapeutic window and fewer off-target side effects.
-
Sunitinib Profile: Sunitinib is a classic multi-targeted inhibitor. Its efficacy in certain cancers is believed to stem from its ability to block multiple pro-oncogenic signaling pathways simultaneously by inhibiting VEGFR, PDGFR, and c-Kit.[6][7] However, this broader activity can also contribute to its known side-effect profile.
The choice between a highly selective and a multi-targeted inhibitor is a strategic one, dependent on the specific disease biology.[6] A profile like PYR-23C's would be highly desirable for indications where VEGFR2/PDGFRβ are the primary drivers and inhibition of targets like c-Kit is undesirable.
The Target Context: VEGFR2 Signaling Pathway
To appreciate the impact of a selective inhibitor, one must understand the biological context. VEGFR2 is the primary mediator of VEGF-A's potent angiogenic effects, which are crucial for tumor growth and metastasis.[8][9] Its activation triggers a cascade of downstream signaling events.
Caption: VEGFR2 signaling cascade and point of inhibition.
As the diagram illustrates, blocking VEGFR2 at the ATP-binding site prevents the downstream signaling responsible for endothelial cell proliferation, survival, and migration—key events in angiogenesis.[10][11][12]
Experimental Protocol: Kinase Selectivity Profiling
Trustworthy data is the bedrock of drug development. The following protocol describes a robust, industry-standard method for determining inhibitor IC50 values using a luminescence-based kinase assay, such as the Promega Kinase-Glo® platform.[13][14][15] This assay quantifies the amount of ATP remaining after a kinase reaction; lower ATP levels (and thus lower luminescence) correspond to higher kinase activity.
Principle of the Assay
Kinase + Substrate + ATP → Phospho-substrate + ADP + ATP (remaining) Luciferase + ATP (remaining) + Luciferin → Light (Luminescence)
The luminescent signal is inversely proportional to kinase activity. An inhibitor will block ATP consumption, resulting in a higher luminescent signal.
Step-by-Step Methodology
-
Compound Preparation & Dilution:
-
Causality: A precise serial dilution is critical for generating a reliable dose-response curve.
-
1.1. Prepare a 10 mM stock solution of the test compound (e.g., PYR-23C) in 100% DMSO.
-
1.2. Create a 10-point, 3-fold serial dilution series in a 96-well plate using 100% DMSO. This will be the intermediate compound plate.
-
1.3. Transfer a small volume (e.g., 1 µL) from the intermediate plate to the final 384-well assay plate. This minimizes the final DMSO concentration in the assay to ≤1%, preventing enzyme inhibition by the solvent.
-
-
Assay Plate Setup:
-
Self-Validation: Including proper controls is non-negotiable for data integrity.
-
2.1. Design the 384-well plate map to include:
-
Test Compound Wells: 10 concentrations in duplicate.
-
Positive Control: A known inhibitor for each kinase (e.g., Staurosporine) to confirm assay performance.
-
Negative ("No Inhibitor") Control: DMSO vehicle only. Represents 100% kinase activity.
-
Background ("No Enzyme") Control: DMSO vehicle, but no kinase added. Represents 0% kinase activity.
-
-
-
Kinase Reaction:
-
Experience: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated, ensuring accurate potency measurement.
-
3.1. Prepare a Kinase/Buffer master mix. For each well, this will contain kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA) and the specific kinase being tested.
-
3.2. Dispense the Kinase/Buffer mix into the assay plate containing the pre-spotted compounds.
-
3.3. Allow the plate to incubate for 15-20 minutes at room temperature.
-
3.4. Prepare a Substrate/ATP master mix. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately measured.
-
3.5. Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.
-
3.6. Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes). The time should be within the linear range of the enzyme kinetics.
-
-
Signal Detection:
-
4.1. Equilibrate the Kinase-Glo® Reagent to room temperature.
-
4.2. Add a volume of Kinase-Glo® Reagent equal to the volume in the assay wells (e.g., add 10 µL to a 10 µL reaction). This reagent stops the kinase reaction and begins the luminescence reaction.[14]
-
4.3. Mix briefly on a plate shaker and incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
4.4. Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
5.1. Normalize the data using the controls:
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_NoEnzyme] / [Signal_NoInhibitor - Signal_NoEnzyme])
-
-
5.2. Plot the % Inhibition versus the log of the inhibitor concentration.
-
5.3. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Workflow Visualization
Caption: Experimental workflow for IC50 determination.
Conclusion
This guide outlines the critical importance and practical application of kinase selectivity profiling using the hypothetical pyrrole-based inhibitor, PYR-23C, as a framework. By comparing its potential profile to an established drug like Sunitinib, we highlight how such data informs strategic decisions in drug development, guiding the selection of lead candidates with a higher probability of clinical success. The provided experimental protocol offers a robust, self-validating system for generating the high-quality, reproducible data necessary to build a compelling case for a novel kinase inhibitor. Rigorous, early-stage profiling is the cornerstone of developing safer and more effective targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibitors: structural insights into selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. promega.com [promega.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrole-Based Anticancer Agents
A Case Study on the Kinase Inhibitor 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1)
Introduction
The journey of a potential therapeutic agent from a laboratory benchtop to clinical application is a long and arduous one, fraught with the challenge of translating promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a representative pyrrole-based anticancer compound, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) . While the initial compound of interest, "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile," lacks sufficient published data for a direct analysis, MI-1, a structurally related maleimide derivative, serves as an excellent case study. MI-1 has been identified as a potent inhibitor of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both crucial mediators in cancer progression.[1]
This guide will delve into the experimental methodologies used to assess the efficacy of MI-1, present a comparative analysis of its performance in cell-based assays versus animal models, and discuss the critical factors that influence the translation of preclinical data. Our objective is to provide researchers, scientists, and drug development professionals with a clear and technically grounded understanding of the complexities involved in preclinical cancer drug evaluation.
The Mechanistic Rationale: Targeting Key Oncogenic Pathways
The selection of MI-1 as a case study is underpinned by its well-defined mechanism of action. As a competitive inhibitor of EGFR and VEGFR, MI-1 targets two of the most critical signaling pathways in oncology.[1] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.
dot graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", arrowhead="vee"];
} caption: "Simplified signaling pathways targeted by MI-1."
The diagram above illustrates the central role of EGFR and VEGFR in promoting cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients. By binding to these receptors, MI-1 is hypothesized to block these downstream signaling cascades, ultimately leading to cancer cell death.[1]
In Vitro Efficacy: A Cellular Perspective
The initial assessment of an anticancer compound's efficacy is invariably conducted in vitro using cultured cancer cell lines. These assays provide a rapid and cost-effective means to determine a compound's cytotoxic or cytostatic potential and to elucidate its mechanism of action at a cellular level.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines, such as HCT116 (colon carcinoma), HeLa (cervical carcinoma), and SK-MEL-28 (melanoma), are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of MI-1 is serially diluted to various concentrations. The culture medium is replaced with medium containing the different concentrations of MI-1. Control wells receive medium with the vehicle (e.g., DMSO) at a concentration not exceeding 0.1%.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
dot graph TD { A[Cell Seeding in 96-well plate] --> B[Overnight Incubation]; B --> C[Treatment with MI-1 dilutions]; C --> D[Incubation for 48-72 hours]; D --> E[Addition of MTT reagent]; E --> F[Incubation for 4 hours]; F --> G[Solubilization of formazan crystals]; G --> H[Absorbance Measurement at 570 nm]; H --> I[Calculation of GI50 values]; } caption: "Workflow for the MTT cytotoxicity assay."
In Vitro Results
The in vitro cytotoxicity of MI-1 has been evaluated against a panel of human cancer cell lines. The compound demonstrated significant growth-inhibitory effects, with GI₅₀ values in the low micromolar to nanomolar range.
| Cell Line | Cancer Type | GI₅₀ (µg/mL) |
| HCT116 | Colon Carcinoma | 0.67 - 5.43 |
| HeLa | Cervical Carcinoma | 0.67 - 5.43 |
| SK-MEL-28 | Melanoma | 0.67 - 5.43 |
| HCT116 p53-/- | Colon Carcinoma (p53 null) | 0.67 - 5.43 |
| HaCaT | Pseudo-normal Keratinocytes | > 50 |
| Balb/c 3T3 | Pseudo-normal Fibroblasts | > 50 |
Data synthesized from a study on a water-soluble formulation of MI-1, where the complex and the parent compound showed similar GI₅₀ ranges.[2][3]
These results indicate that MI-1 is highly potent against various cancer cell lines, including a p53-null line, suggesting its efficacy may be independent of the p53 tumor suppressor pathway.[2][3] Importantly, MI-1 exhibited significantly lower toxicity towards pseudo-normal cell lines, indicating a degree of selectivity for cancer cells.[2][3] Further mechanistic studies have shown that MI-1 induces a mitochondria-dependent pathway of apoptosis and causes DNA damage in cancer cells.[2][4]
In Vivo Efficacy: The Whole-Organism Response
While in vitro assays are invaluable for initial screening, they cannot fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies using animal models are a critical step in preclinical drug development to assess a compound's therapeutic efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.
Experimental Protocol: Human Tumor Xenograft Model
The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the efficacy of anticancer agents.
-
Animal Model: Female BALB/c nude mice (athymic), 6-8 weeks old, are used for this study. These mice lack a functional thymus and therefore cannot mount an effective immune response against the implanted human cancer cells.
-
Tumor Cell Implantation: HCT116 human colon carcinoma cells (5 x 10⁶ cells in 100 µL of Matrigel) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, MI-1 treated).
-
Drug Administration: MI-1, formulated in a suitable vehicle, is administered to the treatment group via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Tumor volume and the body weight of the mice are measured two to three times a week. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment. At the endpoint, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
dot graph TD { A[Subcutaneous injection of HCT116 cells into nude mice] --> B[Tumor growth to 100-150 mm³]; B --> C[Randomization into control and treatment groups]; C --> D[Administration of MI-1 or vehicle]; D --> E[Monitoring of tumor volume and body weight]; E --> F[Termination of study at endpoint]; F --> G[Tumor excision and weight measurement]; G --> H[Calculation of Tumor Growth Inhibition (TGI)]; } caption: "Workflow for the in vivo tumor xenograft model."
In Vivo Results
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| MI-1 | 50 mg/kg, oral, daily | 600 ± 150 | 60 |
This hypothetical data illustrates a significant reduction in tumor growth in the MI-1 treated group compared to the vehicle control, which would be a positive outcome for a preclinical candidate.
The In Vitro-In Vivo Discrepancy: Bridging the Translational Gap
A critical aspect of drug development is understanding the correlation, or often the lack thereof, between in vitro potency and in vivo efficacy. While MI-1 demonstrates potent cytotoxicity in the nanomolar to low micromolar range in vitro, its in vivo efficacy may be influenced by a multitude of factors that are not present in a cell culture dish.
Key Factors Influencing In Vitro to In Vivo Translation:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are paramount for its in vivo activity. A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to suboptimal therapeutic concentrations. The poor water solubility of MI-1 is a noted challenge that can significantly impact its ADME profile.[2]
-
Tumor Microenvironment: The in vivo tumor is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and an extracellular matrix. This microenvironment can influence drug response by creating physical barriers to drug penetration, providing survival signals to cancer cells, and modulating the immune response.
-
Host Toxicity: A compound that is selectively toxic to cancer cells in vitro may exhibit off-target toxicities in a whole organism, limiting the achievable therapeutic dose.
-
Drug Formulation: The formulation of a drug can significantly impact its solubility, stability, and pharmacokinetic properties. The development of a water-soluble form of MI-1 using a polymeric carrier was an attempt to overcome its poor solubility and enhance its in vivo performance.[2]
Conclusion and Future Directions
The case study of the pyrrole-based kinase inhibitor MI-1 effectively illustrates the critical yet distinct roles of in vitro and in vivo efficacy studies in the preclinical evaluation of anticancer agents. The potent in vitro cytotoxicity of MI-1 against a range of cancer cell lines, coupled with its defined mechanism of action targeting key oncogenic pathways, provided a strong rationale for its advancement into in vivo models.
The successful demonstration of tumor growth inhibition in xenograft models, although presented here with hypothetical data, would be the next crucial step in validating its therapeutic potential. However, the journey from a promising preclinical candidate to an approved drug is still long. Future research should focus on a comprehensive characterization of MI-1's pharmacokinetic and pharmacodynamic properties, a thorough assessment of its safety profile, and the exploration of combination therapies to enhance its efficacy and overcome potential resistance mechanisms.
Ultimately, bridging the translational gap between in vitro and in vivo data requires a multi-faceted approach that integrates a deep understanding of the compound's mechanism of action with a realistic appreciation of the complex biological factors that govern its behavior in a living system.
References
Benchmarking a Novel Pyrrolidinone Candidate: A Comparative Guide to "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" Against Sunitinib
Introduction
The relentless pursuit of novel and more effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. The pyrrolidinone scaffold is a privileged structure in drug discovery, known to be a core component of various biologically active compounds, including those with potent anticancer properties.[1][2][3][4] This guide introduces a novel investigational compound, "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" (hereafter referred to as Compound X), and provides a comprehensive framework for its preclinical benchmarking against an established therapeutic, Sunitinib.
Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a relevant comparator due to its own pyrrole-indolin-2-one core structure and its established role in cancer therapy.[5] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth, hypothetical comparison to illustrate the rigorous evaluation process for new chemical entities. The experimental data presented herein is illustrative, designed to model a typical benchmarking study.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
| Property | Compound X (Predicted) | Sunitinib (Known) |
| Molecular Formula | C₇H₇N₃O₂ | C₂₂H₂₇FN₄O₂ |
| Molecular Weight | 181.15 g/mol | 398.47 g/mol |
| LogP | -0.5 | 5.2 |
| Topological Polar Surface Area (TPSA) | 90.1 Ų | 77.8 Ų |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 5 |
Proposed Mechanism of Action: A Kinase Inhibition Hypothesis
The structural features of Compound X, particularly the pyrrolidinone core and the 2-amino-3-carbonitrile moiety, are suggestive of potential kinase inhibitory activity.[6][7][8] Many compounds with similar scaffolds have been found to interfere with ATP-binding sites of various kinases, leading to the disruption of signaling pathways crucial for cancer cell proliferation and survival.
We hypothesize that Compound X may act as a competitive inhibitor of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), similar to Sunitinib.[5] By blocking the phosphorylation of these receptors, Compound X could inhibit downstream signaling cascades, ultimately leading to reduced tumor angiogenesis and cell proliferation.
Head-to-Head Comparison: In Vitro Cytotoxicity
The initial evaluation of a potential anticancer agent involves assessing its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.[9][10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HUVEC for endothelial cells, A549 for lung cancer, and HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X and Sunitinib in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the drug concentration.[11]
Hypothetical IC₅₀ Data
The following table presents hypothetical IC₅₀ values for Compound X and Sunitinib against a panel of cancer cell lines, illustrating a potential outcome of the MTT assay.
| Cell Line | Compound X IC₅₀ (µM) | Sunitinib IC₅₀ (µM) |
| HUVEC (Endothelial) | 0.5 | 0.2 |
| A549 (Lung Carcinoma) | 1.2 | 0.8 |
| HT-29 (Colon Carcinoma) | 2.5 | 1.5 |
In Vivo Efficacy: Xenograft Tumor Model
Promising in vitro results must be validated in in vivo models to assess a compound's efficacy and safety in a more complex biological system. The human tumor xenograft mouse model is a standard for preclinical evaluation of anticancer agents.[12][13][14][15][16]
Experimental Protocol: Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 human lung cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Dosing: Randomize mice into three groups: Vehicle control, Compound X (e.g., 50 mg/kg), and Sunitinib (e.g., 40 mg/kg). Administer the treatments daily via oral gavage.
-
Tumor Measurement: Measure tumor volume and mouse body weight twice weekly using calipers.
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Hypothetical In Vivo Efficacy Data
This table illustrates a potential outcome for the in vivo xenograft study, comparing the efficacy of Compound X and Sunitinib.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Compound X | 50 | 600 | 60 |
| Sunitinib | 40 | 450 | 70 |
Conclusion and Future Directions
This guide provides a structured approach to benchmarking the novel pyrrolidinone derivative, "this compound" (Compound X), against the established anticancer drug, Sunitinib. Through a series of in vitro and in vivo experiments, a comprehensive profile of the compound's potential efficacy can be established. The hypothetical data presented suggests that while Compound X may be slightly less potent than Sunitinib, it still demonstrates significant anticancer activity.
Further investigations would be necessary to fully characterize Compound X. These would include broader kinase profiling to determine its selectivity, detailed ADME and toxicology studies, and evaluation in orthotopic and patient-derived xenograft (PDX) models to better mimic the human tumor microenvironment. The framework presented here serves as a robust starting point for the rigorous evaluation of this and other promising new chemical entities in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 14. ijpbs.com [ijpbs.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug candidate from discovery to market is underpinned by a series of rigorous analytical tests that characterize its identity, purity, and strength. When these analytical responsibilities are transferred between laboratories—be it from a research and development setting to a quality control environment, or between a sponsoring company and a contract research organization—it is imperative to ensure that the analytical methods continue to yield equivalent and reliable results. This process, known as analytical method transfer or inter-laboratory cross-validation, is a cornerstone of regulatory compliance and ensures the consistent quality of the pharmaceutical product.[1][2][3]
This guide provides an in-depth comparison of two robust analytical methods for the quantitative determination of "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile," a novel heterocyclic compound with therapeutic potential. We will explore a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a secondary, more sensitive Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. The focus will be on the cross-validation of these methods, presenting supporting experimental data and detailed protocols to guide researchers, scientists, and drug development professionals in this critical endeavor.
The principles and practices outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9]
The Imperative of Cross-Validation
Cross-validation of analytical methods is the documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory.[3][10][11] The objective is to demonstrate that the analytical procedure is fit for its intended purpose and to ensure that both the transferring and receiving laboratories can produce comparable results.[12][13] A successful cross-validation provides confidence that the method is robust and that the data generated at different sites will be equivalent, a critical consideration for regulatory submissions and for maintaining product quality throughout its lifecycle.
The choice of cross-validation strategy depends on several factors, including the complexity of the method and the experience of the receiving laboratory.[11] Common approaches include comparative testing, co-validation between laboratories, and partial or full revalidation.[14][15] For the purpose of this guide, we will focus on a comparative testing approach.
Analytical Methodologies Under Comparison
The physicochemical properties of "this compound," a polar heterocyclic compound, necessitate careful selection of analytical techniques.
-
Method A: HPLC-UV: A reversed-phase HPLC method with UV detection is a workhorse in pharmaceutical analysis. It is robust, cost-effective, and widely available. For a molecule with a chromophore, this method is often the primary choice for routine quality control. The development of such a method would focus on achieving adequate retention for this polar compound, possibly using a polar-embedded or polar-endcapped column, and selecting an appropriate mobile phase and pH to ensure good peak shape and resolution from potential impurities.[16][17]
-
Method B: UPLC-MS/MS: UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed compared to conventional HPLC-UV.[18][19][20] This technique is particularly valuable for the analysis of low-level impurities or for bioanalytical applications where the analyte is present in a complex matrix. The high selectivity of tandem mass spectrometry minimizes the need for complete chromatographic resolution of all components.[21]
Cross-Validation Workflow
The cross-validation process follows a structured workflow to ensure all critical parameters are evaluated and documented.
Caption: A flowchart illustrating the key stages of an analytical method cross-validation process.
Comparative Experimental Data
The following tables present hypothetical, yet realistic, cross-validation data for the analysis of "this compound" using the two described methods. The data is presented for a comparative study between a Transferring Laboratory (Lab A) and a Receiving Laboratory (Lab B).
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Method A (HPLC-UV) - Lab A | Method A (HPLC-UV) - Lab B | Method B (UPLC-MS/MS) - Lab A | Method B (UPLC-MS/MS) - Lab B |
| Tailing Factor | ≤ 2.0 | 1.2 | 1.3 | 1.1 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 | 8200 | 15000 | 14500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% | 0.5% | 0.6% | 0.7% |
Table 2: Comparison of Assay Results for Drug Substance (Three Lots)
| Lot Number | Method A (HPLC-UV) - Lab A (% Assay) | Method A (HPLC-UV) - Lab B (% Assay) | Difference (%) | Method B (UPLC-MS/MS) - Lab A (% Assay) | Method B (UPLC-MS/MS) - Lab B (% Assay) | Difference (%) |
| DS-001 | 99.8 | 99.6 | 0.2 | 99.9 | 99.7 | 0.2 |
| DS-002 | 99.5 | 99.4 | 0.1 | 99.6 | 99.5 | 0.1 |
| DS-003 | 100.1 | 99.8 | 0.3 | 100.2 | 99.9 | 0.3 |
| Mean Difference | 0.2 | 0.2 | ||||
| Acceptance Criterion | ≤ 2.0 | ≤ 2.0 |
Table 3: Comparison of Precision (Repeatability) at 100% Concentration
| Laboratory | Method A (HPLC-UV) %RSD (n=6) | Method B (UPLC-MS/MS) %RSD (n=6) |
| Lab A | 0.5 | 0.6 |
| Lab B | 0.6 | 0.7 |
| Acceptance Criterion | ≤ 1.0 | ≤ 1.5 |
Table 4: Intermediate Precision (Inter-day)
| Laboratory | Method A (HPLC-UV) %RSD (n=6, 2 days) | Method B (UPLC-MS/MS) %RSD (n=6, 2 days) |
| Lab A | 0.7 | 0.8 |
| Lab B | 0.8 | 0.9 |
| Acceptance Criterion | ≤ 1.5 | ≤ 2.0 |
Table 5: Accuracy (Spiked Recovery) in Drug Product Matrix
| Spiked Level | Method A (HPLC-UV) - Lab A (% Recovery) | Method A (HPLC-UV) - Lab B (% Recovery) | Method B (UPLC-MS/MS) - Lab A (% Recovery) | Method B (UPLC-MS/MS) - Lab B (% Recovery) |
| 80% | 99.5 | 99.2 | 100.1 | 99.8 |
| 100% | 100.2 | 99.8 | 100.5 | 100.1 |
| 120% | 99.8 | 99.5 | 99.9 | 99.6 |
| Acceptance Criterion | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
Experimental Protocols
Method A: HPLC-UV
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of "this compound" reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation (0.1 mg/mL): Prepare a sample solution of the drug substance or product to obtain a final concentration of approximately 0.1 mg/mL of the active ingredient in the diluent.
Method B: UPLC-MS/MS
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: [M+H]+ > fragment ion (e.g., 180.1 > 138.1)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Collision Energy: 15 eV
Standard and Sample Preparation: Follow the same procedure as for Method A, but with final concentrations adjusted to be within the linear range of the mass spectrometer (e.g., working standard and sample at 10 ng/mL).
Relationship between Validation Parameters
The various parameters evaluated during cross-validation are interconnected and together provide a comprehensive assessment of the method's performance.
Caption: A diagram showing the logical connections between key analytical method validation parameters.
Conclusion
The successful cross-validation of an analytical method is a critical step in ensuring data integrity and consistency across different laboratories. This guide has provided a framework for comparing and cross-validating two distinct yet complementary analytical methods for "this compound." The presented data, though hypothetical, illustrates the expected outcomes of a well-executed comparative study. By adhering to established guidelines, employing robust experimental design, and maintaining clear documentation, pharmaceutical scientists can confidently transfer analytical methods, thereby ensuring the continued quality and safety of their products.
References
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. propharmagroup.com [propharmagroup.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. jmolner.com [jmolner.com]
- 14. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrpr.com [ijrpr.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-performance chemical reagents but also with the critical knowledge to manage them safely throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. Our approach is grounded in established chemical safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
The fundamental principle of chemical waste management is a conservative assessment of risk. In the absence of a specific Safety Data Sheet (SDS) for a novel or niche compound, its potential hazards must be inferred from its functional groups. This ensures that the highest safety standards are maintained.
Hazard Assessment: A Functional Group Analysis
This compound is a complex organic molecule. Its safe handling and disposal are dictated by the chemical properties of its constituent parts: the pyrrole heterocyclic system and, most critically, the nitrile group.
-
Nitrile Group (-C≡N): This is the functional group of primary concern. Nitriles are organic compounds that can, under certain conditions, release cyanide.[1] While most nitriles are not as acutely toxic as inorganic cyanide salts, the potential for hazardous reactions necessitates caution.[1] They may undergo hydrolysis to form carboxylic acids or reduction to amines, but improper conditions (e.g., mixing with strong acids or high heat) can pose a risk.[1][2] Therefore, any compound containing a nitrile group must be treated as potentially toxic and reactive.
-
Pyrrole Ring System: Pyrrole and its derivatives are common in pharmaceuticals and biological compounds. The parent compound, pyrrole, is classified as toxic if swallowed and harmful if inhaled.[3][4] As a precaution, novel pyrrole derivatives should be handled as potentially toxic materials.
-
Solid State: Based on analogous compounds, this chemical is likely a solid crystalline powder.[5][6][7] This is an important consideration for spill control, as the generation of airborne dust must be minimized.
Regulatory Framework: Adherence to EPA and Institutional Standards
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] Every laboratory that generates chemical waste is subject to these regulations, which govern everything from labeling and storage to final disposal.[11]
Your institution's Environmental Health and Safety (EHS) department is responsible for implementing these federal and state regulations. The procedures outlined in this guide are designed to meet these standards, but you must always defer to your local EHS office's specific protocols.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, storage, and disposal of this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing standard laboratory PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Nitrile gloves[12]
Step 2: Waste Characterization and Segregation This is the most critical step to prevent dangerous chemical reactions.
-
Designate as Hazardous: Treat all waste containing this compound (pure substance, contaminated labware, solutions) as hazardous waste.
-
Segregate Incompatibles: Store this waste separately from the following chemical classes.[13]
-
Strong Acids: To prevent any potential reaction that could liberate toxic fumes.
-
Strong Oxidizing Agents: To avoid exothermic or explosive reactions.
-
Strong Reducing Agents: To prevent uncontrolled reactions.
-
Step 3: Select the Correct Waste Container
-
Compatibility: Use a chemically-resistant container, typically made of high-density polyethylene (HDPE), that is free from damage and can be securely sealed.[10]
-
Labeling: The container must be clearly and accurately labeled before any waste is added. According to EPA regulations, the label must include:
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Location: The sealed waste container must be kept at or near the point of generation, such as in the laboratory where the work is performed. This designated location is known as a Satellite Accumulation Area (SAA).[8][9]
-
Control: The SAA must be under the control of laboratory personnel.[10]
-
Volume Limits: A lab may accumulate up to 55 gallons of hazardous waste in an SAA.[9][11]
Step 5: Arrange for Final Disposal
-
NEVER dispose of this chemical down the drain or in the regular trash.[8][12] This is a serious regulatory violation and poses a significant environmental risk.
-
Contact EHS: When your experiment is complete or the waste container is full, contact your institution's EHS department to arrange for a pickup. They will transport the waste from the SAA to a central accumulation area before it is sent to a licensed hazardous waste disposal facility.[6]
| Disposal Action | Rationale | Compliance Standard |
| DO wear full PPE. | Protects user from direct exposure to a potentially toxic substance. | OSHA Laboratory Standard |
| DO label the container with "Hazardous Waste" and the full chemical name. | Prevents accidental mixing and ensures proper handling by waste personnel.[11][14] | EPA RCRA |
| DO segregate from acids, bases, and strong oxidizing/reducing agents. | Prevents potentially violent reactions or the release of toxic gases.[13] | Prudent Laboratory Practices |
| DO store in a sealed, compatible container in a designated SAA. | Contains the waste safely at its point of generation until professional pickup.[8][9] | EPA RCRA |
| DO NOT dispose of down the drain. | Prevents contamination of waterways with a potentially toxic and persistent chemical.[8][12] | Clean Water Act / RCRA |
| DO NOT mix with other waste streams unless explicitly permitted by EHS. | Avoids unknown and potentially dangerous chemical reactions. | Prudent Laboratory Practices |
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash down.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.it [fishersci.it]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. capotchem.com [capotchem.com]
- 7. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, 5G | Labscoop [labscoop.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. calpaclab.com [calpaclab.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Comprehensive Safety and Handling Guide for 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. As a novel or specialized laboratory chemical, specific toxicological and hazard data may not be fully available. Therefore, a precautionary approach grounded in the principles of chemical safety for related compounds is paramount. This document is intended for use by trained researchers, scientists, and drug development professionals.
Hazard Analysis and Risk Assessment: Understanding the Compound
A thorough risk assessment is the foundation of safe laboratory practice.[1] For this compound, the assessment must consider the potential hazards associated with its chemical structure, which includes a pyrrole ring, an acetyl group, an amino group, and a nitrile group. While specific data for this compound is limited, information on structurally related chemicals provides valuable insight.
-
Pyrrole Derivatives: Pyrrole and its derivatives can be flammable and toxic if swallowed or inhaled.[2] They may also cause serious eye damage.[2]
-
Nitrile Compounds: Nitrile groups (-CN) can be toxic and may cause adverse health effects.
-
Amino Groups: While essential for many biological molecules, some amino-containing compounds can be skin and eye irritants.[3]
-
Particulate Hazards: As a solid, this compound may present a dust inhalation hazard.
Given these considerations, it is prudent to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure during handling. The following PPE is mandatory when working with this compound.
Hand Protection
Disposable nitrile gloves are the minimum requirement for hand protection in a laboratory setting.[1] Nitrile offers good resistance to a variety of chemicals and is a suitable choice for incidental contact.[4][5][6]
-
Glove Selection: Use nitrile gloves with a minimum thickness of 5 mil.[4] For tasks with a higher risk of splashing or prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[1][4]
-
Integrity Check: Always inspect gloves for tears or punctures before use.
-
Immediate Removal: If a glove becomes contaminated, remove it immediately, wash your hands thoroughly, and don a new pair.[4]
Eye and Face Protection
Eye protection is non-negotiable in a laboratory environment.
-
Safety Glasses: At a minimum, safety glasses with side shields are required.
-
Goggles: For procedures with a risk of splashing, chemical splash goggles should be worn.
-
Face Shield: When handling larger quantities of the compound or when there is a significant splash hazard, a face shield should be worn in addition to safety glasses or goggles.[1]
Protective Clothing
-
Lab Coat: A flame-resistant lab coat is essential to protect against spills and contamination of personal clothing.
-
Full Coverage: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[1]
Respiratory Protection
If handling the compound as a powder and there is a risk of generating dust, respiratory protection is necessary.
-
Dust Mask/Respirator: Use an approved and certified dust respirator to prevent inhalation of airborne particles.[7]
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Enhanced Precaution |
| Hand | Single pair of 5-mil nitrile gloves[4] | Double-gloving or thicker chemical-resistant gloves[1][4] |
| Eye | Safety glasses with side shields | Chemical splash goggles |
| Face | None | Face shield over safety glasses/goggles[1] |
| Body | Flame-resistant lab coat, long pants, closed-toe shoes[1] | Chemical-resistant apron over lab coat |
| Respiratory | Not required for small quantities in a well-ventilated area | Approved dust respirator for handling powders[7] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are measures designed to isolate the hazard from the worker.
-
Chemical Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Safe Handling and Operational Procedures
Adherence to standard operating procedures is crucial for minimizing risk.
General Handling
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.
Weighing and Dispensing
-
Don all required PPE.
-
Perform all weighing and dispensing operations within a chemical fume hood.
-
Use a spatula to transfer the solid. Avoid pouring the powder.
-
Clean any spills immediately according to the spill response plan.
Emergency Procedures: Planning for the Unexpected
A clear and well-rehearsed emergency plan is essential.
Spill Response
-
Evacuate: Evacuate the immediate area of the spill.
-
Alert: Notify your supervisor and laboratory safety personnel.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Trained personnel wearing appropriate PPE should clean the spill.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste materials containing this compound in a designated, clearly labeled, and sealed waste container.
-
Disposal Route: The material should be disposed of by a licensed chemical destruction plant or in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain or in the regular trash.
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Standard workflow for handling this compound.
Caption: Emergency response plan for incidents involving the compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. fishersci.it [fishersci.it]
- 3. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, 5G | Labscoop [labscoop.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. business.medtecs.com [business.medtecs.com]
- 6. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
